molecular formula C9H7ClO2 B1590266 8-Chlorochroman-4-one CAS No. 49701-11-3

8-Chlorochroman-4-one

Cat. No.: B1590266
CAS No.: 49701-11-3
M. Wt: 182.6 g/mol
InChI Key: VWENHHJICDZGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chlorochroman-4-one (CAS 49701-11-3) is a high-purity chemical compound with the molecular formula C9H7ClO2 and a molecular weight of 182.60 g/mol. This chroman-4-one derivative is provided for research applications and is a valuable building block in medicinal chemistry . Chroman-4-one is a privileged scaffold in drug discovery, serving as a key intermediate for the synthesis of various biologically active molecules . Research into chroman-4-one derivatives is a significant area of interest, particularly for developing novel anticancer agents . Some derivatives have demonstrated promising activity in screenings against sixty human tumor cell lines . The core chroman-4-one structure is distinct from chromone due to the reduction of the C2–C3 double bond, which significantly influences its chemistry and biological activity . This product is intended for research and further manufacturing purposes only. It is not intended for direct human or veterinary use. Researchers should consult the safety data sheet (SDS) and note the associated hazardous materials (HazMat) shipping procedures prior to purchase .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWENHHJICDZGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553194
Record name 8-Chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49701-11-3
Record name 8-Chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 8-Chlorochroman-4-one: Structure, Properties, and Synthetic Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-chlorochroman-4-one, a halogenated heterocyclic ketone with significant potential as a scaffold in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, spectroscopic profile, plausible synthetic routes, and its anticipated reactivity and biological significance. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel chromanone-based therapeutic agents.

The Chroman-4-one Scaffold: A Privileged Structure in Medicinal Chemistry

The chroman-4-one core, characterized by a benzopyran ring system with a ketone at the 4-position, is recognized as a "privileged structure" in drug discovery.[1][2][3] This designation stems from the ability of this scaffold to serve as a versatile template for the design of ligands targeting a wide array of biological targets. The structural rigidity of the chroman-4-one system, combined with the potential for diverse functionalization at various positions, allows for the precise spatial orientation of pharmacophoric features.

Derivatives of chroman-4-one have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5] The introduction of a halogen, such as chlorine, onto the aromatic ring can significantly modulate the compound's lipophilicity, metabolic stability, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.[6] The 8-chloro substitution, in particular, positions the chlorine atom in a way that can influence interactions with target proteins and alter the reactivity of the aromatic ring.

Physicochemical and Structural Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry.

Structural and Molecular Data

The structural and molecular details of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 8-chloro-2,3-dihydro-4H-chromen-4-oneN/A
Synonyms 8-Chloro-4-chromanone[7]
CAS Number 49701-11-3[7][8]
Molecular Formula C₉H₇ClO₂[7][8]
Molecular Weight 182.60 g/mol [7][8]
SMILES ClC1=C2OCCC(=O)C2=CC=C1[8]
Physical Properties
PropertyValueSource
Boiling Point 321.8 °C at 760 mmHgN/A
Storage Sealed in dry, room temperature[7][8]

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds. These predictions are invaluable for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

G cluster_structure This compound Structure cluster_shifts Predicted ¹H NMR Chemical Shifts (ppm) a a H5 H5: ~7.8 (dd) H7 H7: ~7.5 (dd) H6 H6: ~7.1 (t) H2 H2: ~4.5 (t) H3 H3: ~2.8 (t)

Predicted ¹H NMR assignments for this compound.
  • Aromatic Protons (H5, H6, H7): These protons will appear in the downfield region (δ 7.0-8.0 ppm). The H5 proton, being ortho to the carbonyl group, is expected to be the most deshielded. The coupling patterns (doublet of doublets and a triplet) will be characteristic of a 1,2,3-trisubstituted benzene ring.

  • Methylene Protons (H2): The protons on the carbon adjacent to the oxygen (C2) will resonate at approximately δ 4.5 ppm as a triplet, due to coupling with the H3 protons.

  • Methylene Protons (H3): The protons on the carbon adjacent to the carbonyl group (C3) will be found further upfield, around δ 2.8 ppm, also as a triplet due to coupling with the H2 protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

G cluster_structure This compound Structure cluster_shifts Predicted ¹³C NMR Chemical Shifts (ppm) a a C4 C4 (C=O): ~190 C9 C9: ~160 C5 C5: ~135 C7 C7: ~128 C8 C8-Cl: ~125 C6 C6: ~122 C10 C10: ~120 C2 C2: ~67 C3 C3: ~38

Predicted ¹³C NMR assignments for this compound.
  • Carbonyl Carbon (C4): The ketone carbonyl carbon will be the most downfield signal, appearing around δ 190 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-165 ppm). The carbon bearing the chlorine (C8) and the oxygen-linked carbon (C9) will have characteristic shifts.

  • Aliphatic Carbons (C2, C3): The C2 carbon, attached to oxygen, will be in the δ 60-70 ppm range, while the C3 carbon will be further upfield around δ 35-45 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C=O (Ketone)~1680Strong
C-O (Ether)~1250Strong
C-Cl~750Strong
Aromatic C=C~1600, ~1475Medium
Aromatic C-H>3000Medium
Aliphatic C-H<3000Medium
Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak (M+) would be observed at m/z 182. A characteristic M+2 peak with an intensity of approximately one-third of the M+ peak would be expected due to the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of CO (28 Da) and ethylene (28 Da).

Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of this compound. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.

Intramolecular Cyclization of a 2'-Hydroxychalcone Analogue

This is a widely used method for the synthesis of chromanones.[9][10] The general strategy involves a Claisen-Schmidt condensation to form a chalcone, followed by an intramolecular Michael addition.

G start 2-Chloro-6-hydroxyacetophenone intermediate1 2-Chloro-6-acetylphenyl acrylate start->intermediate1 Base reagent1 Acryloyl chloride product This compound intermediate1->product Fries Rearrangement & Intramolecular Michael Addition reagent2 AlCl₃ (Lewis Acid) G start 2-Chlorophenol intermediate1 2-Chlorophenyl 3-chloropropanoate start->intermediate1 Base reagent1 3-Chloropropionyl chloride intermediate2 3-(2-Chloro-6-hydroxyphenyl)propanoic acid intermediate1->intermediate2 Fries Rearrangement reagent2 AlCl₃ (Lewis Acid) product This compound intermediate2->product Intramolecular Acylation reagent3 Polyphosphoric acid (PPA)

References

8-Chlorochroman-4-one: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Chroman-4-one Scaffold

The chroman-4-one architecture, a bicyclic system featuring a fused benzene and a dihydropyranone ring, represents a "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of novel therapeutics. The inherent structural rigidity and the potential for diverse functionalization of the chroman-4-one core have made it a focal point in the quest for new drugs targeting a wide array of human diseases, including cancer, neurodegenerative disorders, and microbial infections.[3][4] Within this versatile class of compounds, 8-Chlorochroman-4-one (CAS Number 49701-11-3) has emerged as a particularly valuable intermediate, offering a unique combination of reactivity and modifiable physicochemical properties that are highly sought after in contemporary drug discovery programs. The strategic placement of the chloro substituent at the 8-position profoundly influences the electronic and steric landscape of the molecule, thereby modulating its biological activity and metabolic stability.

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its burgeoning applications in the development of next-generation therapeutics. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the potential of this versatile building block.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and effective utilization in synthetic protocols. The table below summarizes its key properties.

PropertyValueReference
CAS Number 49701-11-3N/A
Molecular Formula C₉H₇ClO₂N/A
Molecular Weight 182.60 g/mol N/A
Appearance Off-white to light yellow crystalline solidN/A
Boiling Point 321.8 ± 42.0 °C (Predicted)N/A
Density 1.345 ± 0.06 g/cm³ (Predicted)N/A
Storage Sealed in dry, Room TemperatureN/A

Safety and Handling: this compound is classified with the GHS07 pictogram and the signal word "Warning". The hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) necessitate the use of appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several established methodologies for chroman-4-one ring formation. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two of the most logical and field-proven strategies are intramolecular Friedel-Crafts acylation and variations of aldol condensation followed by intramolecular Michael addition.

Intramolecular Friedel-Crafts Acylation: A Classic and Robust Method

The intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenoxypropanoic acid is a cornerstone in the synthesis of chroman-4-ones. This approach offers a high degree of regiochemical control, which is crucial for the unambiguous synthesis of the 8-chloro isomer.

Conceptual Workflow:

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Cyclization 2-Chlorophenol 2-Chlorophenol Michael Addition Michael Addition 2-Chlorophenol->Michael Addition Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Michael Addition Ethyl 3-(2-chlorophenoxy)propanoate Ethyl 3-(2-chlorophenoxy)propanoate Michael Addition->Ethyl 3-(2-chlorophenoxy)propanoate Ester Hydrolysis Ester Hydrolysis Ethyl 3-(2-chlorophenoxy)propanoate->Ester Hydrolysis 3-(2-Chlorophenoxy)propanoic acid 3-(2-Chlorophenoxy)propanoic acid Ester Hydrolysis->3-(2-Chlorophenoxy)propanoic acid Intramolecular Friedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation 3-(2-Chlorophenoxy)propanoic acid->Intramolecular Friedel-Crafts Acylation This compound This compound Intramolecular Friedel-Crafts Acylation->this compound

Figure 1: Conceptual workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Detailed Experimental Protocol (Illustrative):

  • Synthesis of 3-(2-Chlorophenoxy)propanoic acid:

    • To a solution of 2-chlorophenol in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

    • Slowly add ethyl acrylate to the reaction mixture at room temperature. The reaction proceeds via a Michael addition.

    • After the reaction is complete (monitored by TLC), the resulting ethyl 3-(2-chlorophenoxy)propanoate is isolated.

    • The ester is then saponified using an aqueous solution of a strong base (e.g., NaOH or KOH) followed by acidification to yield 3-(2-chlorophenoxy)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation:

    • The dried 3-(2-chlorophenoxy)propanoic acid is treated with a strong dehydrating and activating agent, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), at an elevated temperature.[5]

    • The reaction mixture is heated until the cyclization is complete.

    • The product, this compound, is then isolated by quenching the reaction with ice water and subsequent extraction and purification (e.g., by column chromatography or recrystallization).

Causality Behind Experimental Choices: The use of 2-chlorophenol as the starting material ensures the introduction of the chlorine atom at the desired position. The intramolecular nature of the Friedel-Crafts acylation strongly favors the formation of the six-membered dihydropyranone ring. Polyphosphoric acid is a common and effective reagent for this type of cyclization as it acts as both a catalyst and a solvent.[5]

Microwave-Assisted Aldol Condensation/Intramolecular Michael Addition

For the synthesis of substituted chroman-4-ones, a one-pot reaction involving the condensation of a substituted 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition, has proven to be highly efficient, especially under microwave irradiation.[1][6] While this method is more commonly used for substitutions at the 2-position, a similar strategy can be envisioned for the synthesis of the core this compound scaffold.

Conceptual Workflow:

G 2'-Hydroxy-3'-chloroacetophenone 2'-Hydroxy-3'-chloroacetophenone Base-catalyzed Aldol Condensation Base-catalyzed Aldol Condensation 2'-Hydroxy-3'-chloroacetophenone->Base-catalyzed Aldol Condensation Formaldehyde (or equivalent) Formaldehyde (or equivalent) Formaldehyde (or equivalent)->Base-catalyzed Aldol Condensation Intermediate Chalcone Intermediate Chalcone Base-catalyzed Aldol Condensation->Intermediate Chalcone Intramolecular Michael Addition Intramolecular Michael Addition Intermediate Chalcone->Intramolecular Michael Addition This compound This compound Intramolecular Michael Addition->this compound

Figure 2: Conceptual workflow for the synthesis of this compound via a condensation-cyclization strategy.

Note: This represents a plausible synthetic route. The intramolecular Friedel-Crafts approach is generally more direct for the unsubstituted C2 and C3 positions.

Spectroscopic Characterization: A Self-Validating System

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information, creating a self-validating system for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0-8.0 ppm): Three signals are expected for the protons on the benzene ring. The chloro and the carbonyl groups will influence their chemical shifts. The proton at C5, being ortho to the carbonyl group, is expected to be the most deshielded. The protons at C6 and C7 will appear as a multiplet, with their coupling constants providing information about their relative positions.[7]

  • Aliphatic Region (δ 2.5-4.5 ppm): Two triplets are expected for the methylene protons at C2 and C3. The protons at C2 (adjacent to the oxygen) will be more deshielded than the protons at C3 (adjacent to the carbonyl group). The coupling between these two sets of protons (vicinal coupling) will result in a triplet splitting pattern for each.[7]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments.

  • Carbonyl Carbon (δ ~190-200 ppm): A characteristic downfield signal for the ketone carbonyl carbon.[8]

  • Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the chlorine (C8) and the carbon attached to the oxygen (C8a) will have their chemical shifts significantly influenced by these substituents. The other four aromatic carbons will also show distinct signals.[8]

  • Aliphatic Carbons (δ ~20-70 ppm): Two signals are expected for the methylene carbons at C2 and C3. The C2 carbon, being attached to oxygen, will be more deshielded than the C3 carbon.[8]

Data Presentation: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-2~4.5t~6-7-OCH₂-
H-3~2.8t~6-7-CH₂CO-
H-5~7.8d~8Ar-H
H-6~7.1t~8Ar-H
H-7~7.5d~8Ar-H
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
C-2~67-OCH₂-
C-3~37-CH₂CO-
C-4~192C=O
C-4a~122Ar-C
C-5~128Ar-CH
C-6~122Ar-CH
C-7~136Ar-CH
C-8~125Ar-C-Cl
C-8a~158Ar-C-O
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group.

  • C=O Stretch: A strong, sharp peak in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.[9]

  • C-O-C Stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.[9]

  • C-Cl Stretch: A medium to strong absorption in the region of 1000-1100 cm⁻¹ for the aryl-chloride bond.[9]

  • Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 182. Due to the presence of the chlorine atom, an M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed at m/z = 184, corresponding to the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.[10]

  • Fragmentation Pattern: Common fragmentation pathways for chroman-4-ones include retro-Diels-Alder (RDA) cleavage of the dihydropyranone ring and loss of small molecules like CO. The presence of the chlorine atom on the aromatic ring will influence the fragmentation, and fragments containing the chloro-substituted benzene ring will also exhibit the characteristic M+2 isotopic pattern.[11]

Applications in Drug Discovery: A Focus on Central Nervous System (CNS) Disorders and Oncology

The chroman-4-one scaffold is a prolific source of bioactive molecules. The introduction of a chlorine atom at the 8-position of this scaffold can significantly enhance its therapeutic potential by modulating its binding affinity to biological targets and improving its pharmacokinetic profile.

Sirtuin 2 (SIRT2) Inhibition: A Promising Avenue for Neuroprotection and Cancer Therapy

Recent research has highlighted the role of chroman-4-one derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[1][6] SIRT2 has emerged as a key therapeutic target in both neurodegenerative diseases and cancer.[1]

  • Mechanism of Action: In the context of neurodegeneration, inhibition of SIRT2 has been shown to be neuroprotective. For instance, in models of Parkinson's disease, SIRT2 inhibition can rescue α-synuclein toxicity. In cancer, SIRT2 is involved in cell cycle regulation, and its inhibition leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor cell proliferation.[3]

  • Role of the 8-Chloro Substituent: Structure-activity relationship (SAR) studies on chroman-4-one-based SIRT2 inhibitors have revealed that substitution at the 8-position with an electron-withdrawing group, such as chlorine, is favorable for potent inhibitory activity.[1][6] The chloro group can engage in specific interactions within the active site of the enzyme and also influences the overall electronic properties of the molecule, which can be critical for binding.

Logical Relationship Diagram:

G This compound This compound Synthetic Modification Synthetic Modification This compound->Synthetic Modification Substituted Chroman-4-one Derivatives Substituted Chroman-4-one Derivatives Synthetic Modification->Substituted Chroman-4-one Derivatives SIRT2 Inhibition SIRT2 Inhibition Substituted Chroman-4-one Derivatives->SIRT2 Inhibition Neuroprotection Neuroprotection SIRT2 Inhibition->Neuroprotection Anti-cancer Activity Anti-cancer Activity SIRT2 Inhibition->Anti-cancer Activity

Figure 3: The role of this compound as a precursor to bioactive SIRT2 inhibitors.

A Versatile Scaffold for CNS Drug Candidates

The chroman-4-one framework is being actively explored for the development of a variety of CNS-active agents beyond SIRT2 inhibitors. Its rigid structure can serve as a scaffold to present pharmacophoric elements in a defined spatial orientation, which is crucial for interacting with specific receptors and enzymes in the brain. The lipophilicity imparted by the chlorine atom can also be advantageous for blood-brain barrier penetration, a critical parameter for CNS drugs.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring value of privileged structures in medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of a reactive and modulating chlorine atom, makes it an invaluable building block for the construction of complex and biologically active molecules. The demonstrated success of its derivatives as potent and selective SIRT2 inhibitors opens exciting avenues for the development of novel therapeutics for neurodegenerative diseases and cancer. As our understanding of the intricate signaling pathways underlying these diseases deepens, the versatility of the this compound scaffold will undoubtedly continue to be exploited by medicinal chemists to craft the next generation of targeted and effective medicines. The future of drug discovery will likely see the emergence of more sophisticated derivatives of this core, with fine-tuned properties to address a growing range of challenging therapeutic targets.

References

Introduction: The Chromanone Scaffold and the Significance of Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 8-Chlorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one backbone is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of a vast array of naturally occurring and synthetic compounds.[1][2] These molecules, distinguished from their chromone relatives by the absence of a C2-C3 double bond, serve as crucial intermediates in the synthesis of diverse bioactive molecules and exhibit a wide spectrum of pharmacological activities on their own.[1][2] The versatility of the chromanone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological effects.[1]

Among the various modifications, halogenation of the benzene ring has emerged as a powerful strategy to modulate the bioactivity of chromanone derivatives.[3][4] The introduction of a chlorine atom, particularly at the C-8 position to create this compound, significantly alters the molecule's electronic distribution and lipophilicity. These changes can enhance interactions with biological targets, improve membrane permeability, and ultimately amplify its therapeutic potential. This guide provides a comprehensive technical overview of the known biological activities of this compound and related chlorinated derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.

Part 1: Anticancer Activity of Chloro-Substituted Chromanones

Derivatives of the chromanone scaffold have demonstrated significant potential as anticancer agents, exhibiting pleiotropic effects that target multiple cellular pathways often with lower toxicity profiles than traditional therapies.[5] The presence of a chloro group has been shown to be a crucial moiety for potent anticancer activity in various heterocyclic compounds.[3][6]

Core Mechanisms of Anticancer Action

Research indicates that the anticancer effects of chromanone derivatives are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the inhibition of cancer cell growth.

  • Induction of Apoptosis: Chlorinated chromanones have been shown to trigger apoptosis in cancer cells. This is often achieved through the intrinsic or mitochondrial pathway, which involves the regulation of key proteins such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax.[7] A decrease in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis.[7]

  • Inhibition of Cell Proliferation: These compounds effectively halt the proliferation of various cancer cell lines. Studies have demonstrated their ability to inhibit cell growth with IC₅₀ values (the concentration required to inhibit cell proliferation by 50%) in the low micromolar range.[5][7]

  • DNA Damage: One of the underlying mechanisms for the anticancer activity of chromanone derivatives is their potential to cause DNA damage in cancer cells.[5] This can occur through direct interaction with the DNA molecule or indirectly by inhibiting enzymes involved in DNA repair pathways.[5]

Quantitative Data: Cytotoxic Profiles

The cytotoxic effects of chromanone derivatives have been systematically evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

Compound Group/DerivativeCancer Cell LineIC₅₀ Value (µM)Reference
Chromanone DerivativesHCT 116, SW620, LoVo (Colon)10 - 30[5]
Epiremisporine H (Chromone)HT-29 (Colon)21.17 ± 4.89[7]
Epiremisporine H (Chromone)A549 (Lung)31.43 ± 3.01[7]
Chloro/morpholino-PTQK-562, HL-60, Colo-205, B16F101.1 - 8[8]
3-chlorophenylchromanone (B2)A549 (Lung)Significantly lower vs other lines[3]

Note: The table includes data from various chromanone and chromone derivatives to illustrate the general potency of this class of compounds. Specific IC₅₀ values for this compound may vary.

Experimental Protocols for Anticancer Evaluation

A. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT 116, MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[3][5]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[5]

B. Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treatment: Treat cells with the test compound as described above.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI enters cells with compromised membranes (late apoptotic/necrotic cells).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well plate B Incubate Overnight A->B C Add this compound (serial dilutions) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (~570nm) G->H I Calculate % Viability & IC50 Value H->I Apoptosis_Pathway Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Promotes Permeability Bcl2->Mito Inhibits Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Observe for Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

References

Unlocking the Therapeutic Potential of 8-Chlorochroman-4-one: A Technical Guide for Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The chromanone scaffold is a prime example of such a framework, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3] From anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, the chromanone core represents a fertile ground for the development of novel therapeutics.[2][4] This guide focuses on a specific, yet under-explored, derivative: 8-Chlorochroman-4-one. The introduction of a chlorine atom at the 8-position of the chromanone ring is anticipated to significantly modulate its electronic properties and steric interactions, thereby influencing its binding affinity and selectivity for various biological targets. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to identifying and validating the potential therapeutic targets of this intriguing molecule.

The Chromanone Scaffold: A Foundation of Diverse Bioactivity

The chroman-4-one structure, a bicyclic system composed of a benzene ring fused to a dihydropyran ring, is a common motif in a variety of natural products and synthetic compounds.[2] The versatility of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Known Biological Activities of Chromanone Derivatives:

The broader family of chromanones has been associated with a wide array of biological effects, providing a logical starting point for investigating this compound.

Biological ActivityExamples of Chromanone DerivativesPotential Therapeutic Areas
Anticancer Various synthetic analogsOncology
Anti-inflammatory Natural and synthetic derivativesImmunology, Rheumatology
Antimicrobial Naturally occurring flavonoids and synthetic compoundsInfectious Diseases
Antiviral Certain chromanone-containing compoundsVirology
Antioxidant Many natural chromanonesNeurodegenerative diseases, Aging
Enzyme Inhibition Derivatives targeting MAO-B, AcetylcholinesteraseNeurology, Psychiatry

This table summarizes the broad spectrum of activities observed for the chromanone class of compounds, suggesting promising avenues for the investigation of this compound.[1][2][4][5]

Potential Therapeutic Targets of this compound: A Hypothesis-Driven Approach

The presence of the electron-withdrawing chlorine atom at the 8-position is a key structural feature of this compound. This modification can influence the molecule's interaction with biological targets through altered hydrogen bonding capabilities, dipole moments, and overall molecular conformation. Based on the known activities of structurally related chromanones and the electronic impact of the chloro-substituent, we can hypothesize several potential therapeutic targets.

Target Class: Kinases in Cancer Signaling

Rationale: Numerous chromone and chromanone derivatives have demonstrated potent anticancer activity.[2] A common mechanism for such effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis. The planar nature of the chromanone ring system makes it an ideal scaffold for insertion into the ATP-binding pocket of many kinases.

Hypothesized Specific Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR.

  • Non-Receptor Tyrosine Kinases: Including Src family kinases.

  • Serine/Threonine Kinases: Such as those in the MAPK and PI3K/Akt pathways.

Experimental Validation Workflow:

The following workflow outlines the steps to investigate the kinase inhibitory potential of this compound.

Figure 1: Experimental workflow for kinase target validation.

Detailed Protocol: Kinase Inhibition Assay (Example: EGFR)

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, this compound stock solution (in DMSO), kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 96-well plate, add the EGFR enzyme to each well.

    • Add the diluted compound or DMSO (vehicle control) to the wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Target Class: Enzymes in Neuroinflammation and Neurodegeneration

Rationale: Chromanone derivatives have been explored for their neuroprotective properties.[4] Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Enzymes that play a role in this process are therefore attractive targets.

Hypothesized Specific Targets:

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can increase dopamine levels and has therapeutic potential in Parkinson's disease. Some chromanone derivatives are known MAO-B inhibitors.[4]

  • Acetylcholinesterase (AChE): AChE inhibitors are a mainstay in the treatment of Alzheimer's disease.[6] The chromanone scaffold has been used to design AChE inhibitors.[4]

Signaling Pathway: Cholinergic Neurotransmission

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis ACh_synthesis ACh_vesicle ACh packaged into vesicles ACh_synthesis->ACh_vesicle ACh_release ACh release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) (Breaks down ACh) ACh_release->AChE Hydrolysis ACh_receptor ACh binds to receptors (Muscarinic/Nicotinic) ACh_release->ACh_receptor signal Signal Transduction ACh_receptor->signal inhibitor This compound (Potential Inhibitor) inhibitor->AChE

Figure 2: Potential inhibition of AChE by this compound.

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagents and Materials: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), this compound stock solution.

  • Procedure:

    • Prepare serial dilutions of this compound in phosphate buffer.

    • In a 96-well plate, add DTNB solution to each well.

    • Add the diluted compound or buffer (control) to the wells.

    • Add the AChE enzyme solution to the wells and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI substrate.

    • Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC50 value.

Broader Mechanistic Exploration: Unbiased Approaches

While a hypothesis-driven approach is valuable, unbiased methods can reveal unexpected targets and mechanisms of action.

Phenotypic Screening

Concept: Instead of starting with a molecular target, phenotypic screening begins by identifying molecules that produce a desired change in a cellular or organismal model of a disease.

Workflow:

  • Assay Development: Create a high-content imaging or other cell-based assay that recapitulates a disease-relevant phenotype (e.g., cancer cell apoptosis, reduction of inflammatory markers).

  • Screening: Screen this compound across a range of concentrations in the developed assay.

  • Hit Confirmation and Target Deconvolution: If a desired phenotype is observed, subsequent studies are required to identify the molecular target responsible for the effect. This can involve techniques such as:

    • Affinity Chromatography: Using a derivatized version of this compound as bait to pull down its binding partners from cell lysates.

    • Expression Profiling (Transcriptomics/Proteomics): Analyzing changes in gene or protein expression in cells treated with the compound to identify modulated pathways.

In Silico Target Prediction

Concept: Computational methods can predict potential protein targets for a small molecule based on its chemical structure.

Common Approaches:

  • Ligand-Based Methods: Comparing the structure of this compound to libraries of compounds with known biological targets (e.g., pharmacophore modeling, chemical similarity searching).

  • Structure-Based Methods: Docking the 3D structure of this compound into the binding sites of a large number of protein crystal structures to predict binding affinity.

Concluding Remarks and Future Directions

This compound represents a promising, yet largely uncharacterized, chemical entity. Its structural relationship to the broadly active chromanone family strongly suggests therapeutic potential. The strategic approach outlined in this guide, combining hypothesis-driven investigation of likely target classes with unbiased screening methods, provides a robust framework for elucidating its mechanism of action and identifying its primary therapeutic targets. Successful execution of these studies will be crucial in determining the clinical path forward for this and other novel chromanone derivatives. The journey from a privileged scaffold to a life-changing therapeutic is complex, but it begins with the rigorous and systematic exploration of potential biological interactions as detailed herein.

References

An In-Depth Technical Guide to 8-Chlorochroman-4-one Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one core is a privileged heterocyclic scaffold that forms the structural basis of numerous natural products and synthetic molecules with significant therapeutic applications.[1] The introduction of a chlorine atom at the 8-position (8-chlorochroman-4-one) profoundly influences the molecule's electronic and lipophilic properties, making it a highly valuable building block in medicinal chemistry for the development of targeted therapeutic agents. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, spectroscopic characterization, and derivatization of the this compound core. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the structure-activity relationships (SAR) that underpin the biological activities of its derivatives, particularly in the context of enzyme inhibition.

Introduction: The Significance of the Chroman-4-one Scaffold

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, framework consists of a benzene ring fused to a dihydropyranone ring.[2] Unlike its aromatic counterpart, chromone, the chroman-4-one structure possesses a saturated C2-C3 bond, which imparts a distinct three-dimensional conformation and significantly different biological profile.[1] This scaffold is a cornerstone in the design of compounds with a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[2][3]

The strategic placement of a chlorine atom at the 8-position of the aromatic ring serves multiple functions in drug design:

  • Modulation of Lipophilicity: The chloro group increases the overall lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake.

  • Metabolic Stability: Halogenation can block positions susceptible to metabolic oxidation, thereby increasing the compound's in vivo half-life.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with biological targets like proteins and enzymes, which can lead to enhanced binding affinity and selectivity.

This guide focuses on harnessing these properties, starting from the foundational synthesis of the this compound core.

Core Synthesis of this compound

The most reliable and widely adopted method for constructing the chroman-4-one ring system is the intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropanoic acid precursor. This acid-catalyzed cyclization is efficient and provides a direct route to the desired scaffold.

Causality in Reagent Selection:

The choice of acid catalyst is critical for driving the cyclization and dehydration reaction to completion while minimizing side products.

  • Polyphosphoric Acid (PPA): Often the reagent of choice, PPA serves as both a strong Brønsted acid catalyst and a powerful dehydrating agent. Its high viscosity requires mechanical stirring at elevated temperatures but typically results in high yields.

  • Eaton's Reagent (P₂O₅ in MeSO₃H): A more potent and less viscous alternative to PPA, allowing for reactions at lower temperatures with easier handling.

  • Methanesulfonic Acid: A strong acid that can effectively catalyze the cyclization, though it may require co-reagents for dehydration.[4]

The logical workflow for this synthesis is depicted below.

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization A 2-Chlorophenol C 3-(2-Chlorophenoxy)propanoic Acid A->C Michael Addition B Acrylic Acid B->C E This compound C->E Intramolecular Friedel-Crafts Acylation D Polyphosphoric Acid (PPA) Heat (e.g., 100°C) D->E Catalyst & Dehydrating Agent

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for analogous thiochroman-4-ones and chromanones.[4][5]

Step 1: Synthesis of 3-(2-Chlorophenoxy)propanoic Acid (Precursor)

  • To a stirred solution of 2-chlorophenol (1.0 eq) in a suitable solvent (e.g., toluene), add a base such as sodium hydroxide (1.1 eq).

  • Heat the mixture to reflux for 1 hour to form the sodium phenoxide salt.

  • Add acrylic acid (1.2 eq) dropwise to the reaction mixture.

  • Maintain reflux for 4-6 hours until TLC analysis indicates the consumption of the starting phenol.

  • Cool the reaction mixture to room temperature and acidify with 2M HCl until the pH is ~2.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude propanoic acid precursor, which can often be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Add the crude 3-(2-chlorophenoxy)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10x by weight).

  • Heat the mixture with vigorous mechanical stirring to 100-120°C for 2-3 hours. The reaction progress can be monitored by TLC.

  • Carefully pour the hot, viscous mixture onto crushed ice with stirring.

  • Allow the ice to melt, resulting in the precipitation of the crude product.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation of the this compound core is achieved through a combination of NMR spectroscopy and mass spectrometry. The key is to identify the diagnostic signals that define the chromanone framework.[2]

Technique Signal Typical Chemical Shift / Value Rationale / Interpretation
¹H NMR H-2 (CH₂)Triplet, δ 4.4-4.6 ppmProtons on the carbon adjacent to the ring oxygen (deshielded).
H-3 (CH₂)Triplet, δ 2.7-2.9 ppmProtons on the carbon alpha to the carbonyl group.
Aromatic HMultiplets, δ 6.9-7.8 ppmProtons on the substituted benzene ring.
¹³C NMR C4 (C=O)δ 189-192 ppmCharacteristic chemical shift for a ketone carbonyl carbon.[2]
C8a (Quaternary)δ ~158 ppmCarbon bearing the oxygen atom, deshielded.
C2 (CH₂)δ ~67 ppmCarbon adjacent to the ring oxygen.[2]
C3 (CH₂)δ ~37 ppmCarbon alpha to the carbonyl.[2]
Mass Spec. [M]⁺, [M+2]⁺e.g., m/z 182, 184Observation of the molecular ion and its isotope peak in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Strategies for Derivatization and Analog Synthesis

The this compound scaffold is a versatile starting point for creating a library of analogs. Modifications are typically targeted at the C2, C3, and C4 positions to probe the structure-activity relationship.

Core This compound Scaffold C3_Mod C3 Position (α-Carbonyl) Core->C3_Mod Site of Aldol Condensation C2_Mod C2 Position Core->C2_Mod Site of Alkylation/Arylation C4_Mod C4 Position (Carbonyl) Core->C4_Mod Site of Oxime/Hydrazone Formation C3_Deriv 3-Benzylidene Derivatives (Homoisoflavonoids) C3_Mod->C3_Deriv C2_Deriv 2-Alkyl/Aryl Analogs C2_Mod->C2_Deriv C4_Deriv Oximes & Hydrazones C4_Mod->C4_Deriv

Caption: Key diversification points on the this compound scaffold.

Protocol 2: Synthesis of (E)-3-Benzylidene-8-chlorochroman-4-one

This Claisen-Schmidt condensation is a robust method for introducing aryl substituents at the C3 position.[2][6]

  • Dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or aqueous NaOH, to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.

  • Filter the solid product and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-water and acidify with dilute HCl.

  • Collect the resulting solid by filtration or extract with an organic solvent.

  • Recrystallize the crude product from ethanol or purify by column chromatography to yield the pure 3-benzylidene derivative.

Biological Activities and Structure-Activity Relationships (SAR)

While direct studies on this compound are specific, extensive research on halogenated chromanones provides a strong predictive framework for its therapeutic potential. A particularly compelling area is in the inhibition of sirtuins, a class of histone deacetylases involved in aging and cancer.

Case Study: Sirtuin 2 (SIRT2) Inhibition

Research on substituted chroman-4-ones has identified potent and selective inhibitors of SIRT2.[7] The SAR data from these studies are highly informative for guiding the design of 8-chloro analogs.[7][8]

Compound Structure IC₅₀ (SIRT2) Key SAR Insight
2-Pentylchroman-4-one> 200 µMThe unsubstituted core is inactive.
6,8-Dichloro-2-pentylchroman-4-one2.6 µMAddition of halogens at C6 and C8 dramatically increases potency. This highlights the critical role of electron-withdrawing groups and increased lipophilicity in this region for SIRT2 binding.
6,8-Dibromo-2-pentylchroman-4-one1.5 µMBromine, being larger and more polarizable than chlorine, provides a slight improvement in activity, but the principle of C8 halogenation remains validated.[7]
6-Chloro-8-iodo-2-pentylchroman-4-one1.8 µMA larger halogen at the C8 position is well-tolerated and maintains high potency.
6,8-Dichloro-2-phenylchroman-4-one (Flavanone analog)12.0 µMReplacing the C2-alkyl chain with a bulky phenyl group reduces activity, suggesting the binding pocket has a preference for linear, lipophilic substituents at this position.[8]

This data strongly suggests that an this compound core, particularly with a C2-alkyl substituent, would be a potent and selective SIRT2 inhibitor.

cluster_0 Molecular Design Logic cluster_1 Predicted Biological Effect A Chroman-4-one Core B Add C8-Chloro Group A->B Increases Lipophilicity & e- Withdrawal C Add C2-Alkyl Chain (e.g., n-pentyl) B->C Probes Hydrophobic Binding Pocket D Potent & Selective SIRT2 Inhibitor C->D E Inhibition of SIRT2 F Hyperacetylation of α-tubulin E->F Downstream Effect G Cell Cycle Arrest Antiproliferative Effect F->G

Caption: Logical pathway from SAR to predicted biological effect for SIRT2 inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and synthetically accessible starting point for the development of novel therapeutic agents. The strategic inclusion of the 8-chloro substituent provides a powerful handle to enhance biological activity, as evidenced by the compelling SAR data for SIRT2 inhibitors.

Future research should focus on:

  • Broadening the Scope: Synthesizing and screening libraries of this compound derivatives with diverse substitutions at the C2 and C3 positions.

  • Target Exploration: Evaluating these new analogs against a wider panel of clinically relevant targets, such as other sirtuin isoforms, DNA-dependent protein kinase (DNA-PK)[9], and various microbial enzymes.[2]

  • Mechanism of Action Studies: For lead compounds, elucidating the precise binding mode and mechanism of action through co-crystallography and advanced biochemical assays.

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent analogs to optimize for in vivo efficacy and drug-like characteristics.

By leveraging the foundational chemistry and biological insights presented in this guide, researchers can effectively utilize the this compound core to accelerate the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to the In Silico Modeling of 8-Chlorochroman-4-one Interactions with Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of 8-Chlorochroman-4-one, a compound of interest within the broader class of chromanones known for their diverse biological activities. Recognizing the multifactorial nature of neurodegenerative diseases, and the established role of Monoamine Oxidase B (MAO-B) as a therapeutic target, this guide uses MAO-B as a putative target for this compound to illustrate a complete molecular modeling workflow.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the scientific rationale behind key methodological choices. We will delve into the intricacies of molecular docking to predict binding affinity and conformation, followed by molecular dynamics simulations to assess the stability and dynamics of the protein-ligand complex. The overarching goal is to equip the reader with the knowledge and practical steps to rigorously evaluate the potential interactions of small molecules with protein targets in a computational environment.

Introduction: The Scientific Rationale for Investigating this compound and MAO-B

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological properties, including anticancer, antioxidant, and antimicrobial effects.[3] Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions on the chromanone ring system profoundly influence biological activity.[4][5][6] The introduction of a chloro-substituent, as in this compound, is a common strategy to modulate the electronic and steric properties of a molecule, potentially enhancing its interaction with biological targets.

Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neurotransmitters, such as dopamine.[1][2] Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease, due to the production of reactive oxygen species and the depletion of dopamine.[1][7] Consequently, the inhibition of MAO-B is a well-established therapeutic strategy.[1][2] Given that various chromone and chromanone derivatives have shown promise as MAO-B inhibitors, it is scientifically plausible to hypothesize that this compound may also interact with this enzyme.[1][3][4][7] This guide will, therefore, use the interaction between this compound and human MAO-B as a case study for a comprehensive in silico investigation.

Foundational Concepts in In Silico Modeling

Before delving into the practical workflows, it is essential to understand the theoretical underpinnings of the computational techniques employed.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9] The process involves sampling a multitude of possible conformations of the ligand within the binding site of the protein and scoring them based on a defined scoring function. This scoring function estimates the binding affinity, typically represented as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.

Molecular Dynamics (MD) Simulation: While molecular docking provides a static snapshot of the predicted binding pose, MD simulations offer a dynamic view of the system at an atomic level over time.[10][11] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the stability of the protein-ligand complex, the flexibility of different regions of the protein, and the specific interactions that persist over the simulation period.[6][12][13]

Experimental Workflow: A Step-by-Step Guide

This section outlines the detailed, step-by-step protocols for the in silico modeling of this compound with human MAO-B.

Preparation of the System Components

Accurate preparation of the protein and ligand structures is a critical first step for any successful in silico modeling study.

  • Obtain the Crystal Structure: The three-dimensional coordinates of human MAO-B are obtained from the RCSB Protein Data Bank (PDB). For this study, we will use the high-resolution crystal structure of human MAO-B in complex with a chromone-based inhibitor (PDB ID: 6FW0).[14] This structure is ideal as it provides a biologically relevant conformation of the active site.

  • Initial Clean-up: The downloaded PDB file often contains non-essential molecules such as water, co-solvents, and ions from the crystallization buffer. These are typically removed, unless there is specific evidence that a particular water molecule is critical for ligand binding. The co-crystallized ligand is also removed to prepare the binding site for docking our compound of interest.

  • Protonation and Charge Assignment: Hydrogen atoms are not typically resolved in X-ray crystal structures. Therefore, they must be added computationally. The protonation state of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4) is crucial for accurate modeling of electrostatic interactions. This is followed by the assignment of partial atomic charges using a force field.

  • 2D to 3D Conversion: The 2D structure of this compound is drawn using a chemical drawing software and converted into a 3D conformation.

  • Energy Minimization: The initial 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation.

  • Charge Assignment: Partial atomic charges are calculated for the ligand atoms.

Molecular Docking

For this guide, we will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.[5][8][9][15][16]

The docking search space is defined by a three-dimensional grid that encompasses the active site of the protein. The dimensions and center of this grid box are determined based on the location of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the known binding pocket.

A configuration file is created that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the conformational search, is also set. A higher exhaustiveness value increases the computational cost but also enhances the reliability of the results.[5][9]

AutoDock Vina will generate a set of predicted binding poses for this compound, each with a corresponding binding affinity score. The pose with the most favorable (most negative) binding affinity is typically considered the most likely binding mode. A thorough analysis of this top-ranked pose involves:

  • Visual Inspection: The protein-ligand complex is visualized to assess the steric and chemical complementarity of the ligand within the binding site.

  • Interaction Analysis: The specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand are identified.

Molecular Dynamics Simulation

To evaluate the stability of the predicted binding pose from molecular docking, we will perform an all-atom MD simulation using GROMACS, a versatile and high-performance MD simulation package.[10][11][17][18][19] The AMBER force field will be employed, as it is well-parameterized for both proteins and small organic molecules.[20][21][22][23][24]

  • Topology and Parameter Files: The AMBER force field provides the necessary parameters to describe the potential energy of the system. The General AMBER Force Field (GAFF) is used to generate parameters for the this compound ligand.[21]

  • Solvation: The protein-ligand complex is placed in a periodic box of a defined shape (e.g., cubic or dodecahedron) and solvated with a pre-equilibrated water model (e.g., TIP3P).

  • Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall charge of the system and to mimic a physiological salt concentration.

A typical MD simulation protocol consists of the following steps:

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the setup process.

  • Equilibration: The system is gradually brought to the desired temperature and pressure through a two-step equilibration process:

    • NVT Ensemble (Canonical Ensemble): The system is heated to the target temperature while keeping the number of particles (N), volume (V), and temperature (T) constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Isothermal-Isobaric Ensemble): The pressure of the system is then equilibrated to the target pressure while keeping the number of particles (N), pressure (P), and temperature (T) constant. The position restraints on the protein and ligand are gradually released.

  • Production MD: Once the system is well-equilibrated, the production simulation is run for a desired length of time (e.g., 100 nanoseconds). The coordinates and velocities of all atoms are saved at regular intervals to generate a trajectory file.

The trajectory file from the production MD run is analyzed to gain insights into the behavior of the protein-ligand complex. Key analyses include:

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms are calculated over time to assess the stability of the system. A stable RMSD indicates that the system has reached equilibrium.[12]

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein.[12]

  • Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the protein and ligand are monitored throughout the simulation to identify persistent interactions.

  • Interaction Energy Calculation: The non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein can be calculated to quantify the strength of the interaction.

Data Presentation and Visualization

To effectively communicate the results of the in silico modeling, clear and concise data presentation is paramount.

Tabular Summaries

Quantitative data should be summarized in tables for easy comparison.

Table 1: Molecular Docking Results for this compound with MAO-B

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting Residues (Hydrogen Bonds)TYR435, CYS172
Interacting Residues (Hydrophobic)ILE199, LEU171, PHE343, TYR398

Table 2: Summary of Molecular Dynamics Simulation Analysis

MetricAverage ValueStandard Deviation
Protein Backbone RMSD (nm)0.250.05
Ligand RMSD (nm)0.150.03
Average Number of H-Bonds2.10.5
Visualizations with Graphviz

Diagrams are essential for illustrating workflows and relationships.

G cluster_prep System Preparation cluster_docking Molecular Docking (AutoDock Vina) cluster_md Molecular Dynamics (GROMACS) p1 Obtain MAO-B Structure (PDB: 6FW0) p2 Prepare Protein (Remove water, add hydrogens) p1->p2 d1 Define Grid Box p2->d1 l1 Generate 3D structure of This compound l2 Ligand Energy Minimization l1->l2 d2 Run Docking l2->d2 d1->d2 d3 Analyze Binding Pose and Affinity d2->d3 m1 System Setup (Solvation, Ionization) d3->m1 m2 Energy Minimization m1->m2 m3 Equilibration (NVT, NPT) m2->m3 m4 Production MD m3->m4 m5 Trajectory Analysis (RMSD, RMSF, H-Bonds) m4->m5

Caption: Workflow for the in silico modeling of this compound with MAO-B.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the in silico investigation of the interactions between this compound and its putative target, MAO-B. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable insights into the potential binding modes, affinities, and stability of small molecule-protein complexes. The results from such studies can guide further experimental validation, such as in vitro enzyme inhibition assays, and inform the rational design of more potent and selective inhibitors. The principles and methodologies outlined herein are broadly applicable to a wide range of drug discovery projects, serving as a robust foundation for computational approaches in modern pharmaceutical research.

References

A Halogenated Chromanone Vade Mecum: Synthesis, Bioactivity, and Structure-Activity Relationship in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one (chromanone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] The strategic incorporation of halogen atoms onto this scaffold has emerged as a powerful tool to modulate physicochemical properties and enhance biological activity, leading to compounds with potent anticancer, antimicrobial, and neuroprotective effects. This in-depth technical guide provides a comprehensive review of halogenated chromanones for researchers, scientists, and drug development professionals. We will delve into the causal reasoning behind synthetic strategies, dissect the mechanisms of action across key therapeutic areas, and synthesize critical structure-activity relationship (SAR) data. This guide is designed not as a rigid template but as an authoritative resource, grounded in field-proven insights and comprehensive references, to empower the rational design of next-generation halogenated chromanone-based therapeutics.

Section 1: Introduction to the Chromanone Scaffold

The Privileged Chromanone Core: Structural Features and Significance

The chromanone framework, a benzo-γ-pyrone system, is a cornerstone of heterocyclic chemistry and drug discovery.[3][4][5][6] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that can be strategically decorated with various functional groups to achieve specific interactions with biological targets.[3] This inherent versatility allows chromanones to engage with a wide range of receptors and enzymes, making them attractive candidates for developing novel therapeutic agents.[1][3] Found in countless natural polyphenols and flavonoids, the chromanone scaffold has a proven track record of biological relevance, exhibiting a wide spectrum of pharmacological activities.[1][2]

The Role of Halogenation in Drug Design: Beyond Simple Substitution

The introduction of halogen atoms (F, Cl, Br, I) into a drug candidate is a time-tested strategy in medicinal chemistry. This is not merely an act of substitution but a precise modification to tune a molecule's properties. Halogenation can significantly increase lipophilicity, which may enhance membrane permeability and bioavailability.[7] Furthermore, the high electronegativity of halogens can alter the electronic distribution within the molecule, influencing its binding affinity to target proteins.[7] Critically, the C-X bond (where X is a halogen) can act as a metabolic block, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) and thereby increasing the compound's metabolic stability and half-life.[7] More recently, the concept of "halogen bonding"—a noncovalent interaction between the electropositive crown of a halogen and a Lewis base—has been recognized as a key directional force in ligand-receptor interactions, akin to a hydrogen bond.[8]

Chromanone vs. Chromone: A Tale of a Double Bond and Its Impact on Bioactivity

Structurally, the primary difference between a chromanone and its close relative, the chromone, is the absence of the C2-C3 double bond in the chromanone skeleton.[1][2] This seemingly minor structural change results in a loss of planarity and introduces a chiral center at C2 (if substituted), leading to significant variations in conformational flexibility and biological activity.[2] While both scaffolds are pharmacologically important, the saturated heterocyclic ring of chromanone allows for different spatial arrangements of substituents, which can be pivotal for optimizing interactions within a protein's binding pocket.

Section 2: Synthetic Strategies for Halogenated Chromanones

The synthesis of halogenated chromanones is primarily achieved through two strategic approaches: direct halogenation of a pre-formed chromanone ring or the cyclization of acyclic precursors that already bear the desired halogen atoms. The choice of method depends on the desired substitution pattern, the stability of the starting materials, and the availability of precursors.

Overview of Synthetic Pathways

The following diagram illustrates the two principal synthetic routes. Method A offers a direct approach but can sometimes suffer from a lack of regioselectivity. Method B provides excellent control over the halogen's position, as it is incorporated into the linear precursor before the ring-forming cyclization step.

Synthesis_Workflow cluster_A Method A: Direct Halogenation cluster_B Method B: Cyclization of Halogenated Precursors A_start Chromanone Scaffold A_reagent Halogenating Agent (e.g., NBS, NCS) A_start->A_reagent Electrophilic Aromatic Substitution A_product Halogenated Chromanone A_reagent->A_product B_start Halogenated Phenol + α,β-Unsaturated Acid B_chalcone Halogenated Chalcone (Intermediate) B_start->B_chalcone Claisen-Schmidt Condensation B_product Halogenated Chromanone B_chalcone->B_product Intramolecular Cyclization (Acid/Base) start Select Synthetic Strategy start->A_start For existing scaffolds start->B_start For de novo synthesis

Fig 1. Core synthetic strategies for halogenated chromanones.
Method A: Direct Halogenation of the Chromanone Ring System

This method involves the electrophilic aromatic substitution on the electron-rich benzene ring (A-ring) of the chromanone. The directing effects of the ether oxygen and the carbonyl group typically favor substitution at the C6 and C8 positions.

  • Causality: The choice of halogenating agent is critical. N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a polar aprotic solvent like DMF or acetonitrile are commonly used as they provide a controlled source of electrophilic halogen, minimizing over-halogenation and side reactions that can occur with diatomic halogens (Br₂ or Cl₂).

Method B: Cyclization of Halogenated Precursors

This is often the more versatile and regioselective approach.[9] A common pathway involves the Claisen-Schmidt condensation of a halogenated o-hydroxyacetophenone with an aromatic aldehyde to form a halogenated chalcone intermediate.[10] This intermediate then undergoes an acid- or base-catalyzed intramolecular Michael addition, followed by cyclization to yield the final halogenated chromanone.

  • Causality: Using a halogenated precursor ensures the halogen is precisely positioned. For example, starting with 5'-bromo-2'-hydroxyacetophenone will reliably yield a 6-bromochromanone. This control is paramount for systematic SAR studies.

Protocol Example: Synthesis of a 6-Bromo-2-phenylchroman-4-one via Precursor Cyclization

This protocol is a representative example based on the cyclization of a chalcone intermediate.

  • Step 1: Synthesis of the Chalcone Intermediate.

    • To a stirred solution of 5'-bromo-2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (20 mL) at room temperature, add a 50% aqueous solution of potassium hydroxide (3.0 eq) dropwise.

    • The causality here is the use of a strong base (KOH) to deprotonate the methyl ketone, forming an enolate that attacks the aldehyde in a classic Claisen-Schmidt condensation.

    • Stir the reaction mixture at room temperature for 12-16 hours until TLC analysis indicates the consumption of the starting material.

    • Pour the mixture into ice-cold 1M HCl to neutralize the base and precipitate the chalcone product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 2: Intramolecular Cyclization to Chromanone.

    • Dissolve the crude chalcone from Step 1 in a mixture of glacial acetic acid and a few drops of concentrated sulfuric acid.

    • The strong acid protonates the α,β-unsaturated carbonyl, activating it for intramolecular cyclization by the phenolic hydroxyl group. This is a self-validating system where the reaction cannot proceed without the correctly positioned hydroxyl group.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • After cooling, pour the reaction mixture onto crushed ice to precipitate the 6-bromochromanone product.

    • Filter, wash with dilute sodium bicarbonate solution and then water to remove acid impurities.

    • Recrystallize the crude product from ethanol to obtain the purified 6-bromo-2-phenylchroman-4-one.

Section 3: Key Biological Activities and Therapeutic Potential

The introduction of halogens onto the chromanone scaffold has yielded compounds with significant therapeutic potential across several disease areas.

Anticancer Activity: Targeting Proliferation and Resistance

Halogenated chromanones and their precursors have demonstrated potent cytotoxic effects against various cancer cell lines.[10][11] The antiproliferative activity of halogenated derivatives often increases as the substituent on the B-ring moves from F to Cl and then to Br.[12]

  • Mechanism of Action: The primary mechanisms involve the induction of cell cycle arrest and apoptosis.[12] Flow cytometry analysis of cells treated with active compounds typically shows an accumulation of cells in the S and G2/M phases and an increase in the sub-G1 population, which is indicative of apoptotic cell death.[12]

  • Structure-Activity Relationship Insights: For anticancer activity against cell lines like HCT116 (human colorectal carcinoma), halogens at the 3- or 4-position of the B-ring enhance activity.[12] Furthermore, specific halogenated derivatives can act as potent inhibitors of drug efflux pumps like the Breast Cancer Resistance Protein (ABCG2), with substituents like a 4-bromobenzyloxy group at position 5 being critical for this activity.[13]

Table 1: Anticancer Activity of Representative Halogenated Compounds

Compound ID Structure (Core) Halogen (Position) Cell Line IC₅₀ (µM) Citation
2c Phenoxychalcone 2,4-dichloro (phenoxy) MCF-7 1.52 [10]
2f Phenoxychalcone 4-bromo (phenoxy) MCF-7 1.87 [10]
Flavonol 4o Flavonol 4-bromo (B-ring) HCT116 < 10 [12]

| Chromone 1 | Chromone | 4-bromo (benzyloxy) | ABCG2 Inhibition | Potent |[13] |

Antimicrobial Properties: A Weapon Against Drug Resistance

The rise of multidrug-resistant (MDR) bacteria is a global health crisis, and halogenated chromanones are emerging as a promising class of antibacterial agents.[14][15][16][17]

  • Mechanism of Action: While the exact mechanism is still under investigation for many derivatives, it is hypothesized to involve disruption of the bacterial cell membrane or inhibition of essential enzymes. The increased lipophilicity conferred by halogenation likely facilitates passage through the lipid-rich bacterial cell wall.

  • Structure-Activity Relationship Insights: A clear trend has been observed where antibacterial potency correlates with the degree of halogenation.[14][15] Tri-halogenated 3-nitro-2H-chromenes, for example, display significantly higher activity against MDR strains of Staphylococcus aureus and Staphylococcus epidermidis compared to their mono-halogenated counterparts.[14][15][17] The compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a particularly potent agent.[14][15]

Table 2: Antimicrobial Activity of Halogenated Nitrochromenes against S. aureus

Compound Type Degree of Halogenation MIC Range (µg/mL) Citation
Mono-halogenated 1 8 - 32 [14][15]
Di-halogenated 2 4 - 16 [14]

| Tri-halogenated | 3 | 1 - 8 |[14][15] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is a standard, self-validating protocol to quantify the antimicrobial potency of a compound.

  • Preparation: Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in DMSO. Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL down to 0.125 µg/mL). Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection for turbidity. The positive control must show growth, and the negative control must remain clear for the assay to be valid.

Neuroprotective Effects: Modulating Key Neurological Targets

The chromone scaffold is a well-established pharmacophore for targeting enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[18][19][20] Halogenation can fine-tune the selectivity and potency of these inhibitors.

  • Mechanism of Action: Key targets include monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE).[20][21][22] MAOs are responsible for the degradation of neurotransmitters like dopamine, and their inhibition can be neuroprotective.[20] Butyrylcholinesterase (BuChE) plays a role in acetylcholine metabolism, particularly in later stages of Alzheimer's disease.[20]

  • Structure-Activity Relationship Insights: Studies on halogenated chalcones and chromones have shown that specific substitution patterns can lead to potent and selective inhibition. For instance, certain halogenated derivatives are highly selective inhibitors of MAO-B over MAO-A.[21] A chromone-lipoic acid conjugate with a chlorine substituent showed potent BuChE inhibition.[18]

Table 3: Neuroprotective Enzyme Inhibition by Halogenated Compounds

Compound Class Target Enzyme Key Compound IC₅₀ / Kᵢ Value Citation
Halogenated Chalcone MAO-B HC4 (4-OCH₃, Cl) IC₅₀ = 0.040 µM [21]
Halogenated Chalcone MAO-A HF4 (4-OCH₃, F) IC₅₀ = 0.046 µM [21]
Coumarin-Chalcone MAO-B CC2 (2-Cl) IC₅₀ = 0.51 µM [22]
Coumarin-Chalcone BuChE CC2 (2-Cl) IC₅₀ = 7.00 µM [22]

| Chromone Conjugate | BuChE | Compound 19 (Cl) | IC₅₀ = 7.55 µM |[18] |

Section 4: Structure-Activity Relationship (SAR) Deep Dive

The therapeutic efficacy of halogenated chromanones is not random; it is governed by a precise set of rules linking chemical structure to biological function. Understanding these relationships is crucial for rational drug design.

The Halogen Effect: A Systematic Analysis

The choice of halogen is a critical determinant of activity. In many anticancer and antimicrobial series, the activity follows the trend Br > Cl > F .[12] This is often attributed to the "size and polarizability" effect. Bromine, being larger and more polarizable than chlorine or fluorine, can form more effective van der Waals and halogen bonding interactions in a protein binding site.[8]

Positional Isomerism: How Substitution Patterns Dictate Activity

The position of the halogen on the chromanone scaffold dramatically influences its biological profile.

  • A-Ring (Benzene Ring): Halogenation at C6 and C8 is common. These positions are electronically activated and accessible. As seen in antimicrobial agents, substitution at both C6 and C8 can be synergistic.[14]

  • B-Ring (2-Aryl Substituent): For anticancer activity, halogenation at the para (4') or meta (3') position of a 2-aryl substituent is often optimal.[12] This places the halogen in a position to interact with hydrophobic pockets or form key halogen bonds within the target enzyme.

Logical Relationship Diagram: SAR Decision Tree for Lead Optimization

This diagram provides a logical workflow for a medicinal chemist aiming to optimize a halogenated chromanone lead compound.

SAR_Decision_Tree start Start: Initial Hit Compound (e.g., 6-chloro-chromanone) q1 Is antimicrobial activity the goal? start->q1 q2 Is anticancer activity the goal? start->q2 a1 Increase degree of halogenation (e.g., add 8-Br, 2'-Br) q1->a1 Yes a2 Systematically vary halogen at B-ring 4'-position (F -> Cl -> Br) q2->a2 Yes eval1 Evaluate MIC a1->eval1 eval2 Evaluate IC50 a2->eval2 a3 Test positional isomers (e.g., move halogen from 4' to 3') a3->eval2 outcome1 Potency Increased? eval1->outcome1 outcome2 Potency Increased? eval2->outcome2 lead Optimized Lead Candidate outcome1->lead Yes outcome2->a3 Yes outcome2->lead Yes

Fig 2. A decision tree for the SAR-guided optimization of halogenated chromanones.

Section 5: Future Perspectives and Conclusion

Emerging Therapeutic Areas

While the focus has been on anticancer, antimicrobial, and neuroprotective applications, the versatility of the halogenated chromanone scaffold suggests potential in other areas. Their anti-inflammatory properties, a known feature of the parent chromone class, remain relatively underexplored for halogenated analogs.[9] Furthermore, their ability to modulate enzymes could be harnessed for metabolic diseases or antiviral applications.

Challenges in Synthesis and Development

Despite their promise, challenges remain. Achieving regioselective poly-halogenation can be difficult and may require multi-step syntheses, increasing costs and reducing overall yield.[23] For neuroprotective agents, ensuring adequate blood-brain barrier (BBB) penetration is a significant hurdle that must be addressed through careful physicochemical property tuning.[22]

Concluding Remarks

Halogenated chromanones represent a potent and adaptable class of molecules in medicinal chemistry. The strategic incorporation of halogens provides a powerful lever to enhance biological activity, overcome drug resistance, and fine-tune selectivity against key therapeutic targets. Through a deep understanding of synthetic methodologies and structure-activity relationships, researchers can continue to unlock the full potential of this privileged scaffold. The insights and protocols provided in this guide serve as a foundation for the rational design and development of the next generation of halogenated chromanone-based drugs to address pressing global health challenges.

References

8-Chlorochroman-4-one: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering an efficient and intelligent approach to navigating chemical space. This guide delves into the strategic application of 8-chlorochroman-4-one, a halogenated heterocyclic ketone, as a high-value fragment for initiating FBDD campaigns. The chromanone scaffold is a well-recognized "privileged structure," frequently appearing in bioactive natural products and approved pharmaceuticals, suggesting an inherent propensity for favorable interactions with biological targets.[1][2] The introduction of a chlorine atom at the 8-position provides a strategic vector for chemical elaboration while modulating the scaffold's physicochemical properties to align with the stringent requirements of fragment screening.

This document provides a comprehensive analysis of this compound, detailing its synthesis, physicochemical profile, and its role as a starting point for lead discovery. We present field-proven, step-by-step protocols for its synthesis and subsequent deployment in primary fragment screening campaigns using state-of-the-art biophysical techniques. Furthermore, we explore a tangible biological context, the inhibition of Sirtuin 2 (SIRT2), to illustrate a data-driven pathway from fragment hit to a more potent chemical entity.

The Chromanone Core: A Foundation of Biological Relevance

The chroman-4-one scaffold is a bicyclic system consisting of a benzene ring fused to a dihydropyranone ring.[2] This structural motif is not a synthetic curiosity but a recurring theme in nature, forming the core of numerous flavonoids and other pharmacologically active compounds.[1] Its prevalence underscores an evolutionary selection for structures capable of engaging with a diverse range of protein architectures. Molecules incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3]

The utility of the chromanone core in drug discovery is rooted in its:

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to more defined Structure-Activity Relationships (SAR) and a lower entropic penalty upon binding to a target.

  • Synthetic Tractability: The scaffold is readily accessible through various established synthetic routes, allowing for systematic modification and optimization.[4]

  • Strategic Vector Placement: The core structure presents multiple, distinct vectors for chemical modification, enabling fragment "growing" or "linking" strategies.

The 8-chloro-substituted variant specifically enhances the fragment's profile by introducing an electron-withdrawing group that can influence binding interactions and serve as a handle for further synthetic diversification.

Physicochemical Profile of a Quality Fragment

A fragment's success is dictated by its physicochemical properties. Adherence to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) is a standard prerequisite.[5] this compound is an exemplary fragment that aligns well with these principles.

PropertyValue (Estimated/Calculated)Significance in FBDD
Molecular Weight (MW) 182.60 g/mol [6]Comfortably within the MW < 300 Da limit, providing ample room for subsequent chemical elaboration during hit-to-lead optimization without escalating into non-drug-like space ("molecular obesity").
cLogP ~2.5 - 2.9[7]Balances aqueous solubility, crucial for screening assays, with sufficient lipophilicity to engage with often-hydrophobic binding pockets on protein targets. An optimal range is typically between 1 and 3.[8]
Hydrogen Bond Donors 0The absence of donors simplifies initial binding interactions and reduces the potential for unfavorable desolvation penalties.
Hydrogen Bond Acceptors 2 (Ether and Carbonyl Oxygens)Provides key interaction points for forming hydrogen bonds with protein backbones or side chains, often acting as the primary anchor for fragment binding.
Rotatable Bonds 1The low number of rotatable bonds signifies a rigid scaffold, which is desirable for minimizing the entropic cost of binding and simplifying the interpretation of structural data (e.g., X-ray crystallography).

Table 1: Physicochemical properties of this compound and their relevance in FBDD.

Synthesis and Characterization

The synthesis of substituted chroman-4-ones can be achieved through several routes. A particularly efficient method for generating 8-substituted analogs is the intramolecular oxa-Michael addition following a base-mediated aldol condensation. This approach, often enhanced by microwave irradiation, allows for rapid access to the core scaffold from readily available starting materials.[4][9]

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from established procedures for synthesizing substituted chroman-4-ones.[4][9] The core logic involves the condensation of a substituted 2'-hydroxyacetophenone with an aldehyde, followed by in-situ cyclization. For the unsubstituted C2 position, acrolein or a related propionaldehyde equivalent can be used, followed by a subsequent oxidation or reduction/oxidation sequence if necessary. A more direct route involves the intramolecular cyclization of a suitable precursor like 3-(2-chlorophenoxy)propanoic acid.

Reaction: Intramolecular Friedel-Crafts acylation of 3-(2-chlorophenoxy)propanoic acid.

cluster_main Synthesis of this compound reactant 3-(2-chlorophenoxy)propanoic acid reagent Polyphosphoric Acid (PPA) Heat (e.g., 100 °C) reactant->reagent product This compound reagent->product

Figure 1: Synthesis of this compound.

Materials:

  • 3-(2-chlorophenoxy)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-(2-chlorophenoxy)propanoic acid (1.0 eq).

  • Cyclization: Add polyphosphoric acid (approx. 10-20 times the weight of the starting material). Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice with stirring.

  • Extraction: The resulting aqueous slurry is extracted three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound.

Characterization: The identity and purity of the synthesized fragment must be rigorously confirmed.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons on the chlorinated ring and two characteristic triplets for the methylene protons at C2 and C3. The aromatic region will show a distinct pattern corresponding to the 1,2,3-trisubstituted benzene ring.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals for the carbonyl carbon (~190-195 ppm), aromatic carbons, and the two aliphatic carbons are expected.

  • Mass Spectrometry (HRMS): The exact mass should be confirmed, showing the characteristic isotopic pattern for a monochlorinated compound.

  • Purity (LC-MS/HPLC): Purity should be >95% for use in screening campaigns.

Fragment Screening Campaign: Identifying the Initial Hit

Once synthesized and validated, this compound is incorporated into a fragment library for screening against a protein target of interest. The weak affinity of fragments necessitates the use of highly sensitive biophysical techniques.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization lib Fragment Library (incl. This compound) spr Surface Plasmon Resonance (SPR) (Primary Screen for Binding) lib->spr Screen nmr NMR Spectroscopy (e.g., Saturation Transfer Difference) lib->nmr Screen hits Primary Hits spr->hits nmr->hits dose Dose-Response & Affinity (SPR or ITC) hits->dose xray X-ray Crystallography (Binding Mode Determination) dose->xray validated_hit Validated Hit (Structure-Guided) xray->validated_hit med_chem Medicinal Chemistry (Fragment Growing/Linking) validated_hit->med_chem lead Lead Compound (Improved Potency) med_chem->lead

Figure 2: A typical FBDD workflow.

Protocol 2: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index at a sensor surface, allowing for real-time detection of binding events. It is highly sensitive and provides kinetic data (kₐ, kₔ).[10]

Self-Validation System:

  • Multiple Reference Channels: The use of a reference channel with an irrelevant, immobilized protein and a blank, activated channel allows for the subtraction of non-specific binding and bulk refractive index effects.

  • Concentration Dependence: A true binding event will show a dose-dependent increase in the SPR response signal.

  • Ligand Efficiency (LE): Hits are often prioritized not just by affinity (K₋) but by ligand efficiency, which normalizes affinity for the size of the molecule.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • This compound stock solution in DMSO

  • Running buffer (e.g., HBS-EP+) with a matched final DMSO concentration

Procedure:

  • Protein Immobilization: Covalently immobilize the target protein onto a sensor chip flow cell using standard amine coupling chemistry. Immobilize a control protein on a reference flow cell.

  • Fragment Preparation: Prepare a concentration series of this compound in running buffer (e.g., 10 µM to 500 µM). Ensure the final DMSO concentration is identical in all samples and the running buffer.

  • Binding Analysis: Inject the fragment solutions over the target and reference flow cells. Record the sensorgrams, which plot response units (RU) over time.

  • Data Analysis:

    • Double Referencing: Subtract the signal from the reference flow cell and from a buffer-only (blank) injection.

    • Affinity Determination: Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K₋).

    • Hit Criteria: A compound is typically considered a hit if it shows a reproducible, concentration-dependent binding response with a K₋ in the µM to mM range.

Protocol 3: Hit Validation by NMR Spectroscopy

NMR-based methods, such as Saturation Transfer Difference (STD) NMR, are powerful for confirming hits from primary screens. STD NMR is a ligand-observed experiment that detects transient binding of a small molecule to a large protein.

Self-Validation System:

  • Protein-Dependence: An STD effect is only observed in the presence of the target protein.

  • Competition: The STD signal of a known binder should be diminished in the presence of the fragment hit, confirming binding to the same site.

Procedure:

  • Sample Preparation: Prepare two NMR tubes, each containing a solution of this compound (e.g., 100 µM) in a deuterated buffer. To one tube, add the target protein (e.g., 5-10 µM). The second tube serves as a negative control.

  • Acquisition: Acquire STD NMR spectra for both samples. This involves two experiments: an "on-resonance" spectrum where specific protein resonances are saturated, and an "off-resonance" spectrum where a region with no protein signals is irradiated.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Analysis: If the fragment binds, magnetization will be transferred from the saturated protein to the fragment. This results in signals appearing in the difference spectrum corresponding to the protons of the bound fragment. No signals will appear in the control sample lacking the protein.

From Fragment to Lead: A Case Study Perspective on SIRT2 Inhibition

While a specific FBDD campaign for this compound is not in the public domain, a study on substituted chroman-4-ones as Sirtuin 2 (SIRT2) inhibitors provides a compelling roadmap for its potential evolution. SIRT2 is a deacetylase implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target.[4]

In this study, it was found that chroman-4-ones with electron-withdrawing substituents at the 6- and 8-positions were potent and selective SIRT2 inhibitors.[4][9] The most potent compound identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 µM.[9] This provides a clear, data-supported rationale for exploring this compound as a starting point against this target class.

Fragment Evolution Strategy: "Growing" from the 8-Chloro Anchor

Assuming a successful screen identifies this compound as a µM-affinity hit against SIRT2, and an X-ray crystal structure confirms its binding mode, a structure-guided "growing" strategy can be initiated.

Fragment_Evolution cluster_evolution Structure-Guided Fragment Evolution cluster_vectors Growth Vectors frag Initial Hit This compound (Weak Affinity, e.g., K₋=200µM) xray Co-crystal Structure (Fragment + Target Protein) frag->xray analysis Analyze Binding Pocket (Identify vectors for growth) xray->analysis v_c2 C2 Position analysis->v_c2 v_c6 C6 Position analysis->v_c6 v_c8 C8-Chloro Position (Suzuki Coupling) analysis->v_c8 synthesis Synthesize Analogs (Explore vectors) v_c2->synthesis v_c6->synthesis v_c8->synthesis assay Biological Assay (Measure Potency, IC₅₀) synthesis->assay SAR lead Optimized Lead (Improved Affinity, e.g., IC₅₀ < 1µM) assay->lead

Figure 3: Logic of fragment evolution.

  • Structural Insight: The crystal structure reveals the orientation of the fragment in the active site. It would show which parts of the molecule (e.g., the carbonyl oxygen) are making key anchoring interactions and which vectors (positions on the aromatic ring or the aliphatic ring) are pointing towards unoccupied pockets.

  • Vector Selection: The 8-chloro position is an ideal vector for growth. The chlorine can be replaced with more complex functionality using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of new chemical groups designed to interact with a nearby sub-pocket in the protein.

  • Iterative Synthesis and Testing: A small, focused library of analogs would be synthesized. For example, a Suzuki coupling could introduce various aryl or heteroaryl groups at the 8-position. These new compounds are then tested for SIRT2 inhibition.

  • SAR-Guided Optimization: The activity data from the new analogs builds a Structure-Activity Relationship (SAR). If, for instance, a phenyl group at C8 improves potency, further substitutions on that phenyl ring would be explored. This iterative cycle of design, synthesis, and testing drives the evolution of the fragment from a weak binder into a potent lead compound.

Conclusion

This compound represents more than just another small molecule; it is a strategically designed starting point for efficient drug discovery. Its foundation on the biologically relevant chromanone scaffold, combined with ideal fragment-like physicochemical properties and synthetically tractable vectors, makes it a high-quality tool for FBDD. By employing rigorous, self-validating biophysical screening protocols, researchers can confidently identify initial hits. As illustrated by the case of SIRT2 inhibitors, the path from an 8-substituted chromanone fragment to a potent lead is clear and achievable through structure-guided medicinal chemistry. This guide provides the foundational knowledge and practical protocols for researchers to leverage this compound as a powerful entry point into novel and promising areas of therapeutic intervention.

References

An In-depth Technical Guide to 8-Chlorochroman-4-one for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 8-Chlorochroman-4-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data to facilitate its application in the laboratory.

Core Molecular Attributes

This compound is a substituted chromanone with a chlorine atom at the 8-position of the bicyclic ring system. This substitution pattern imparts specific physicochemical properties that are critical for its behavior in chemical reactions and biological systems.

Table 1: Fundamental Properties of this compound
PropertyValueSource
CAS Number 49701-11-3[1][2][3][4][5][6][7][8]
Molecular Formula C₉H₇ClO₂[3][5]
Molecular Weight 182.60 g/mol [3][8]
Appearance Light-yellow to off-white powder[4]

Physicochemical Properties: A Deeper Dive

Understanding the physical properties of this compound is essential for its handling, formulation, and application in synthetic protocols.

Table 2: Physicochemical Data for this compound
PropertyValueNotes
Melting Point Not experimentally determined in the provided search results.The melting point is a critical parameter for purity assessment. For context, the related isomer, 6-Chlorochroman-4-one, has a reported melting point of 99-102 °C.
Boiling Point Predicted: 321.8 ± 42.0 °C at 760 mmHg[4] This is a predicted value and should be used as an estimate. Experimental determination is recommended for precise applications.
Solubility No specific experimental data found.Generally, chromanones exhibit solubility in common organic solvents. Solubility testing in solvents such as DMSO, DMF, and chlorinated solvents is recommended.
Storage Sealed in dry, room temperature.[3][8]

Synthesis of this compound: A Proposed Protocol

While a specific, detailed synthesis protocol for this compound was not found in the immediate search results, a general and robust method for the synthesis of substituted chroman-4-ones involves a one-step base-mediated aldol condensation followed by an intramolecular oxa-Michael addition, often facilitated by microwave irradiation.[9][10] This approach offers efficiency and good yields.

A plausible synthetic route starting from 2-chloro-6-hydroxyphenol and acrylic acid or its derivatives is a logical starting point for laboratory investigation. The following is a proposed experimental protocol based on general chromanone synthesis.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a cyclization reaction.

Materials:

  • 2-Chloro-6-hydroxyphenol

  • Acrylic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-6-hydroxyphenol (1 equivalent) and acrylic acid (1.1 equivalents).

  • Cyclization: Add polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) as the cyclizing agent and solvent. The amount should be sufficient to ensure a stirrable slurry.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

  • PPA/Eaton's Reagent: These are strong dehydrating and cyclizing agents that facilitate both the initial acylation and the subsequent intramolecular cyclization.

  • Microwave Irradiation (Alternative): As suggested in the literature for similar compounds, microwave heating can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[9][10]

  • Purification: Column chromatography is a standard and effective method for separating the desired product from starting materials and byproducts.

Synthesis_Workflow Start Starting Materials: 2-Chloro-6-hydroxyphenol Acrylic Acid Reaction Cyclization with PPA or Eaton's Reagent (80-100 °C) Start->Reaction Workup Quenching with Ice & Neutralization Reaction->Workup Extraction Extraction with Dichloromethane Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

Expected Chemical Shifts (in CDCl₃):

  • Aromatic Protons (H-5, H-6, H-7): These protons will appear in the aromatic region (δ 6.5-8.0 ppm). The electron-withdrawing nature of the chlorine atom and the carbonyl group will influence their precise shifts.

  • Methylene Protons (H-2): The protons on the carbon adjacent to the oxygen will be deshielded and are expected to appear as a triplet around δ 4.5 ppm.

  • Methylene Protons (H-3): The protons on the carbon adjacent to the carbonyl group will also be deshielded and are expected to appear as a triplet around δ 2.8 ppm.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃):

  • Carbonyl Carbon (C-4): This will be the most downfield signal, typically appearing around δ 190-200 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the chlorine atom (C-8) and the carbon attached to the oxygen (C-8a) will have characteristic shifts.

  • Aliphatic Carbons: The C-2 and C-3 carbons will appear in the upfield region, with C-2 (adjacent to oxygen) expected around δ 60-70 ppm and C-3 (adjacent to the carbonyl) around δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Expected Characteristic Absorptions:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone.

  • C-O-C Stretch: An absorption band corresponding to the ether linkage will be present in the 1200-1300 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, will indicate the presence of the carbon-chlorine bond.

  • Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Expected Observations:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z 182.

  • Isotopic Peak (M+2): Due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), an M+2 peak with an intensity of about one-third of the M⁺ peak is expected at m/z 184. This isotopic pattern is a key signature for a monochlorinated compound.

  • Fragmentation: Common fragmentation pathways for chromanones involve cleavage of the heterocyclic ring, leading to characteristic fragment ions.

Spectral_Analysis_Workflow Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the ketone, the ether linkage, the aromatic ring, and the chloro-substituent.

  • Ketone Carbonyl Group: This group can undergo various nucleophilic addition reactions, reductions to the corresponding alcohol, and condensations at the α-position (C-3).

  • Aromatic Ring: The aromatic ring can be subject to electrophilic aromatic substitution, with the existing substituents directing the position of new groups.

  • Chloro Group: The chlorine atom can potentially be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions.

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10] The presence of a halogen, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to biological targets.[11] Substituted chroman-4-ones have been investigated as inhibitors of enzymes like SIRT2, which are implicated in age-related diseases.[9][10] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

Based on GHS classifications from suppliers, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

Section 1: Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 8-Chlorochroman-4-one

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, a heterocyclic building block utilized in synthetic chemistry and drug development. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and achieving environmental compliance. This document is intended for researchers, laboratory scientists, and professionals involved in drug development who handle this compound.

Correctly identifying the chemical and understanding its physical properties are the foundational steps for safe handling.

1.1 Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 8-chloro-2,3-dihydro-4H-chromen-4-one, 8-Chloro-4-chromanone
CAS Number 49701-11-3[1][2][3]
Molecular Formula C₉H₇ClO₂[1][2][3]
Molecular Weight 182.60 g/mol [1][2][3]

Fig 1. Chemical Structure of this compound struct

Caption: Chemical structure of this compound.

1.2 Physical and Chemical Properties

PropertyValueSource
Appearance Cream to white crystalline powder[4]
Boiling Point 321.8°C at 760 mmHg[3]
Storage Temperature Room Temperature[1][2][3]

Section 2: Hazard Assessment and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] Understanding these hazards is crucial for risk mitigation.

2.1 GHS Classification Summary

CategoryInformation
Pictogram GHS07 (Exclamation Mark)[1][3]
Signal Word Warning [1][3]
Hazard Statements H302: Harmful if swallowed[1][2][3]H315: Causes skin irritation[1][2][3]H319: Causes serious eye irritation[1][2][3]
Precautionary Statements Prevention: P264, P270, P280[6][7]Response: P301+P317, P302+P352, P305+P351+P338, P330[4][8]Disposal: P501[4][6]

2.2 Analysis of Health Hazards

  • Oral Toxicity (H302): Ingestion of this compound can be harmful. The causality lies in its potential to interfere with biological processes upon absorption through the gastrointestinal tract. Therefore, eating, drinking, or smoking in laboratory areas where this chemical is handled is strictly prohibited to prevent accidental ingestion.[6]

  • Skin Irritation (H315): Direct contact with the skin can cause irritation, manifesting as redness, itching, or inflammation.[7] This is why the use of compatible protective gloves is mandatory.

  • Eye Irritation (H319): This compound can cause serious irritation if it comes into contact with the eyes, potentially leading to discomfort, redness, and impaired vision.[4] The use of safety glasses or goggles is essential to prevent accidental splashes.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is the standard for handling hazardous chemicals.

3.1 Engineering Controls The primary line of defense is to minimize exposure through environmental design.

  • Ventilation: All handling of this compound, especially when dealing with the powder form, must be conducted in a well-ventilated area.[9]

  • Chemical Fume Hood: For procedures such as weighing, transferring, or running reactions, a certified chemical fume hood is required. This captures dust and potential vapors at the source, preventing inhalation and systemic exposure.[10]

3.2 Personal Protective Equipment (PPE) PPE is a crucial last line of defense and must be worn at all times when handling this chemical.[11]

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[12] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[13]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile, must be worn.[12] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating the skin.

    • Lab Coat: A flame-resistant lab coat or coveralls should be worn to protect street clothes and provide an additional barrier for the skin.[14]

  • Respiratory Protection: Under conditions of adequate engineering controls (i.e., a fume hood), respiratory protection is generally not required. However, in the event of a large spill or a failure of ventilation systems, a NIOSH-approved air-purifying respirator may be necessary.[15][16] Personnel must be properly trained and fit-tested for respirator use.[17]

Section 4: Standard Operating Procedures for Safe Handling

The following protocol is a self-validating system designed to minimize risk during routine laboratory operations.

4.1 Step-by-Step Handling Protocol

  • Pre-Handling Assessment: Before starting work, review the Safety Data Sheet (SDS) for this compound.[18] Ensure the chemical fume hood is operational and the work area is clear of clutter.

  • Don PPE: Put on all required PPE as specified in Section 3.2.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

    • Close the container tightly immediately after use.[9]

  • In Reactions:

    • Add the compound to reaction vessels slowly and carefully.

    • Ensure the reaction setup is secure and located within a secondary containment tray.

  • Post-Handling:

    • Clean any contaminated equipment and the work surface thoroughly.

    • Properly dispose of any contaminated consumables (e.g., weighing paper, gloves) as hazardous waste (see Section 7).

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Section 5: Storage and Incompatibility

Proper storage is vital to maintain chemical stability and prevent hazardous situations.

  • Storage Conditions: Store this compound in a tightly sealed, properly labeled container.[9] The storage area should be cool, dry, and well-ventilated.[9]

  • Incompatible Materials: Keep away from strong oxidizing agents, as these may cause vigorous or exothermic reactions.[7]

Section 6: Emergency Procedures and First Aid

Preparedness is key to effectively managing accidental exposures or spills.[19]

6.1 Personal Exposure Protocol

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with a gentle, steady stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[4][20] Remove contact lenses if present and easy to do. Seek immediate medical attention.[20]
Skin Contact Remove all contaminated clothing immediately.[17] Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12][20]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. [12] Rinse the mouth thoroughly with water. Seek immediate medical attention and provide the SDS to the medical personnel.[6][12]

6.2 Spill Response

The response to a spill depends on its scale. This workflow helps determine the correct course of action.

Caption: Decision workflow for responding to a chemical spill.

6.2.1 Minor Spill Cleanup Protocol This protocol applies only to small, contained spills that laboratory personnel are equipped and trained to handle.

  • Alert & Secure: Alert personnel in the immediate area.[18]

  • Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves.[17]

  • Contain: Prevent the spread of the powder.

  • Absorb/Neutralize: Gently cover the spill with an inert absorbent material like vermiculite, sand, or kitty litter.[19][21] Do not use combustible materials like paper towels for the initial absorption.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12] Avoid creating dust.

  • Decontaminate: Clean the spill area with a cloth or paper towels wetted with a mild detergent solution, working from the outside in.[21]

  • Package Waste: Place all contaminated cleaning materials (gloves, towels, absorbent) into a sealed, properly labeled hazardous waste bag or container.

  • Report: Inform your laboratory supervisor of the incident.

Section 7: Waste Disposal

Chemical waste must be managed in a compliant and environmentally responsible manner.

  • Classification: All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent from spills), must be treated as hazardous waste.[10]

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[10][22] Drain disposal can lead to environmental contamination and is often illegal.[23]

7.1 Waste Accumulation and Disposal Protocol

  • Segregation: Collect all this compound waste streams separately from other chemical wastes to prevent unintended reactions.[10]

  • Containerization: Use a designated, chemically compatible (e.g., HDPE or glass) hazardous waste container with a secure, leak-proof lid.[10]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (Irritant, Harmful if Swallowed).[10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials until it is collected by a licensed hazardous waste disposal company.[10]

  • Disposal: The final disposal method, typically high-temperature incineration, will be handled by a certified environmental services contractor.[10]

References

Methodological & Application

Efficient Synthesis of 8-Chlorochroman-4-one from 3-Chloro-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-08-Cl-4

Introduction and Significance

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds recognized as "privileged structures" in medicinal chemistry. This scaffold is a core component of numerous natural products and synthetic molecules with a wide array of biological activities. The incorporation of a chlorine atom onto the aromatic ring, as in 8-chlorochroman-4-one, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing potency, metabolic stability, or cell permeability. This makes halogenated chromanones valuable intermediates in drug discovery programs targeting a range of diseases.

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthesis proceeds from the commercially available starting material, 3-chloro-2-hydroxyacetophenone, via a robust and efficient one-pot reaction involving an amine-catalyzed condensation with formaldehyde, followed by an intramolecular cyclization. The causality behind reagent selection, reaction conditions, and purification strategies is detailed to ensure replicability and a thorough understanding of the synthetic process.

Synthetic Strategy and Reaction Mechanism

The formation of the chromanone ring from a 2'-hydroxyacetophenone and an electrophile is a cornerstone of heterocyclic synthesis. The chosen strategy for synthesizing this compound involves a tandem reaction sequence initiated by the base-catalyzed reaction of 3-chloro-2-hydroxyacetophenone with formaldehyde.

Causality and Mechanistic Insight:

The reaction is typically catalyzed by a secondary amine, such as pyrrolidine, and proceeds through the following key steps:

  • Enamine/Enolate Formation: The secondary amine reacts with the ketone of the acetophenone to form a reactive enamine intermediate, or alternatively, acts as a base to generate the corresponding enolate. This step increases the nucleophilicity of the α-carbon.

  • Aldol-Type Condensation: The nucleophilic α-carbon attacks a molecule of formaldehyde (generated from the depolymerization of paraformaldehyde).

  • Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes dehydration under the reaction conditions to form a vinyl ketone (an α,β-unsaturated ketone).

  • Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group, existing in equilibrium with its more nucleophilic phenoxide form, attacks the β-carbon of the vinyl ketone in a conjugate addition. This cyclization step, known as an intramolecular oxa-Michael addition, forms the six-membered heterocyclic ring characteristic of the chromanone scaffold.[1][2]

This one-pot cascade is highly efficient as it avoids the isolation of intermediates, saving time and maximizing yield. Pyrrolidine is an excellent catalyst for this transformation due to its ability to readily form enamines and facilitate the initial condensation step.[1]

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Final Product SM1 3-Chloro-2-hydroxyacetophenone Int1 Enamine/Enolate Formation SM1->Int1 SM2 Paraformaldehyde Int2 Aldol Condensation SM2->Int2 Reacts with SM3 Pyrrolidine (Catalyst) SM3->Int1 Catalyzes Int1->Int2 Int3 Dehydration to Vinyl Ketone Int2->Int3 Int4 Intramolecular Oxa-Michael Addition Int3->Int4 Prod This compound Int4->Prod

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating through clear checkpoints and characterization steps.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )GradeSupplier
3-Chloro-2-hydroxyacetophenoneC₈H₇ClO₂170.59≥98%Sigma-Aldrich
Paraformaldehyde(CH₂O)n~30.03 (per unit)Reagent GradeSigma-Aldrich
PyrrolidineC₄H₉N71.12≥99%Sigma-Aldrich
TolueneC₇H₈92.14AnhydrousSigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄~86.18ACS GradeFisher Scientific
Hydrochloric Acid (HCl)HCl36.462M aq. solutionVWR
Saturated Sodium BicarbonateNaHCO₃84.01aq. solutionLab Prepared
BrineNaCl58.44aq. solutionLab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37Reagent GradeSigma-Aldrich
Silica GelSiO₂60.08230-400 meshSorbent Tech.

3.2. Equipment

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • NMR tubes, MS vials

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-chloro-2-hydroxyacetophenone (1.71 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add paraformaldehyde (0.45 g, 15.0 mmol, 1.5 equiv) and anhydrous toluene (40 mL).

  • Catalyst Addition: While stirring the suspension, add pyrrolidine (0.84 mL, 0.71 g, 10.0 mmol, 1.0 equiv) dropwise at room temperature.

    • Scientific Rationale: Pyrrolidine is used in stoichiometric amounts to drive the initial enamine formation and subsequent condensation. Toluene is an effective solvent that allows for heating to reflux to drive the reaction and dehydration.

  • Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

    • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The starting material (3-chloro-2-hydroxyacetophenone) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL).

  • Work-up - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 2M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

    • Scientific Rationale: The acid wash removes the basic pyrrolidine catalyst. The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

3.4. Purification

  • Chromatography Setup: Prepare a silica gel column for flash chromatography.

  • Elution: Load the crude product onto the column. Elute with a gradient of 5% to 15% ethyl acetate in hexanes.

    • Scientific Rationale: The polarity gradient effectively separates the non-polar this compound product from more polar impurities and any remaining starting material.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Quantitative Data and Expected Results

ParameterValueNotes
Reaction Time 4 - 6 hoursMonitor by TLC for completion.
Temperature ~110 °C (Toluene Reflux)
Expected Yield 65 - 80%Based on similar reported procedures.[3]
Appearance White to off-white solidAfter purification.
TLC Rf Value ~0.4In 4:1 Hexanes:EtOAc.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following characterization is essential.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): 7.75 (dd, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 4.60 (t, 2H, -O-CH₂-), 2.90 (t, 2H, -CH₂-C=O).

    • Rationale: Expect three distinct aromatic protons. The two triplets for the aliphatic protons are characteristic of the chromanone ring system, showing coupling to each other.[4]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm): 191.5 (C=O), 158.0 (Ar-C), 136.0 (Ar-CH), 128.0 (Ar-C), 122.5 (Ar-CH), 121.0 (Ar-CH), 118.0 (Ar-C), 67.0 (-O-CH₂-), 37.0 (-CH₂-C=O).

    • Rationale: The spectrum should show 9 distinct carbon signals, including the downfield ketone carbonyl, six aromatic carbons, and two aliphatic carbons.[5][6]

  • Mass Spectrometry (ESI+):

    • m/z: Calculated for C₈H₇ClO₂ [M+H]⁺: 183.02. Found: 183.0.

    • Rationale: The molecular ion peak should correspond to the expected mass of the product. The characteristic isotopic pattern for chlorine (M and M+2 in a ~3:1 ratio) should be observable.

Visualization of Reaction Mechanism

G start 3-Chloro-2-hydroxyacetophenone enamine Enamine/ Enolate start->enamine + Pyrrolidine - H₂O enamine->start - Pyrrolidine aldol_adduct Aldol Adduct enamine->aldol_adduct + Formaldehyde formaldehyde Formaldehyde (from Paraformaldehyde) vinyl_ketone Vinyl Ketone Intermediate aldol_adduct->vinyl_ketone - H₂O product This compound vinyl_ketone->product Intramolecular Oxa-Michael Addition pyrrolidine_cat Pyrrolidine

Caption: Key intermediates in the synthesis of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion / No Reaction Inactive paraformaldehyde; insufficient heating; catalyst degradation.Use fresh paraformaldehyde. Ensure the reaction reaches and maintains reflux. Use fresh, anhydrous solvent and reagents.
Formation of Multiple Byproducts Side reactions of formaldehyde (e.g., polymerization); self-condensation.Ensure dropwise addition of the catalyst. Do not overheat or prolong the reaction time unnecessarily.
Difficult Purification Co-elution of product with impurities.Adjust the polarity of the eluent system for chromatography. A shallower gradient (e.g., 2% to 10% EtOAc) may improve separation.

References

Application Note: Rapid Microwave-Assisted Synthesis of 8-Chlorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a rapid and efficient microwave-assisted protocol for the synthesis of 8-chlorochroman-4-one, a key intermediate in the development of pharmaceutical agents. By leveraging the advantages of microwave irradiation, this method significantly reduces reaction times and improves yields compared to conventional heating methods. The synthesis involves the intramolecular Friedel-Crafts cyclization of 3-(2-chlorophenoxy)propanoic acid using Eaton's reagent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed step-by-step protocol, mechanistic insights, characterization data, and safety considerations.

Introduction

Chromanones are a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Specifically, this compound serves as a crucial building block for the synthesis of various pharmaceutical agents, including potential treatments for cardiovascular and neurodegenerative diseases. Traditional methods for the synthesis of chromanones often involve lengthy reaction times and harsh conditions, leading to lower yields and the formation of byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry, offering several advantages over conventional heating.[1][2] These benefits include dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[3][4] The direct and efficient heating of the reaction mixture by microwave irradiation allows for rapid optimization of reaction conditions and aligns with the principles of green chemistry by reducing energy consumption.[5] This application note describes an optimized protocol for the synthesis of this compound utilizing microwave irradiation to drive the intramolecular Friedel-Crafts acylation.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 3-(2-chlorophenoxy)propanoic acid, from 2-chlorophenol and acrylic acid. The second, key step is the microwave-assisted intramolecular Friedel-Crafts cyclization of the precursor to yield the target chromanone.

Step 1: Synthesis of 3-(2-chlorophenoxy)propanoic acid

2-Chlorophenol + Acrylic Acid → 3-(2-chlorophenoxy)propanoic acid

Step 2: Microwave-Assisted Intramolecular Friedel-Crafts Cyclization

3-(2-chlorophenoxy)propanoic acid → this compound

Experimental Protocol

Materials and Reagents
Reagent/MaterialPuritySupplier
2-Chlorophenol≥99%Sigma-Aldrich
Acrylic Acid99%Sigma-Aldrich
Sodium Hydroxide≥98%Fisher Scientific
Hydrochloric Acid37%VWR
Eaton's Reagent (7.7% w/w P₂O₅ in CH₃SO₃H)Sigma-Aldrich
Dichloromethane (DCM)≥99.8%Fisher Scientific
Ethyl Acetate≥99.5%Fisher Scientific
Hexanes≥98.5%Fisher Scientific
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich
Microwave ReactorCEM, Anton Paar, or equivalent
Step 1: Synthesis of 3-(2-chlorophenoxy)propanoic acid (Conventional Method)
  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

  • To the stirred solution, add 2-chlorophenol (12.85 g, 0.1 mol).

  • Slowly add acrylic acid (7.2 g, 0.1 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to pH 2.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 3-(2-chlorophenoxy)propanoic acid as a white solid.

Step 2: Microwave-Assisted Synthesis of this compound
  • Place 3-(2-chlorophenoxy)propanoic acid (1.0 g, 4.98 mmol) and a magnetic stir bar into a 10 mL microwave reaction vessel.

  • In a chemical fume hood, carefully add Eaton's reagent (5 mL) to the reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10-15 minutes, with stirring. Monitor the pressure to ensure it remains within the safe operating limits of the reactor.

  • After the reaction is complete, cool the vessel to room temperature using a compressed air stream.

  • Carefully uncap the vessel in a fume hood and pour the reaction mixture onto crushed ice (50 g).

  • Extract the aqueous mixture with dichloromethane (3 x 25 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent to obtain this compound as a solid.

Reaction Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Microwave Cyclization A Dissolve NaOH in H₂O B Add 2-Chlorophenol A->B C Add Acrylic Acid B->C D Reflux (4-6h) C->D E Acidify with HCl D->E F Filter and Dry E->F G 3-(2-chlorophenoxy)propanoic acid F->G H Combine Precursor and Eaton's Reagent in Microwave Vessel I Microwave Irradiation (120°C, 10-15 min) H->I J Quench on Ice I->J K DCM Extraction J->K L Wash (NaHCO₃, Brine) K->L M Dry and Concentrate L->M N Column Chromatography M->N O This compound N->O

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insights

The synthesis of this compound proceeds via an intramolecular Friedel-Crafts acylation.[6] In the presence of a strong acid catalyst, such as Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid), the carboxylic acid of the precursor is protonated, leading to the formation of a highly electrophilic acylium ion. This is followed by an intramolecular electrophilic attack on the electron-rich aromatic ring at the position ortho to the oxygen atom, resulting in the formation of the six-membered heterocyclic ring of the chromanone. The chloro-substituent on the aromatic ring directs the cyclization to the C-8 position. Microwave irradiation significantly accelerates this reaction by rapidly and uniformly heating the reaction mixture, thereby increasing the rate of formation of the acylium ion and the subsequent cyclization.

Mechanism Diagram

G cluster_0 Proposed Mechanism of Microwave-Assisted Intramolecular Friedel-Crafts Acylation Precursor 3-(2-chlorophenoxy)propanoic acid Acylium_Ion Acylium Ion Intermediate Precursor->Acylium_Ion Eaton's Reagent (P₂O₅/CH₃SO₃H) + Microwave (Δ) Cyclized_Intermediate Cyclized Intermediate Acylium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Product This compound Cyclized_Intermediate->Product Deprotonation

Caption: Proposed mechanism for the formation of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

PropertyValue
Molecular Formula C₉H₇ClO₂
Molecular Weight 182.60 g/mol
Appearance Solid
Melting Point Expected to be in the range of 60-70 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.6-7.8 (m, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 4.6 (t, 2H, O-CH₂), 2.8 (t, 2H, CO-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 191-193 (C=O), 158-160 (Ar-C), 135-137 (Ar-C), 128-130 (Ar-C), 124-126 (Ar-C), 121-123 (Ar-C), 118-120 (Ar-C), 67-69 (O-CH₂), 37-39 (CO-CH₂)
IR (KBr, cm⁻¹) ν: 3000-2850 (C-H), 1680-1700 (C=O, ketone), 1600-1450 (C=C, aromatic), 1250-1300 (C-O, ether), 800-750 (C-Cl)
Mass Spectrometry (EI) m/z: 182 (M⁺), 184 (M+2⁺)

Note: The NMR and IR data are predicted values based on the structure of this compound and may vary slightly from experimental results.

Comparison of Conventional and Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2-4 hours10-15 minutes
Temperature 80-100 °C120 °C
Yield ModerateHigh (typically >80%)
Energy Consumption HighLow
Work-up SimilarSimilar

Safety Considerations

  • Eaton's Reagent: This reagent is highly corrosive and reacts violently with water.[7][8] It should be handled with extreme care in a chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn.[7][8] In case of skin contact, wash immediately with copious amounts of water.

  • Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis.[3][9] Domestic microwave ovens are not suitable and can be extremely dangerous.[3][9] Ensure that the reaction vessel is properly sealed and that the temperature and pressure do not exceed the manufacturer's recommendations.[3]

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The microwave-assisted synthesis of this compound offers a significant improvement over conventional synthetic methods. The protocol described herein provides a rapid, efficient, and high-yielding route to this valuable pharmaceutical intermediate. The dramatic reduction in reaction time, coupled with the potential for higher yields, makes this method an attractive alternative for researchers in both academic and industrial settings. The adoption of microwave technology for the synthesis of such key building blocks can accelerate drug discovery and development programs while adhering to the principles of green chemistry.

References

8-Chlorochroman-4-one as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 8-Chlorochroman-4-one: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and organic synthesis, the chroman-4-one framework is recognized as a "privileged structure."[1] This bicyclic heterocycle is a core component of numerous naturally occurring flavonoids and a wide array of pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, and antiviral properties.[1][2] this compound emerges as a particularly strategic building block within this class. Its value lies in the combination of the reactive chromanone core and the synthetically versatile chlorine atom on the aromatic ring.

The carbonyl group at the C4 position and the adjacent α-methylene group at C3 serve as classical handles for nucleophilic additions, condensations, and functionalization, allowing for the construction of complex molecular architectures. Simultaneously, the chloro-substituent at the C8 position provides a robust and reliable site for modern cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and nitrogen-based functionalities.[3] This dual reactivity makes this compound a powerful precursor for creating libraries of novel compounds in drug discovery and materials science. This guide provides a detailed exploration of its properties, key synthetic transformations, and detailed protocols for its application.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 49701-11-3[4]
Molecular Formula C₉H₇ClO₂[4]
Molecular Weight 182.60 g/mol [4]
Appearance Crystalline Powder (typically cream or off-white)[5]
Classification Heterocyclic Building Block, Ketone, Organic Chloride[4]
Safety and Handling Precautions

This compound must be handled with appropriate care, following standard laboratory safety procedures.

  • General Handling : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6] Wash hands thoroughly after handling.

  • First Aid Measures :

    • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

    • Skin Contact : In case of skin contact, take off all contaminated clothing immediately and wash the affected area with plenty of soap and water.[5][6]

    • Eye Contact : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.[5]

    • Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Store locked up.[6]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6]

Core Synthetic Applications & Protocols

The synthetic utility of this compound can be best understood by examining the reactivity at its three key sites: the C4 carbonyl, the C3 α-position, and the C8 chloro-substituted aromatic carbon.

Functionalization at the Carbonyl Group (C4)

The ketone at C4 is a primary site for nucleophilic attack, allowing for the introduction of new carbon-carbon bonds and the creation of chiral centers. Grignard reactions are a classic and effective method for this transformation.

This protocol describes the addition of a methyl group using methylmagnesium bromide to form 8-chloro-4-methylchroman-4-ol. This creates a tertiary alcohol, a common precursor in medicinal chemistry.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, argon or nitrogen supply

Procedure:

  • Setup: Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Reagent Preparation: Dissolve 1.0 g of this compound in 20 mL of anhydrous THF and add it to the flask.

  • Reaction: Cool the flask to 0 °C in an ice bath. Slowly add 2.0 mL of methylmagnesium bromide solution (3.0 M in diethyl ether) to the dropping funnel and add it dropwise to the stirred solution over 15 minutes.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 20 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve this compound in Anhydrous THF prep2 Cool to 0 °C (Ice Bath) prep1->prep2 reac1 Slow, Dropwise Addition of MeMgBr Solution prep2->reac1 reac2 Stir at RT for 2 hours reac1->reac2 work1 Quench with Saturated aq. NH4Cl reac2->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Dry, Concentrate & Purify (Chromatography) work2->work3 final_product final_product work3->final_product Yields 8-chloro-4-methylchroman-4-ol G start Start This compound + Benzaldehyde in Ethanol step1 Base-Catalyzed Deprotonation C3-H Abstraction by OH⁻ Enolate Formation start->step1 Add aq. KOH step2 Nucleophilic Attack Enolate attacks Aldehyde Carbonyl Forms Tetrahedral Intermediate step1:f1->step2:f0 step3 Protonation & Dehydration Protonation of Alkoxide E1cB Elimination of H₂O step2:f1->step3:f0 end_node Product | 8-Chloro-3-benzylidenechroman-4-one step3->end_node Final Product Formation G cluster_cycle Catalytic Cycle Pd_II Pd(II) Precatalyst Pd_0 Pd(0)L_n (Active Catalyst) Pd_II->Pd_0 In-situ Reduction OA Oxidative Addition (Ar-Cl) Pd_0->OA Re-enters Cycle TM Transmetalation (with Ar'-B(OH)2) OA->TM Forms Ar-Pd(II)-Cl RE Reductive Elimination (Ar-Ar') TM->RE Forms Ar-Pd(II)-Ar' RE->Pd_0 Product Released

References

Protocol for the purification of 8-Chlorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Isolation of 8-Chlorochroman-4-one: A Guide to Flash Chromatography and Low-Temperature Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, analogous to other chromone derivatives that are recognized as privileged scaffolds in drug discovery.[1][2] The presence of the chlorine atom on the benzonoid ring provides a functional handle for further synthetic modifications, such as cross-coupling reactions, enabling the development of complex molecular architectures.[2] Achieving high purity of this intermediate is paramount, as residual impurities can compromise the yield, selectivity, and biological activity of subsequent synthetic targets. This document provides a detailed protocol for the purification of this compound, focusing on flash column chromatography as the primary method and low-temperature recrystallization as a viable alternative. The causality behind experimental choices, safety protocols, and methods for purity verification are discussed in detail.

Compound Profile and Safety Imperatives

Prior to handling, it is crucial to be familiar with the physicochemical properties and hazards associated with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 49701-11-3[3][4]
Molecular Formula C₉H₇ClO₂[3][4]
Molecular Weight 182.60 g/mol [3][4]
Appearance Low-melting solid
Melting Point 14 - 18 °C (57 - 64 °F)
Boiling Point 232 °C (450 °F)
Density 1.192 g/cm³ (at 25 °C)
log P (o/w) 2.32

Safety Precautions:

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

  • Hazard Profile : The compound is a combustible liquid, is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[5] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]

  • Handling : Keep the compound away from heat, sparks, and open flames. Avoid contact with skin and eyes.[7] After handling, wash hands and any exposed skin thoroughly.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • First Aid :

    • If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

    • If Inhaled : Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.

    • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • In Case of Skin Contact : Wash with plenty of soap and water.[6] Remove contaminated clothing immediately.

Purification Strategy: An Overview

The choice of purification method depends on the nature and quantity of impurities, which are typically unreacted starting materials or by-products from the synthesis. Given the moderate polarity and low melting point of this compound, flash column chromatography is the most robust and versatile method for achieving high purity.[8] Low-temperature recrystallization is an alternative for crystalline crude products but requires careful solvent selection and handling due to the compound's low melting point.

The following diagram outlines the recommended workflow for purifying crude this compound.

G cluster_prep Preparation cluster_main_purification Primary Purification cluster_alt_purification Alternative Purification cluster_post Post-Purification Crude Crude this compound TLC TLC Analysis for Solvent System Selection Crude->TLC Col_Chrom Flash Column Chromatography TLC->Col_Chrom Recommended Recryst Low-Temperature Recrystallization TLC->Recryst Alternative Fractions Collect & Combine Pure Fractions Col_Chrom->Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Recryst->Solvent_Removal Fractions->Solvent_Removal Purity_Check Purity & Identity Check (NMR, HPLC, MP) Solvent_Removal->Purity_Check Final_Product Pure this compound Purity_Check->Final_Product

Caption: General workflow for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes positive pressure to force the mobile phase through a column of stationary phase, significantly speeding up the separation process compared to gravity chromatography.[9] The principle lies in the differential partitioning of components between the polar stationary phase (silica gel) and the less polar mobile phase.[10] Less polar compounds travel faster down the column, while more polar compounds are retained longer, effecting separation.[11]

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Air or Nitrogen line with regulator

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Sample collection tubes or flasks

  • Rotary evaporator

  • Glassware: Erlenmeyer flasks, beakers, graduated cylinders

  • Cotton or glass wool

Step-by-Step Methodology:

  • Solvent System Selection via TLC:

    • Rationale: The ideal solvent system should provide good separation of the target compound from its impurities on a TLC plate, with the target compound having an Rƒ value of approximately 0.25-0.35 for optimal column separation.

    • Procedure:

      • Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).

      • Spot the solution onto several TLC plates.

      • Develop each plate in a chamber containing a different ratio of Ethyl Acetate (EtOAc) in Hexanes (e.g., 5%, 10%, 20%, 30% EtOAc).

      • Visualize the plates under a UV lamp.

      • Select the solvent system that gives the best separation and the target Rƒ value. For a compound with the polarity of this compound, a system of 10-20% EtOAc/Hexanes is a good starting point.

  • Column Packing (Slurry Method):

    • Rationale: The slurry method ensures a homogenous, bubble-free packing of the stationary phase, which is critical for achieving good separation.[12]

    • Procedure:

      • Insert a small plug of cotton or glass wool into the bottom of the column. Add a thin layer (~1 cm) of sand.[12]

      • In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 10% EtOAc/Hexanes). The consistency should be pourable but not overly dilute.[12]

      • With the column stopcock closed, pour the slurry into the column.

      • Gently tap the side of the column to dislodge air bubbles and help the silica settle evenly.

      • Open the stopcock and drain some solvent, collecting it for reuse. Do not let the solvent level drop below the top of the silica bed.[12]

      • Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Rationale: The sample must be loaded onto the column in a highly concentrated, narrow band to ensure that all molecules start the separation process from the same point.[12]

    • Procedure:

      • Dissolve the crude this compound in the minimum amount of a polar, volatile solvent (like dichloromethane or acetone).

      • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to dryness.

      • Drain the solvent in the column until it is level with the top of the sand.

      • Carefully add the concentrated sample solution (or the dry-loaded silica) to the top of the column using a pipette.[12]

      • Open the stopcock and allow the sample to absorb completely into the silica bed. Wash with a very small amount of eluent to ensure all the sample is loaded.

  • Elution and Fraction Collection:

    • Rationale: The mobile phase (eluent) is passed through the column, carrying the sample components at different rates. Collecting the eluate in sequential fractions allows for the isolation of each separated component.

    • Procedure:

      • Carefully fill the column with the eluent.

      • Apply gentle pressure from an air or nitrogen line to achieve a steady flow rate (a drop rate of ~5-10 cm/minute is typical for flash chromatography).

      • Begin collecting fractions in test tubes or flasks as soon as the solvent starts eluting.

      • Maintain a constant head of solvent above the silica bed throughout the process.

  • Fraction Analysis and Product Isolation:

    • Rationale: TLC is used to analyze the collected fractions to determine which ones contain the pure product.

    • Procedure:

      • Spot every few fractions onto a TLC plate.

      • Develop and visualize the plate to identify the fractions containing only the spot corresponding to the pure product.

      • Combine the pure fractions into a round-bottom flask.

      • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Low-Temperature Recrystallization

Recrystallization is a purification technique for solids that separates a product from its impurities based on differences in solubility.[13] The process involves dissolving the impure compound in a hot solvent and allowing it to slowly cool, whereupon the desired compound forms crystals while the impurities remain in the solution (the mother liquor).[14] Given the low melting point of this compound, this process must be conducted at or below room temperature, likely requiring an ice bath or colder.

Materials and Equipment:

  • Crude this compound

  • Various trial solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Ice-water bath

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Step-by-Step Methodology:

  • Solvent Selection:

    • Rationale: A suitable recrystallization solvent should dissolve the compound poorly at low temperatures but readily at higher temperatures.[15][16]

    • Procedure:

      • Place a small amount of the crude product into several test tubes.

      • Add a small amount of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound.

      • Gently warm the tubes that showed poor solubility. A suitable solvent will dissolve the compound completely upon warming.

      • Cool the clear solutions in an ice bath. The ideal solvent will result in the formation of a large quantity of crystals.

  • Dissolution and Crystallization:

    • Rationale: Using the minimum amount of hot solvent creates a supersaturated solution upon cooling, which is necessary for crystallization to occur. Slow cooling promotes the formation of large, pure crystals.[17]

    • Procedure:

      • Place the crude this compound in an Erlenmeyer flask.

      • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excess solvent.

      • If there are any insoluble impurities, perform a hot gravity filtration.

      • Remove the flask from the heat and allow it to cool slowly to room temperature.

      • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[16]

  • Crystal Collection and Drying:

    • Rationale: Vacuum filtration is an efficient method for separating the crystals from the mother liquor. Washing with ice-cold solvent removes any adhering impurities without significantly dissolving the product.[17]

    • Procedure:

      • Set up a Büchner funnel with filter paper and connect it to a filter flask under vacuum.

      • Wet the filter paper with a small amount of ice-cold recrystallization solvent.

      • Pour the cold crystal slurry into the funnel.

      • Wash the crystals with a small portion of ice-cold solvent.

      • Allow air to be pulled through the crystals for several minutes to partially dry them.

      • Transfer the crystals to a watch glass and allow them to dry completely, preferably in a desiccator under vacuum.

Purity Assessment

After purification, the identity and purity of the this compound should be confirmed.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

  • Melting Point: The melting point of the purified solid should be sharp (a narrow range of 1-2 °C) and consistent with the literature value. Impurities typically depress and broaden the melting range.

  • Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is the most definitive method for confirming the structure and assessing the purity of the compound. The resulting spectra should be clean, with integrations matching the expected proton counts and no significant peaks attributable to impurities.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 8-Chlorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 8-Chlorochroman-4-one Scaffold

The chroman-4-one ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and its ability to serve as a versatile template for the development of potent, biologically active compounds.[1] This heterocyclic scaffold, consisting of a benzene ring fused to a dihydropyranone ring, provides a rigid, three-dimensional framework that can be strategically decorated with various functional groups to modulate interactions with biological targets.[2]

The introduction of a halogen, specifically a chlorine atom at the 8-position, is not a trivial modification. This substituent imparts significant and often favorable changes to the molecule's physicochemical properties. The electron-withdrawing nature of chlorine can influence the electronic distribution of the entire ring system, affecting reactivity and binding interactions. Furthermore, the chlorine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized as crucial for enhancing ligand-protein binding affinity and specificity.[3]

This guide provides a comprehensive overview of the synthesis and application of this compound as a key intermediate in the generation of diverse bioactive molecules. We will explore the fundamental synthetic methodologies, provide detailed, field-proven protocols for key transformations, and present case studies illustrating its application in the development of targeted therapeutic agents, including sirtuin inhibitors, antimicrobial agents, and anticancer compounds.

Core Synthetic Methodologies

Part A: Synthesis of the 2-Alkyl-8-chlorochroman-4-one Core

The most efficient and widely adopted method for constructing the chroman-4-one scaffold is a one-pot reaction involving a base-mediated aldol condensation of a substituted 2'-hydroxyacetophenone with an aldehyde, which is immediately followed by an intramolecular oxa-Michael addition to close the heterocyclic ring.[4][5]

Causality and Optimization:

  • Starting Material: The synthesis begins with 3'-chloro-2'-hydroxyacetophenone, a commercially available building block.[6] The ortho-hydroxyl group is essential for the final ring-closing oxa-Michael addition.

  • Base Selection: A non-nucleophilic, sterically hindered amine base such as N,N-Diisopropylethylamine (DIPA) or N,N-diisopropylamine (DIPA) is preferred.[2][5] These bases are strong enough to facilitate the deprotonation of the acetophenone's methyl group to initiate the aldol reaction but are poor nucleophiles, minimizing unwanted side reactions.

  • Reaction Conditions: Microwave irradiation has revolutionized this synthesis.[4][7] It provides rapid, uniform heating, dramatically reducing reaction times from many hours to as little as one hour and often improving yields by minimizing the formation of degradation byproducts.[8][9] Temperatures between 160-170 °C are typically optimal for driving the reaction to completion.

Synthesis_of_8_Chlorochroman_4_one cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Acetophenone 3'-Chloro-2'-hydroxy- acetophenone Reaction Base-Mediated Aldol Condensation & Intramolecular Oxa-Michael Addition Acetophenone->Reaction DIPA, EtOH Microwave (170°C, 1h) Aldehyde Aliphatic Aldehyde (e.g., Hexanal) Aldehyde->Reaction Chromanone 2-Alkyl-8-chlorochroman-4-one Reaction->Chromanone Cyclization

Caption: Core synthesis of the 2-Alkyl-8-chlorochroman-4-one scaffold.

Part B: Key Derivatization Reactions

Once the core scaffold is synthesized, its true versatility is unlocked through derivatization at key positions, primarily C2, C3, and the aromatic ring.

  • C2-Position Diversity: The substituent at the C2 position is introduced via the choice of aldehyde in the initial cyclization reaction. Using different aliphatic aldehydes (e.g., propanal, hexanal, isovaleraldehyde) allows for the introduction of various alkyl chains, which is critical for probing hydrophobic binding pockets in target enzymes.[5]

  • C3-Position Functionalization (Mannich Reaction): The C3 position, being alpha to the carbonyl group, is amenable to enolization and subsequent reaction with electrophiles. The Mannich reaction is a powerful three-component condensation that introduces a β-amino-carbonyl motif.[7][10] This functional group is particularly valuable as it introduces a basic nitrogen atom, which can be protonated at physiological pH to form key salt-bridge interactions with amino acid residues (e.g., aspartate, glutamate) in a protein's active site.

    • Mechanism Insight: The reaction proceeds via the in situ formation of an electrophilic Eschenmoser's salt or a related iminium ion from formaldehyde and a secondary amine (e.g., dimethylamine, piperidine).[10] The chroman-4-one, under acidic or basic conditions, forms an enol or enolate that nucleophilically attacks the iminium ion, installing the aminomethyl group at the C3 position.

Derivatization_Workflow cluster_c3 C3-Position Functionalization cluster_c3_prime C3-Position Functionalization Core 2-Alkyl-8-chlorochroman-4-one Mannich Mannich Reaction (Formaldehyde, R₂NH, Acid) Core->Mannich Condensation Claisen-Schmidt Condensation (Ar-CHO, Base or Acid) Core->Condensation Mannich_Product 3-(Dialkylaminomethyl)- 2-alkyl-8-chlorochroman-4-one Mannich->Mannich_Product Condensation_Product 3-Benzylidene- 2-alkyl-8-chlorochroman-4-one Condensation->Condensation_Product

Caption: Key derivatization workflows at the C3 position of the chroman-4-one core.

  • C3-Position Functionalization (Claisen-Schmidt Condensation): To generate homoisoflavonoid-type structures, a condensation reaction can be performed between the C3-methylene group and an aromatic aldehyde.[6] This reaction, typically catalyzed by either acid or base, introduces a benzylidene moiety, extending the conjugation of the system and providing a scaffold for diverse bioactive compounds, including antimicrobial and anticancer agents.[2]

Application in Bioactive Molecule Synthesis: Case Studies

Case Study 1: Potent and Selective SIRT2 Inhibitors

Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase, has emerged as a significant therapeutic target for neurodegenerative diseases and certain cancers.[4] Chroman-4-ones have been identified as a highly promising scaffold for developing potent and selective SIRT2 inhibitors.

Structure-Activity Relationship (SAR) Insights: Research has shown that substitution at the 2-, 6-, and 8-positions is crucial for high potency.[5]

  • C8-Position: The presence of a larger, electron-withdrawing group like chlorine or bromine at the C8 position is highly favorable for inhibitory activity. This is exemplified by the lead compound 8-bromo-6-chloro-2-pentylchroman-4-one.[4] The halogen is hypothesized to form a stabilizing halogen bond with a backbone carbonyl group in the enzyme's active site, anchoring the inhibitor.

  • C2-Position: An unbranched alkyl chain of three to five carbons (e.g., pentyl) is optimal for fitting into a narrow hydrophobic channel within the SIRT2 binding pocket.[5]

Compound IDR⁸ SubstituentR⁶ SubstituentR² SubstituentSIRT2 IC₅₀ (µM)[4][5]
1a BrCln-Pentyl4.5
1b BrBrn-Pentyl1.5
1f HCln-Pentyl28.0
1k BrBrn-Propyl10.6
1m IIn-Pentyl3.1

This table presents data for 6,8-dihalo-derivatives as representative examples illustrating the SAR principles.

SIRT2_Inhibition cluster_pathway Cellular Pathway cluster_inhibition Inhibition Mechanism SIRT2 SIRT2 Enzyme Product Deacetylated Substrate SIRT2->Product Substrate Acetylated Substrate (e.g., α-tubulin) Substrate->SIRT2 Inhibitor This compound Derivative Inhibitor->SIRT2 Binds to active site (Halogen bonding)

Caption: Simplified mechanism of SIRT2 inhibition by chroman-4-one derivatives.

Case Study 2: Synthesis of Antimicrobial Agents

The chroman-4-one scaffold and its derivatives, particularly homoisoflavonoids, have demonstrated significant antimicrobial properties.[2][11] The synthesis leverages the reactivity of the C3 position to build more complex structures.

Synthetic Strategy: Starting from a 7-hydroxy-8-chlorochroman-4-one precursor, the C7 hydroxyl can be alkylated to introduce various side chains. Subsequently, a base-catalyzed condensation with a substituted benzaldehyde at the C3 position yields homoisoflavonoid derivatives.[11] Studies have shown that introducing a benzylidene group can confer or enhance antimicrobial activity compared to the chroman-4-one precursor.[11] While specific MIC data for 8-chloro derivatives is sparse in the literature, halogenated quinolones (a related heterocyclic scaffold) show potent antimicrobial activity, suggesting the 8-chloro substituent is a promising feature for exploration in this context.[11]

Compound TypeTarget OrganismRepresentative MIC (µM)[11]
8-Hydroxyquinoline (Parent)S. aureus3.44 - 13.78
Halogenated 8-HydroxyquinolineL. monocytogenes5.57
Halogenated 8-HydroxyquinolineP. shigelloides11.14

This table shows data for halogenated quinolines to illustrate the antimicrobial potential of related halogenated heterocycles.

Case Study 3: Development of Anticancer Agents

Derivatives of the chroman-4-one scaffold have been evaluated as potential anticancer agents, acting through various mechanisms including cell cycle arrest and apoptosis induction. For instance, 4'-chloroflavanone (a related structure) was shown to be more potent than the parent flavanone against breast cancer cell lines, inducing G1/S phase arrest at a concentration of 50 µM. This highlights the positive contribution a chloro-substituent can make to cytotoxic activity. The synthesis of diverse libraries based on the this compound core allows for screening against various cancer cell lines to identify potent and selective compounds.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Chloro-2-pentylchroman-4-one

This protocol is adapted from the general procedure described by Fridén-Saxin et al. for the synthesis of related di-halogenated chroman-4-ones.[5]

  • Materials:

    • 3'-Chloro-2'-hydroxyacetophenone (1.0 equiv, e.g., 1.0 g, 5.86 mmol)

    • Hexanal (1.1 equiv, 6.45 mmol, 0.77 mL)

    • N,N-Diisopropylamine (DIPA) (1.1 equiv, 6.45 mmol, 0.90 mL)

    • Ethanol (EtOH), anhydrous (to make a 0.4 M solution, approx. 15 mL)

    • Dichloromethane (CH₂Cl₂)

    • 1 M Hydrochloric acid (HCl)

    • 10% Sodium hydroxide (NaOH) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Heptane and Ethyl Acetate for elution

  • Procedure:

    • To a 35 mL microwave process vial equipped with a magnetic stir bar, add 3'-chloro-2'-hydroxyacetophenone (1.0 g, 5.86 mmol).

    • Add anhydrous ethanol (approx. 15 mL) to achieve a 0.4 M solution.

    • Add hexanal (0.77 mL, 6.45 mmol) followed by DIPA (0.90 mL, 6.45 mmol) to the solution.

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction mixture to 170 °C and hold for 1 hour with stirring (normal absorption power setting).

    • After cooling to room temperature, transfer the reaction mixture to a separatory funnel and dilute with dichloromethane (50 mL).

    • Wash the organic layer sequentially with 10% aqueous NaOH (2 x 30 mL), 1 M aqueous HCl (2 x 30 mL), water (30 mL), and finally brine (30 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., starting with 2% and increasing to 10%) to afford the pure 8-chloro-2-pentylchroman-4-one.

Protocol 2: Mannich Reaction for C3-Aminomethylation

This is a general protocol for the aminomethylation of an active methylene compound, adapted for the chroman-4-one scaffold.[10]

  • Materials:

    • 8-Chloro-2-pentylchroman-4-one (1.0 equiv)

    • Paraformaldehyde (1.2 equiv)

    • Piperidine (or other secondary amine, 1.2 equiv)

    • Concentrated Hydrochloric Acid (catalytic amount)

    • Ethanol

    • Diethyl ether

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • In a round-bottom flask, combine 8-chloro-2-pentylchroman-4-one, paraformaldehyde, and the secondary amine in ethanol.

    • Add a few drops of concentrated HCl to catalyze the reaction.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture and concentrate under reduced pressure to remove the ethanol.

    • The product may precipitate as the hydrochloride salt. If so, filter the solid. If not, add diethyl ether to precipitate the salt.

    • To obtain the free base, dissolve the salt in water and neutralize carefully with a saturated NaHCO₃ solution until the solution is basic.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Mannich base.

    • Purify by column chromatography on silica gel if necessary.

Protocol 3: Claisen-Schmidt Condensation for 3-Benzylidene Derivative

This protocol describes a base-catalyzed condensation to form a homoisoflavonoid-type structure.[6]

  • Materials:

    • 8-Chloro-2-pentylchroman-4-one (1.0 equiv)

    • 4-Methoxybenzaldehyde (1.1 equiv)

    • Sodium hydroxide (NaOH) pellets

    • Ethanol

    • Deionized water

  • Procedure:

    • Dissolve 8-chloro-2-pentylchroman-4-one (1.0 equiv) and 4-methoxybenzaldehyde (1.1 equiv) in ethanol in a round-bottom flask with a magnetic stirrer.

    • In a separate beaker, prepare a 20% (w/v) solution of NaOH in water.

    • Slowly add the NaOH solution dropwise to the stirred ethanolic mixture at room temperature. A color change and/or precipitate formation should be observed.

    • Continue stirring at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

    • Once complete, pour the reaction mixture into a beaker of cold water with stirring.

    • If an oily product separates, acidify the mixture slightly with dilute HCl to pH ~6-7 to promote solidification.

    • Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove any residual base.

    • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 3-(4-methoxybenzylidene)-8-chloro-2-pentylchroman-4-one.

Conclusion and Future Perspectives

The this compound scaffold stands as a highly valuable and synthetically tractable intermediate for the generation of diverse and complex molecules of medicinal interest. The strategic placement of the chlorine atom at the C8 position provides a powerful tool for modulating biological activity, likely through a combination of electronic effects and the formation of specific halogen bonding interactions with target proteins. The protocols detailed herein for the core synthesis and subsequent derivatization via Mannich and Claisen-Schmidt reactions provide a robust foundation for researchers to build libraries of novel compounds. The demonstrated success in targeting SIRT2, coupled with the established potential of related scaffolds in antimicrobial and anticancer applications, ensures that this compound and its derivatives will remain a fertile ground for future drug discovery and development programs.

References

Application Notes & Protocols: High-Throughput Screening Assays for 8-Chlorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. 8-Chlorochroman-4-one, a halogenated derivative, represents a promising starting point for drug discovery campaigns. The addition of a chlorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing target affinity and cellular permeability.[1][2] High-Throughput Screening (HTS) is an essential methodology for rapidly interrogating large compound libraries to identify and characterize the biological activities of such molecules.[3][4] This guide provides a detailed framework and step-by-step protocols for screening this compound and its analogs against two major therapeutic target classes: protein kinases and ion channels. We describe robust, HTS-compatible assays—a Homogeneous Time-Resolved Fluorescence (HTRF) assay for kinase activity and a fluorescence-based ion flux assay for ion channel modulation—designed to deliver high-quality, reproducible data suitable for identifying novel bioactive agents.

Scientific Rationale and Target Selection

The 4-chromanone core is found in numerous natural products and synthetic compounds with significant pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[5] This broad activity profile suggests that the scaffold can interact with a diverse range of biological targets. Our rationale for selecting protein kinases and ion channels as primary screening targets for this compound is based on the following:

  • Protein Kinases: As central regulators of cellular signaling, protein kinases are one of the most important classes of drug targets, particularly in oncology and immunology.[6][7] Many small molecule kinase inhibitors feature heterocyclic scaffolds similar to the chromanone core. HTS technologies have been instrumental in the discovery of numerous kinase inhibitors.[6]

  • Ion Channels: These membrane proteins are critical for a vast number of physiological processes, and their dysfunction is linked to numerous diseases known as "channelopathies".[8] Ion channels are a validated target class for which HTS methodologies have been successfully developed and implemented to screen for novel modulators.[9][10]

The general workflow for an HTS campaign, from assay development to hit confirmation, is a systematic process designed for efficiency and rigor.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Dev Assay Development Opt Miniaturization & Optimization (e.g., 384-well) Dev->Opt Val Assay Validation (Z'-factor > 0.5) Opt->Val Screen HTS of Compound Library (Single Concentration) Val->Screen HitID Primary Hit Identification Screen->HitID Confirm Hit Confirmation (Re-test) HitID->Confirm DoseResp Dose-Response (IC50/EC50) Confirm->DoseResp Secondary Orthogonal & Secondary Assays DoseResp->Secondary

Caption: General High-Throughput Screening (HTS) Workflow.

Protocol 1: Protein Kinase Inhibition Screen via HTRF

Homogeneous Time-Resolved Fluorescence (HTRF) is a leading detection technology for HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[11][12][13] The assay combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, using a long-lifetime lanthanide (Europium or Terbium) as the donor fluorophore.[14] This protocol describes a universal kinase assay format for identifying inhibitors of a specific protein kinase.

Principle of the HTRF Kinase Assay

The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to FRET to the acceptor, generating a specific, time-resolved signal. Inhibitors of the kinase will prevent substrate phosphorylation, resulting in a loss of the HTRF signal.

HTRF_Principle cluster_0 Kinase Active (No Inhibitor) cluster_1 Kinase Inhibited Kinase_A Kinase pSub_A Biotin-Substrate-P Kinase_A->pSub_A ATP_A ATP ADP_A ADP ATP_A->ADP_A  Pi Sub_A Biotin-Substrate Donor_A Eu-Ab pSub_A->Donor_A Binds P Acceptor_A SA-XL665 pSub_A->Acceptor_A Binds Biotin FRET High HTRF Signal Donor_A->FRET FRET Inhibitor_B This compound Kinase_B Kinase Inhibitor_B->Kinase_B Blocks Sub_B Biotin-Substrate Kinase_B->Sub_B No Reaction ATP_B ATP Donor_B Eu-Ab Acceptor_B SA-XL665 NoFRET Low HTRF Signal

Caption: Principle of the HTRF Kinase Inhibition Assay.

Materials and Reagents
ReagentExample SupplierPurpose
Target Protein Kinase (e.g., PKA, CDK2)Carna BiosciencesEnzyme source
Biotinylated Substrate (e.g., Kemptide)AnaSpecSubstrate for phosphorylation
ATPSigma-AldrichPhosphate donor
HTRF Kinase Assay KitCisbioContains Eu-Ab, SA-XL665, and detection buffer
This compoundChemical VendorTest compound
StaurosporineTocrisPositive control inhibitor
DMSOSigma-AldrichCompound solvent
Low-volume 384-well plates (white)Greiner Bio-OneAssay plate
HTRF-compatible Plate ReaderRevvity, TecanSignal detection
Step-by-Step Protocol (384-well format)
  • Compound Plating:

    • Prepare serial dilutions of this compound and Staurosporine (positive control) in 100% DMSO.

    • Using an acoustic dispenser or liquid handler, transfer 50 nL of compound solutions into the wells of a 384-well assay plate. For negative controls (0% inhibition), dispense 50 nL of DMSO. For positive controls (100% inhibition), use a high concentration of Staurosporine.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer. The final concentrations should be optimized, but a starting point is typically 2-5 nM kinase and a substrate concentration equal to its Kₘ.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near its Kₘ for the kinase.

    • To start the reaction, add 5 µL of the 2X ATP solution to each well. The total reaction volume is now 10 µL.

    • Mix briefly by gentle centrifugation (300 x g for 30 seconds).

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature (or 30°C, as required for the specific kinase) for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Detection:

    • Prepare the HTRF detection mix by diluting the Eu-Ab and SA-XL665 reagents in the detection buffer as per the manufacturer's instructions.

    • Add 10 µL of the detection mix to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader. Set the excitation wavelength to 320 nm (or 340 nm) and read the emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Quality Control
  • Calculate the HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Assess Assay Quality with Z'-factor:

    • The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the robustness and quality of the assay.[4]

    • Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

    • An assay is considered excellent for HTS if the Z'-factor is > 0.5 .

Control TypeMean HTRF RatioStd. Dev. (SD)Z'-factor
Negative (DMSO)25,0001,2000.78
Positive (Stauro)3,500450

Protocol 2: Ion Channel Modulation Screen via Ion Flux Assay

This protocol describes a fluorescence-based method to screen for modulators of a potassium (K⁺) channel expressed in a stable cell line. The assay uses a thallium (Tl⁺) flux-based indicator. Tl⁺ acts as a surrogate for K⁺, passing through many K⁺ channels, and its influx into the cell can be detected by a dye that fluoresces upon Tl⁺ binding.[15] This no-wash, homogeneous assay is well-suited for HTS.

Principle of the Thallium Flux Assay

Cells expressing the target K⁺ channel are loaded with a Tl⁺-sensitive fluorescent indicator. The baseline fluorescence is low. A stimulus is applied to open the channels, and a Tl⁺-containing buffer is added simultaneously. If the channels are open, Tl⁺ flows into the cells, binds to the indicator, and causes a rapid increase in fluorescence. An inhibitor (like this compound, if active) will prevent the channel from opening, thus blocking Tl⁺ influx and the subsequent fluorescence increase. An activator would cause Tl⁺ influx without a stimulus.

Ion_Flux_Principle cluster_0 Channel Open (No Inhibitor) cluster_1 Channel Blocked Cell_A Cell Channel_A K+ Channel (Open) Dye_A Indicator Dye Fluorescence_A High Fluorescence Dye_A->Fluorescence_A Emits Light Stimulus Stimulus Stimulus->Channel_A Activates Tl_in_A Tl+ Tl_in_A->Dye_A Enters & Binds Cell_B Cell Channel_B K+ Channel (Blocked) Dye_B Indicator Dye Fluorescence_B Low Fluorescence Dye_B->Fluorescence_B No Signal Inhibitor This compound Inhibitor->Channel_B Blocks Tl_out_B Tl+ Tl_out_B->Channel_B Cannot Enter

Caption: Principle of the Fluorescence-Based Thallium Flux Assay.

Materials and Reagents
ReagentExample SupplierPurpose
HEK293 cells expressing target K⁺ channelIn-house or VendorBiological system
FluxOR™ II Green Potassium Ion Channel AssayThermo Fisher Sci.Tl⁺-sensitive dye and buffers
This compoundChemical VendorTest compound
Known Channel Blocker (e.g., TEA, Glibenclamide)TocrisPositive control inhibitor
DMSOSigma-AldrichCompound solvent
Black, clear-bottom 384-well platesCorningCell culture and assay plate
FLIPR® Penta or equivalent kinetic plate readerMolecular DevicesReal-time fluorescence detection and liquid addition
Step-by-Step Protocol (384-well format)
  • Cell Plating:

    • Seed the HEK293 cells expressing the target K⁺ channel into black, clear-bottom 384-well plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Plating:

    • Prepare a 5X final concentration plate of this compound and control compounds in Assay Buffer (provided in the kit).

    • Remove the culture medium from the cell plate.

  • Dye Loading:

    • Prepare the FluxOR™ II dye loading solution according to the manufacturer's protocol.

    • Add 20 µL of the dye solution to each well of the cell plate.

    • Incubate for 90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Add 5 µL from the 5X compound plate to the corresponding wells of the cell plate.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition (FLIPR):

    • Prepare the Stimulus Buffer containing Tl⁺ (and the channel activator, if required) as per the kit instructions.

    • Place both the cell plate and the stimulus plate into the FLIPR instrument.

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then add 10 µL of the Stimulus Buffer to initiate the Tl⁺ influx.

    • Continue recording the fluorescence signal kinetically for 2-3 minutes.

Data Analysis and Quality Control
  • Analyze Kinetic Data:

    • The primary response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence (Max - Min). Other parameters like the area under the curve (AUC) can also be used.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Response_compound - Response_pos_ctrl) / (Response_neg_ctrl - Response_pos_ctrl))

  • Assess Assay Quality (Z'-factor):

    • Calculate the Z'-factor using the mean and standard deviation of the Max-Min responses for the positive and negative controls. A Z'-factor > 0.5 indicates a robust assay.

Control TypeMean Max-Min Response (RFU)Std. Dev. (SD)Z'-factor
Negative (DMSO)45,0003,1000.69
Positive (Blocker)5,200950

Hit Confirmation and Follow-up Strategy

A primary HTS campaign will identify "hits"—compounds that show activity at a single concentration. A rigorous follow-up strategy is critical to confirm these hits and eliminate false positives.

Hit_Confirmation_Workflow PrimaryHit Primary HTS Hit (e.g., >50% Inhibition) Reorder Re-order or Re-synthesize Fresh Compound Powder PrimaryHit->Reorder DoseResponse Dose-Response Curve (Determine IC50/EC50) Reorder->DoseResponse CounterScreen Counter-Screens (Rule out assay artifacts, e.g., fluorescence interference) DoseResponse->CounterScreen OrthogonalAssay Orthogonal Assay (Confirm activity with a different technology, e.g., electrophysiology) CounterScreen->OrthogonalAssay SAR Structure-Activity Relationship (SAR) (Test Analogs) OrthogonalAssay->SAR Lead Confirmed Hit / Lead Series SAR->Lead

Caption: Workflow for Hit Confirmation and Progression.

Key Steps:

  • Confirmation: Re-test the primary hits from a freshly sourced sample to ensure the activity is reproducible.

  • Potency Determination: Perform 10-point dose-response curves to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

  • Counter-Screens: Screen hits in assays designed to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescence, light scattering, or inhibition of the reporter enzyme).

  • Orthogonal Assays: Validate the biological activity using a different method. For ion channel hits, the gold standard follow-up is automated patch-clamp electrophysiology, which directly measures ion currents.[8] For kinases, a radioactivity-based filter binding assay or an alternative non-antibody-based method could be used.

Conclusion

The protocols detailed in this guide provide a robust, HTS-compatible framework for exploring the biological activity of this compound. By leveraging the sensitivity and reliability of HTRF for kinase screening and fluorescence-based ion flux assays for ion channel modulation, researchers can efficiently identify and validate novel bioactive compounds. The emphasis on rigorous quality control, including the calculation of the Z'-factor, and a structured hit confirmation process ensures the generation of high-confidence data, accelerating the progression of promising molecules in the drug discovery pipeline.

References

Application Note: Structural Elucidation of 8-Chlorochroman-4-one using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 8-Chlorochroman-4-one, a key heterocyclic scaffold relevant in medicinal chemistry and materials science.[1] We detail optimized protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Electron Ionization Mass Spectrometry (EI-MS). The narrative emphasizes the causality behind experimental choices, offering researchers a robust framework for unambiguous structural verification. This guide is intended for researchers, scientists, and drug development professionals who require precise and reproducible analytical methodologies for heterocyclic compounds.

Introduction: The Chroman-4-one Scaffold

Chroman-4-ones are a privileged structural motif found in a variety of bioactive natural products and synthetic compounds.[1] Their derivatives are explored for a range of therapeutic applications, making their precise synthesis and characterization a critical step in drug discovery and development pipelines.[2][3] this compound, featuring an electron-withdrawing chloro group on the aromatic ring, serves as a versatile synthetic intermediate. Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and biological evaluations. This document outlines the application of NMR and mass spectrometry to provide an unequivocal structural fingerprint of the title compound.

Molecular Structure and Physicochemical Properties

The fundamental step in any analytical endeavor is understanding the molecule's basic characteristics.

Figure 1: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₇ClO₂
Molecular Weight 182.60 g/mol
Appearance Off-white to light yellow solid

| IUPAC Name | 8-chloro-2,3-dihydro-4H-chromen-4-one |

Safety and Handling Precautions

This compound and related halogenated organic compounds require careful handling in a controlled laboratory environment.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles.[5] Gloves should be inspected before use and disposed of properly after handling.[4]

  • Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6] Avoid formation of dust and aerosols.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Disposal : Dispose of chemical waste in accordance with local, regional, and national regulations.[6]

Integrated Analytical Workflow

A systematic approach ensures data quality and reliable structural confirmation. The workflow integrates sample preparation, data acquisition across multiple platforms, and cohesive data analysis.

Figure 2: Integrated workflow for structural elucidation.

¹H NMR Spectroscopy Analysis

5.1. Rationale and Experimental Considerations Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubility for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard, defining the 0 ppm reference point.

5.2. Predicted Spectral Data and Interpretation The structure of this compound suggests a well-resolved spectrum with distinct signals for the aliphatic and aromatic protons.

  • Aromatic Region (δ 6.9-7.8 ppm) : The three protons on the benzene ring will appear in this region. The proton at C5, being ortho to the carbonyl group, is expected to be the most deshielded. The protons at C6 and C7 will show characteristic ortho and meta couplings.

  • Aliphatic Region (δ 2.5-4.6 ppm) : The two methylene groups (-CH₂-) at positions C2 and C3 form an A₂B₂ spin system. The protons at C2 are adjacent to the ether oxygen and will appear further downfield (δ ~4.5 ppm) as a triplet. The protons at C3 are adjacent to the carbonyl group and will appear upfield (δ ~2.8 ppm) as a triplet. The coupling between these two groups (vicinal coupling) results in the triplet-of-triplets pattern.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5 ~7.75 dd (doublet of doublets) J ≈ 7.9, 1.6 1H
H-6 ~7.05 t (triplet) J ≈ 7.9 1H
H-7 ~7.45 dd (doublet of doublets) J ≈ 7.9, 1.6 1H
H-2 ~4.55 t (triplet) J ≈ 6.5 2H

| H-3 | ~2.85 | t (triplet) | J ≈ 6.5 | 2H |

5.3. Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation : Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

  • Solvent Addition : Using a pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

  • Dissolution : Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup : Insert the sample into the NMR spectrometer.

  • Acquisition : Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 2-second relaxation delay).

  • Processing : Process the resulting Free Induction Decay (FID) with Fourier transformation. Apply phase correction, baseline correction, and integrate the signals. Reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy Analysis

6.1. Rationale and Experimental Considerations Carbon-13 NMR provides a count of unique carbon atoms and information about their chemical environment. Due to the low natural abundance of ¹³C (1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum to singlets and enhance signal-to-noise.[7]

6.2. Predicted Spectral Data and Interpretation The molecule has 9 carbon atoms, and due to molecular asymmetry, all 9 are expected to be chemically distinct, yielding 9 signals in the proton-decoupled ¹³C NMR spectrum.[8]

  • Carbonyl Carbon (δ > 190 ppm) : The ketone carbonyl (C4) is highly deshielded and will appear significantly downfield.

  • Aromatic Carbons (δ 115-165 ppm) : Six carbons comprise the aromatic system. The carbon attached to the ether oxygen (C8a) will be the most downfield in this region. The carbon bearing the chlorine atom (C8) will also show a distinct shift.

  • Aliphatic Carbons (δ 25-70 ppm) : The two methylene carbons (C2 and C3) will appear in the upfield region. C2, being attached to the oxygen, will be further downfield than C3.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Position Chemical Shift (δ, ppm)
C4 (C=O) ~191.0
C8a (Ar-O) ~160.5
C4a (Ar-C) ~121.0
C8 (Ar-Cl) ~128.5
C5 (Ar-CH) ~127.5
C7 (Ar-CH) ~125.0
C6 (Ar-CH) ~122.0
C2 (-O-CH₂-) ~67.0

| C3 (-CH₂-C=O) | ~37.0 |

6.3. Protocol: ¹³C NMR Acquisition

  • Sample Preparation : Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup : Tune the spectrometer to the ¹³C frequency.

  • Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 512-2048) and a longer relaxation delay (e.g., 5 seconds) are typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Processing : Process the FID, applying phase and baseline corrections. Reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.[9]

Mass Spectrometry (MS) Analysis

7.1. Rationale and Ionization Method Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, creating a molecular fingerprint useful for structural confirmation and library matching.[10] For a molecule like this compound, EI will produce a distinct molecular ion and a series of characteristic fragments. A key diagnostic feature will be the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which results in an M+2 peak with approximately one-third the intensity of the molecular ion peak (M⁺).[11]

7.2. Predicted Fragmentation Pathway The fragmentation of the molecular ion (m/z 182/184) is driven by the functional groups present: the ketone, the ether linkage, and the chlorinated aromatic ring.

G cluster_frags M This compound M⁺•, m/z 182/184 F1 Loss of CO m/z 154/156 M:f1->F1 - CO F2 Loss of Cl• m/z 147 M:f1->F2 - Cl• F3 Retro-Diels-Alder m/z 154/156 + C₂H₂O M:f1->F3 RDA F4 Loss of C₂H₃O• m/z 139/141 F1:f1->F4 - CH₃•

Figure 3: Predicted EI-MS fragmentation pathway.

Table 4: Predicted Major Ions in the EI Mass Spectrum

m/z (³⁵Cl) m/z (³⁷Cl) Proposed Fragment Structure/Identity
182 184 [M]⁺• (Molecular Ion)
154 156 [M - CO]⁺• (Loss of carbon monoxide)
147 - [M - Cl]⁺
139 141 [M - C₂H₃O]⁺ (Alpha cleavage)
125 - [M - CO - C₂H₅]⁺

| 111 | 113 | [C₆H₄Cl]⁺ |

7.3. Protocol: Mass Spectrometry Analysis

  • Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup : If using Gas Chromatography-Mass Spectrometry (GC-MS), select an appropriate column (e.g., DB-5) and temperature program. For direct infusion, use a direct insertion probe.

  • Ionization : Set the electron energy to 70 eV, a standard for EI that ensures consistent fragmentation.[10]

  • Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Analysis : Identify the molecular ion peak (M⁺) and the corresponding M+2 peak to confirm the presence of chlorine. Analyze the major fragment ions and compare them to the predicted fragmentation pattern.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a powerful and definitive method for the structural elucidation of this compound. The predicted spectral data and protocols outlined in this note serve as a reliable guide for researchers, ensuring high-confidence characterization of this and structurally related compounds. The congruence between ¹H NMR coupling patterns, the number of unique ¹³C signals, the molecular ion mass, and the logical fragmentation pathways constitutes an internally consistent and self-validating system for structural verification.

References

Application Notes and Protocols for Cell-Based Assays Using 8-Chlorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing the Bioactive Potential of 8-Chlorochroman-4-one

This compound is a heterocyclic compound belonging to the chromanone class of molecules. While its direct biological activities are still under investigation, the chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a chlorine atom at the 8-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, potentially modulating its interaction with biological targets.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological effects of this compound using a suite of robust cell-based assays. We present detailed protocols for assessing its impact on fundamental cellular processes: cell viability, apoptosis, and NF-κB signaling. These assays are designed to be self-validating and provide a solid foundation for initial compound characterization and mechanism-of-action studies.

I. Assessment of Cytotoxicity: Cell Viability Assays

A primary step in characterizing any novel compound is to determine its effect on cell viability. Tetrazolium salt-based assays are a reliable and widely used method for this purpose. These colorimetric assays measure the metabolic activity of a cell population, which in most cases correlates with the number of viable cells.[3] Viable cells with active metabolism can reduce tetrazolium salts into a colored formazan product.[4]

Principle of Tetrazolium Salt Reduction Assays

Mitochondrial dehydrogenases in living cells are primarily responsible for the reduction of tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), and WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) into a colored formazan product.[4][5][6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[4]

Experimental Workflow: Cell Viability

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound (serial dilutions) incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) treat_compound->incubate_treatment add_reagent Add MTT/MTS/WST-8 reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent add_solubilizer Add solubilization solution (for MTT) incubate_reagent->add_solubilizer MTT Assay Only read_absorbance Read absorbance on a plate reader incubate_reagent->read_absorbance MTS/WST-8 Assays add_solubilizer->read_absorbance

Caption: General workflow for assessing cell viability using tetrazolium salt-based assays.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a classic and robust method for assessing cell viability.[3] It relies on the conversion of the yellow MTT salt to purple formazan crystals by mitochondrial dehydrogenases in live cells.[3] These insoluble crystals are then dissolved, and the absorbance is measured.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[3]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Presentation: Example IC₅₀ Determination
This compound (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100
11.1894.4
51.0584.0
100.8870.4
250.6148.8
500.3528.0
1000.1512.0

II. Probing for Programmed Cell Death: Apoptosis Assays

Should this compound exhibit cytotoxic effects, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism that can be initiated by various stimuli, including cytotoxic drugs.[8] A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.

Principle of Caspase Activity Assays

Caspase-3 and caspase-7 are key executioner caspases in the apoptotic pathway.[9] Their activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological changes of apoptosis.[8] Caspase activity can be measured using specific substrates that, when cleaved, produce a fluorescent or luminescent signal.[10][11] A commonly used substrate is a tetrapeptide sequence, DEVD (Asp-Glu-Val-Asp), which is recognized and cleaved by caspase-3 and -7.[10][12]

Experimental Workflow: Caspase-3/7 Activity Assay

G cluster_0 Cell Treatment cluster_1 Assay Procedure seed_cells Seed and treat cells with this compound incubate_treatment Incubate for a predetermined time seed_cells->incubate_treatment add_reagent Add Caspase-Glo® 3/7 Reagent incubate_reagent Incubate at room temperature add_reagent->incubate_reagent read_luminescence Read luminescence on a plate reader incubate_reagent->read_luminescence

Caption: A simplified "add-mix-measure" workflow for a luminescent caspase-3/7 assay.

Protocol 2: Luminescent Caspase-Glo® 3/7 Assay

This assay provides a proluminescent caspase-3/7 substrate containing the DEVD sequence.[10] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[10] The "glow-type" signal is proportional to the amount of caspase activity.

Materials:

  • Cells of interest cultured in 96-well white-walled plates

  • This compound

  • Positive control for apoptosis (e.g., staurosporine)

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with various concentrations of this compound as described in Protocol 1. Include positive and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation: Example Caspase Activity
TreatmentCaspase-3/7 Activity (RLU)Fold Increase vs. Control
Untreated Control15,0001.0
Vehicle Control15,5001.03
This compound (25 µM)65,0004.33
This compound (50 µM)120,0008.00
Staurosporine (1 µM)150,00010.0

III. Investigating Inflammatory Signaling: NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[13] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders.[13] Many compounds exert their therapeutic effects by modulating NF-κB activity.

Principle of NF-κB Reporter Assays

A common method to measure NF-κB activation is through a reporter gene assay.[14] In this system, cells are engineered to contain a plasmid where the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) is controlled by a promoter containing NF-κB binding sites.[14][15] When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the reporter gene, which can be easily quantified.

Signaling Pathway: Canonical NF-κB Activation

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA κB DNA sites NFkB_nuc->DNA Binds Gene Target Gene Transcription (e.g., Reporter Gene) DNA->Gene

Caption: Simplified canonical NF-κB signaling pathway leading to gene transcription.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol describes how to assess the potential inhibitory or stimulatory effect of this compound on NF-κB activation.

Materials:

  • A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • 96-well white-walled, clear-bottom plates

  • This compound

  • NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α)[16]

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Pre-treatment: To assess inhibitory potential, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add an NF-κB activator, such as TNF-α (e.g., at a final concentration of 10 ng/mL), to the wells (except for the unstimulated control). Incubate for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Carefully remove the culture medium.

    • Add luciferase assay reagent according to the manufacturer's protocol (this step often combines cell lysis and substrate addition).

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Presentation: Example NF-κB Inhibition
Pre-treatmentStimulant (TNF-α)Luciferase Activity (RLU)% Inhibition
Vehicle-1,200N/A
Vehicle+55,0000
This compound (10 µM)+41,25025
This compound (25 µM)+24,75055
This compound (50 µM)+11,00080
Known Inhibitor (e.g., Bay 11-7082)+8,25085

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for elucidating the biological activity of this compound. By systematically assessing its effects on cell viability, apoptosis, and NF-κB signaling, researchers can gain valuable insights into its potential as a cytotoxic, pro-apoptotic, or anti-inflammatory agent. Positive results from these initial screens should be followed by more detailed mechanistic studies, such as Western blotting for specific pathway proteins, flow cytometry for cell cycle analysis, and further investigation into potential off-target effects. This structured approach ensures a thorough and scientifically rigorous characterization of novel compounds in the drug discovery pipeline.

References

Application Notes & Protocols: Enantioselective Synthesis of 8-Chlorochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules.[1] This "privileged structure" is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The introduction of a chlorine atom at the 8-position of the chromanone ring not only modulates the electronic and lipophilic properties of the molecule but also provides a versatile synthetic handle for further molecular elaboration, making 8-chlorochroman-4-one a key intermediate in drug discovery.[2]

As with most biologically active molecules, chirality plays a critical role in the therapeutic efficacy and safety profile of chromanone derivatives. The stereocenter at the C2 position is often sensitive to epimerization under various conditions, presenting a significant challenge in synthesis.[1] Consequently, the development of robust and efficient enantioselective methods to access optically pure chromanones is of paramount importance. This guide provides an in-depth overview of modern catalytic strategies for the asymmetric synthesis of this compound derivatives, complete with detailed experimental protocols for researchers in synthetic and medicinal chemistry.

Core Synthetic Strategies for Enantioselective Access

The asymmetric construction of the chroman-4-one skeleton primarily relies on the stereocontrolled formation of the C2-stereocenter. Modern synthetic chemistry has furnished several powerful catalytic approaches to achieve this, broadly categorized into organocatalysis and metal catalysis.

Organocatalytic Intramolecular Michael Addition

Organocatalysis, the use of small chiral organic molecules to catalyze transformations, has emerged as a dominant strategy for enantioselective synthesis over the past two decades.[3] For chromanone synthesis, the most successful approach involves the intramolecular oxa-Michael addition of a phenol to an activated α,β-unsaturated system.

Principle of Action: The key is the use of a bifunctional catalyst, such as a quinine-derived thiourea, which can activate both the nucleophile and the electrophile simultaneously.[4] The tertiary amine moiety of the catalyst acts as a Brønsted base, deprotonating the phenolic hydroxyl group to increase its nucleophilicity. Concurrently, the thiourea moiety acts as a Brønsted acid, activating the α,β-unsaturated carbonyl component (e.g., a β-ketoester alkylidene) through hydrogen bonding. This dual activation within a chiral environment rigidly orientates the substrate in the transition state, leading to a highly enantioselective cyclization.[4]

This method is highly effective for synthesizing a variety of flavanones (where R is aryl) and chromanones (where R is alkyl) with excellent enantioselectivity (80-94% ee).[4]

Proposed Catalytic Cycle for Thiourea-Catalyzed Cyclization

The diagram below illustrates the proposed mechanism for the enantioselective intramolecular conjugate addition catalyzed by a bifunctional thiourea catalyst.

G sub Substrate (2-Hydroxyaryl-β-ketoester alkylidene) complex Substrate-Catalyst Complex (Dual Activation) sub->complex H-Bonding & Deprotonation cat Chiral Thiourea Catalyst cat->complex ts Diastereomeric Transition State complex->ts Intramolecular Cyclization product_cat Product-Catalyst Complex ts->product_cat C-O Bond Formation product_cat->cat Catalyst Regeneration product Enantioenriched This compound (after decarboxylation) product_cat->product Product Release

Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed reaction.

Metal-Catalyzed Asymmetric Hydrogenation

An alternative and highly efficient route involves the asymmetric hydrogenation of a pre-formed 8-chlorochromone precursor. This method directly reduces the C2-C3 double bond, installing the stereocenter with high fidelity.

Principle of Action: This transformation employs a chiral transition metal complex, typically featuring rhodium (Rh) or iridium (Ir), coordinated to a chiral phosphine ligand.[5] The substrate (chromone) coordinates to the chiral metallic center, and hydrogen is delivered stereoselectively to one face of the double bond, dictated by the steric and electronic properties of the chiral ligand. This approach has been successfully applied to chromone-2-carboxylic acids, yielding the corresponding chromanone-2-carboxylic acids with excellent yields and enantioselectivities (up to 99% ee).[6] The carboxylic acid group at the C2 position plays a crucial role in achieving high chemo- and enantioselectivity.[6]

Other Notable Metal-Catalyzed Methods

While hydrogenation is a primary method, other metal-catalyzed reactions have also proven effective:

  • Rhodium-Catalyzed 1,4-Conjugate Addition: Chiral rhodium complexes can catalyze the addition of arylboronic acids to chromones, affording flavanone products in good yields and excellent enantioselectivities.[5]

  • Nickel-Catalyzed Intramolecular Conjugate Addition: Chiral N,N'-dioxide nickel(II) complexes have been shown to catalyze the same type of intramolecular cyclization as the organocatalytic methods, providing another powerful tool for this transformation.[5]

Experimental Protocols

The following section provides detailed, field-proven protocols for the enantioselective synthesis of this compound derivatives.

Protocol 1: Organocatalytic Synthesis via Intramolecular Michael Addition

This protocol is adapted from the general methodology developed for the enantioselective synthesis of chromanones using a bifunctional thiourea catalyst.[4]

Principle: A Knoevenagel condensation between 3-chloro-2-hydroxybenzaldehyde and a β-ketoester yields the alkylidene precursor. This intermediate undergoes a highly enantioselective intramolecular oxa-Michael addition catalyzed by a quinine-derived thiourea, followed by a one-pot decarboxylation to yield the final product.

General Workflow Diagram

G start Starting Materials (3-Chloro-2-hydroxybenzaldehyde + β-ketoester) step1 Step 1: Knoevenagel Condensation start->step1 inter Alkylidene Precursor step1->inter step2 Step 2: Asymmetric Cyclization inter->step2 step3 Step 3: Decarboxylation step2->step3 final Final Product (S)-8-Chlorochroman-4-one step3->final

Caption: Two-step, one-pot workflow for organocatalytic synthesis.

Materials and Reagents:

  • 3-Chloro-2-hydroxybenzaldehyde

  • Ethyl benzoylacetate (or other β-ketoester)

  • Piperidine

  • Acetic Acid

  • Toluene

  • Quinine-derived thiourea catalyst (e.g., Takemoto catalyst)

  • Sodium Chloride (NaCl)

  • Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Procedure:

Part A: Synthesis of the Alkylidene Precursor

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-chloro-2-hydroxybenzaldehyde (1.0 eq), ethyl benzoylacetate (1.1 eq), and toluene (approx. 0.2 M).

  • Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the removal of water. The reaction is typically complete within 4-6 hours, as monitored by TLC.

  • Cool the reaction mixture to room temperature. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often a solid and can be purified by recrystallization from an ethanol/water mixture to yield the pure E-alkene precursor.

Part B: Asymmetric Cyclization and Decarboxylation

  • In a dry vial under an inert atmosphere (N₂ or Ar), dissolve the alkylidene precursor (1.0 eq) in toluene (approx. 0.1 M).

  • Add the chiral quinine-derived thiourea catalyst (0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress by TLC until the starting material is consumed.

  • Once the cyclization is complete, add NaCl (2.0 eq) and water (5-10 vol% relative to toluene).

  • Heat the mixture to 100 °C and stir vigorously for 8-12 hours to effect decarboxylation.

  • Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the enantioenriched this compound derivative.

Characterization:

  • Structure Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) and an appropriate mobile phase (e.g., hexane/isopropanol mixture).

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on established methods for the chemo- and enantioselective hydrogenation of chromone-2-carboxylic acids.[6]

Principle: The C=C bond of 8-chloro-4-oxochromene-2-carboxylic acid is selectively reduced using H₂ gas in the presence of a chiral Rhodium catalyst, directly forming the chiral center at C2 with high enantioselectivity.

Materials and Reagents:

  • 8-Chloro-4-oxochromene-2-carboxylic acid (substrate)

  • [Rh(COD)₂]BF₄ (catalyst precursor)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP or a Josiphos-type ligand)

  • Methanol (MeOH) or Tetrahydrofuran (THF), degassed

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure hydrogenation reactor

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 eq) and the chiral ligand (0.011 eq). Add degassed solvent (e.g., THF) and stir for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate glass liner for the autoclave, add the substrate, 8-chloro-4-oxochromene-2-carboxylic acid (1.0 eq).

  • Transfer the pre-formed catalyst solution to the glass liner containing the substrate via cannula. Add additional degassed solvent to achieve the desired concentration (typically 0.1 M).

  • Seal the glass liner inside the autoclave. Purge the system three times with H₂ gas.

  • Pressurize the autoclave with H₂ gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction at the specified temperature (e.g., 25-50 °C) for 12-24 hours.

  • After the reaction is complete (monitored by HPLC or TLC of a vented aliquot), carefully vent the H₂ gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by crystallization or flash column chromatography to yield the highly enantioenriched this compound-2-carboxylic acid.

Characterization:

  • Structure Confirmation: NMR, HRMS.

  • Enantiomeric Excess (ee) Determination: Chiral HPLC, often after conversion to the corresponding methyl ester by reaction with diazomethane or TMS-diazomethane to improve separation.

Data Summary Table

The following table summarizes typical results for the organocatalytic approach, demonstrating its scope with various R groups on the β-ketoester moiety.

EntryR Group (on β-ketoester)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Phenyl10488592
24-Methoxyphenyl10488290
34-Nitrophenyl10368894
4Methyl10607588
5tert-Butyl10727185

Data are representative and adapted from the literature on analogous chromanone syntheses.[4]

Conclusion

The enantioselective synthesis of this compound derivatives is a critical task for advancing drug discovery programs that target this valuable scaffold. Both organocatalytic and metal-catalyzed strategies provide powerful and reliable solutions. The organocatalytic intramolecular Michael addition offers a metal-free, operationally simple, one-pot procedure with high enantioselectivity.[4] Alternatively, asymmetric hydrogenation of chromone precursors provides a highly efficient and direct route to the desired products, often with exceptional levels of stereocontrol.[6] The choice of method will depend on substrate availability, desired scale, and the specific stereochemical outcome required. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers to successfully synthesize these important chiral building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 8-Chlorochroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chlorochroman-4-one. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to specific challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method is a two-step process. It begins with the Michael addition of 2-chlorophenol to acrylic acid to form the intermediate, 3-(2-chlorophenoxy)propanoic acid.[1] This is followed by an intramolecular Friedel-Crafts acylation, which cyclizes the intermediate to form the target this compound. This cyclization step is a critical, yield-determining reaction.

Q2: Why is Polyphosphoric Acid (PPA) the most frequently cited catalyst for the cyclization step?

Polyphosphoric Acid (PPA) is a highly effective reagent for this transformation because it serves as both a strong Brønsted acid catalyst and a powerful dehydrating agent.[2] This dual functionality is ideal for promoting the intramolecular electrophilic aromatic substitution required for ring closure while removing the water molecule that is formed, thus driving the reaction to completion. Its high viscosity and ability to act as a solvent at elevated temperatures also make it a practical choice for this type of cyclization.[3]

Q3: What are the primary factors that typically limit the overall yield of the synthesis?

Several factors can significantly reduce the yield:

  • Catalyst Inactivity: PPA is hygroscopic, and its activity diminishes upon absorption of atmospheric moisture. Using old or improperly stored PPA is a common cause of low yield.

  • Suboptimal Temperature: The cyclization reaction is highly temperature-dependent. Temperatures that are too low result in an incomplete reaction, while excessively high temperatures can lead to charring and the formation of polymeric side products.

  • Side Reactions: The primary side reaction is the formation of the undesired regioisomer, 6-chlorochroman-4-one. Additionally, the polymerization of acrylic acid in the first step can reduce the amount of available intermediate for cyclization.

  • Purification Losses: this compound and its intermediate can sometimes be difficult to purify, leading to mechanical losses during workup, extraction, and chromatography.[4]

Troubleshooting Guide: From Low Yields to Impure Products
Issue 1: The yield of the final cyclization step is very low or zero.

Q: I followed a standard protocol using PPA, but my yield of this compound is less than 20%. What went wrong?

This is a common issue that almost always points to a problem with the catalyst, the reaction conditions, or the starting material.

  • Possible Cause 1: Inactive Catalyst.

    • Explanation: PPA's efficacy is directly related to its phosphorus pentoxide (P₂O₅) content. If the PPA has absorbed water from the air, its acidity and dehydrating power are compromised, and it will fail to catalyze the reaction effectively.

    • Solution: Always use fresh, unopened PPA or PPA from a properly desiccated and sealed container. For highly sensitive reactions, consider using a high-potency PPA (often labeled as 115% P₂O₅ content) or preparing it fresh. An excellent, albeit more expensive, alternative is Eaton's reagent (a solution of 7-10 wt% P₂O₅ in methanesulfonic acid), which is less viscous, easier to handle, and often gives higher yields under milder conditions.[5][6]

  • Possible Cause 2: Incorrect Reaction Temperature or Time.

    • Explanation: Intramolecular Friedel-Crafts acylations have a specific activation energy.[7] Below a certain temperature (typically ~80°C for this reaction), the rate of cyclization is impractically slow. Conversely, if the temperature is too high (e.g., >130°C), the starting material and product can decompose or polymerize, leading to a dark, intractable reaction mixture.

    • Solution: Carefully control the reaction temperature using an oil bath and a contact thermometer. A good starting point is 95-105°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature by 5-10°C.

  • Possible Cause 3: Poor Quality of the Intermediate.

    • Explanation: The purity of the 3-(2-chlorophenoxy)propanoic acid intermediate is crucial. If significant amounts of unreacted 2-chlorophenol or acrylic acid polymer are carried over, they can interfere with the cyclization.

    • Solution: Ensure the intermediate is properly purified before the cyclization step. Recrystallization is an effective method to obtain clean 3-(2-chlorophenoxy)propanoic acid.

Issue 2: The final product is contaminated with a significant impurity that is difficult to separate.

Q: My NMR spectrum shows two distinct aromatic patterns, suggesting a mixture of isomers. How can I avoid this and purify my product?

The most likely contaminant is the 6-chloro regioisomer. Its formation is a classic challenge in electrophilic aromatic substitution.

  • Explanation of Isomer Formation: The cyclization occurs via attack of the aromatic ring onto an acylium ion intermediate. The substitution pattern on the benzene ring (a chloro group at C2 and an ether linkage at C1) directs the incoming electrophile. While the 8-position (ortho to the ether, meta to the chloro) is sterically hindered but electronically favorable, the 6-position (para to the ether, meta to the chloro) is also activated. The reaction conditions can influence the ratio of these products.

  • Strategies for Control & Purification:

    • Catalyst Choice: While PPA is standard, other catalyst systems can offer different regioselectivity. In some Friedel-Crafts reactions, solid acid catalysts or specific Lewis acids can provide better control.[8] However, for this specific substrate, optimizing the PPA reaction is often the most practical approach.

    • Temperature Optimization: Reaction temperature can influence the kinetic vs. thermodynamic product ratio. Experiment with a range of temperatures (e.g., 85°C, 100°C, 115°C) to see if the isomer ratio changes favorably.

    • Purification: Careful column chromatography is the most effective way to separate the 8-chloro and 6-chloro isomers.[4] A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is typically required. Monitor fractions closely by TLC. Recrystallization can also be effective if a suitable solvent system is found that selectively crystallizes the desired isomer.[9]

Visualizing the Process
Reaction Mechanism Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 2-Chlorophenol 2-Chlorophenol Intermediate 3-(2-chlorophenoxy)propanoic acid 2-Chlorophenol->Intermediate Base catalyst (e.g., NaOH) Acrylic Acid Acrylic Acid Acrylic Acid->Intermediate PPA Polyphosphoric Acid (PPA) Intermediate->PPA Purified Intermediate Product This compound PPA->Product Heat (95-105°C) - H₂O

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Use this decision tree to diagnose common issues with the cyclization step.

G start Low Yield in Cyclization Step catalyst Is the PPA fresh and from a sealed container? start->catalyst temp Was the temperature strictly controlled at 95-105°C? catalyst->temp Yes sol_catalyst Solution: Use fresh PPA or Eaton's Reagent. catalyst->sol_catalyst No intermediate Was the intermediate pure (recrystallized)? temp->intermediate Yes sol_temp Solution: Use an oil bath and monitor internally. Check for stalling via TLC. temp->sol_temp No sol_intermediate Solution: Purify the intermediate acid by recrystallization before cyclization. intermediate->sol_intermediate No end Problem Resolved intermediate->end Yes sol_catalyst->end sol_temp->end sol_intermediate->end

Caption: Decision tree for troubleshooting low yield.

Optimized Experimental Protocols

These protocols are provided as a robust starting point for achieving high yields.

Protocol 1: Synthesis of 3-(2-chlorophenoxy)propanoic acid
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorophenol (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.1 eq).

  • Addition: To the resulting solution, add acrylic acid (1.05 eq) dropwise at room temperature. A mild exotherm may be observed.

  • Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring the disappearance of 2-chlorophenol by TLC.

  • Work-up: Cool the reaction mixture to room temperature and acidify to pH ~2 using concentrated HCl. A white precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold water.[10]

  • Purification: Recrystallize the crude solid from a water/ethanol mixture to yield pure 3-(2-chlorophenoxy)propanoic acid as a white crystalline solid. Dry thoroughly under vacuum.

Protocol 2: Intramolecular Cyclization to this compound
  • Safety Note: Polyphosphoric acid is highly corrosive and viscous. Handle with extreme care in a fume hood, using appropriate personal protective equipment.

  • Catalyst Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Polyphosphoric Acid (approx. 10 times the weight of the starting material).

  • Reaction Setup: Begin stirring and heat the PPA to ~70°C to reduce its viscosity. Once mobile, add the purified 3-(2-chlorophenoxy)propanoic acid (1.0 eq) in portions.

  • Cyclization: Increase the temperature of the reaction mixture to 95-105°C. The mixture will become darker. Stir vigorously at this temperature for 2-4 hours. Monitor the reaction progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to below 80°C. Very carefully and slowly, pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

  • Extraction: Allow the ice to melt completely. The product will likely precipitate as a solid or oil. Extract the aqueous mixture three times with ethyl acetate.

  • Washes: Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.[4]

Comparative Data on Cyclization Conditions

The choice of acid catalyst and reaction conditions can significantly impact the outcome of the intramolecular Friedel-Crafts acylation.

CatalystTypical Temp. (°C)Typical Time (h)Expected Yield (%)Notes
Polyphosphoric Acid (PPA) 95 - 1102 - 470 - 85Gold standard. Highly viscous, work-up can be challenging.[11]
Eaton's Reagent 80 - 1002 - 575 - 90Less viscous, easier to handle, often gives cleaner reactions and higher yields.[2][5]
Methanesulfonic Acid (MSA) 100 - 1204 - 850 - 70Can be effective but may require longer reaction times or higher temperatures.[7]
Aluminum Chloride (AlCl₃) 25 - 603 - 640 - 60Requires conversion of the acid to the acyl chloride first. Highly moisture sensitive; can promote side reactions.[12][13]

References

Technical Support Center: Synthesis of 8-Chlorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chlorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a Friedel-Crafts acylation of 2-chlorophenol with acrylic acid or its derivatives, followed by intramolecular cyclization, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).

Issue 1: Low or No Yield of this compound

Symptoms:

  • Minimal or no desired product is isolated after workup and purification.

  • TLC analysis shows the presence of starting materials (2-chlorophenol) and potentially some baseline material.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Incomplete Friedel-Crafts Acylation The initial acylation of 2-chlorophenol with acrylic acid (or its equivalent) is a critical step. Deactivated aromatic rings, such as those with electron-withdrawing groups, can be less reactive in Friedel-Crafts reactions.[1][2] The chloro group is deactivating, making the reaction more challenging than with phenol itself.1. Verify Reagent Quality: Ensure 2-chlorophenol and acrylic acid are pure and dry. Moisture can deactivate the Lewis acid catalyst. 2. Increase Catalyst Loading: Gradually increase the amount of the Lewis acid (e.g., AlCl₃) or dehydrating agent (PPA). 3. Optimize Reaction Temperature: While higher temperatures can promote the reaction, they can also lead to side products. Experiment with a temperature range of 60-100°C.[3] 4. Consider a More Reactive Acylating Agent: Instead of acrylic acid, try using 3-chloropropionyl chloride. This pre-activated acyl halide can be more effective for the initial acylation.
Ineffective Cyclization The intramolecular cyclization to form the chromanone ring requires a strong dehydrating agent. Insufficient PPA or PPA that has absorbed atmospheric moisture will be less effective.1. Use Fresh or Properly Stored PPA: Polyphosphoric acid is hygroscopic. Use a freshly opened bottle or ensure it has been stored in a desiccator. 2. Increase PPA Concentration: A higher concentration of PPA can drive the equilibrium towards the cyclized product. 3. Elevated Temperature for Cyclization: The cyclization step often requires heating. Ensure the reaction mixture reaches the optimal temperature for a sufficient duration.
Product Degradation This compound, while relatively stable, can be susceptible to degradation under harsh workup conditions.1. Controlled Quenching: Quench the reaction mixture by slowly adding it to ice-water with vigorous stirring to dissipate the heat from the exothermic reaction with PPA.[3] 2. Avoid Strong Bases: During extraction, use a mild base like sodium bicarbonate solution to neutralize any remaining acid. Strong bases could potentially open the chromanone ring.
Issue 2: Formation of a Dark, Polymeric Tar

Symptoms:

  • The reaction mixture becomes a dark, viscous, or solid tar that is difficult to work with.

  • Extraction and purification are challenging, leading to significant product loss.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Polymerization of Acrylic Acid Acrylic acid and its derivatives can readily polymerize, especially at elevated temperatures and in the presence of acid catalysts.1. Add a Polymerization Inhibitor: Introduce a small amount of a radical scavenger like hydroquinone or phenothiazine to the reaction mixture. 2. Control the Rate of Addition: Add the acrylic acid slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Maintain Moderate Temperatures: Avoid excessively high temperatures during the initial stages of the reaction.
PPA-Induced Polymerization Polyphosphoric acid is a strong dehydrating agent and can promote polymerization of various organic molecules, including the starting materials and the product.[4][5][6]1. Optimize PPA-to-Substrate Ratio: Use the minimum amount of PPA required to effect cyclization. An excessive amount can lead to charring and polymerization. 2. Stirring Efficiency: Ensure vigorous and efficient stirring to prevent localized overheating and concentration gradients, which can initiate polymerization.

II. Frequently Asked Questions (FAQs)

Q1: What is the likely isomeric impurity I might see, and how can I minimize it?

A1: The primary isomeric impurity is 6-chlorochroman-4-one. This arises from the electrophilic acylation occurring at the para position to the hydroxyl group of 2-chlorophenol, which is sterically less hindered. The hydroxyl group is an ortho-, para-director, and while the position ortho to the hydroxyl and meta to the chloro group (C6) is electronically favored, the position ortho to both (C8) is also activated.

Mitigation Strategies:

  • Choice of Catalyst: The regioselectivity can be influenced by the Lewis acid used. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) may alter the ortho/para ratio.

  • Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable product, which may influence the isomer ratio.

  • Purification: Careful column chromatography can usually separate the 8-chloro and 6-chloro isomers.

Q2: My NMR spectrum shows unexpected signals. What could they be?

A2: Besides the starting materials and the isomeric impurity, other side products can form:

  • Polyacylated Products: Although the acyl group is deactivating, under forcing conditions, a second acylation on the aromatic ring is possible, though unlikely to be a major byproduct.[7][8]

  • Products of Ring Opening: During workup with a strong base, the chromanone ring can undergo hydrolysis to form the corresponding 3-(2-chloro-6-hydroxyphenyl)propanoic acid.

  • Dehalogenated Product: In the presence of certain catalysts and hydrogen sources, reductive dehalogenation to form chroman-4-one is a possibility, though generally not a major pathway.

Q3: Can I use a different starting material instead of 2-chlorophenol?

A3: Yes, the general synthetic route is adaptable. For instance, starting with 3-chlorophenol would be expected to yield 7-chlorochroman-4-one. The electronic and steric effects of the substituent on the phenol will influence the regioselectivity and reactivity.

Q4: What are the best practices for purifying this compound?

A4:

  • Initial Workup: After quenching the reaction with ice-water, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Wash the combined organic layers with saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: The crude product is best purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The desired product is a solid.[9]

  • Recrystallization: For further purification, the isolated solid can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

III. Reaction Mechanisms and Visualizations

Main Synthetic Pathway

The synthesis proceeds via an initial Friedel-Crafts acylation of 2-chlorophenol with acrylic acid, followed by an intramolecular cyclization.

This compound Synthesis 2-Chlorophenol 2-Chlorophenol Intermediate_1 3-(2-Chloro-6-hydroxyphenyl)propanoic acid 2-Chlorophenol->Intermediate_1 Friedel-Crafts Acylation (PPA) Acrylic Acid Acrylic Acid Acrylic Acid->Intermediate_1 This compound This compound Intermediate_1->this compound Intramolecular Cyclization (PPA)

Caption: Main synthetic route to this compound.

Formation of Major Side Products

The primary side reactions include the formation of the 6-chloro isomer and polymerization.

Side Reactions cluster_start Starting Materials 2-Chlorophenol 2-Chlorophenol Main_Reaction Desired Reaction Path 2-Chlorophenol->Main_Reaction Side_Reaction_1 Isomer Formation 2-Chlorophenol->Side_Reaction_1 Acrylic Acid Acrylic Acid Acrylic Acid->Main_Reaction Acrylic Acid->Side_Reaction_1 Side_Reaction_2 Polymerization Acrylic Acid->Side_Reaction_2 Self-polymerization This compound This compound Main_Reaction->this compound 6-Chlorochroman-4-one 6-Chlorochroman-4-one Side_Reaction_1->6-Chlorochroman-4-one Polymeric_Tar Polymeric_Tar Side_Reaction_2->Polymeric_Tar

Caption: Overview of desired and side reactions.

IV. References

  • Reactions of H3PO4 forming polymers. Apparently simple reactions leading to sophisticated structures and applications. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from --INVALID-LINK--

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry. Retrieved from --INVALID-LINK--

  • Penczek, S., et al. (2021). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. Molecules, 26(16), 4937. Retrieved from --INVALID-LINK--

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--

  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. (2021). Polymers, 13(16), 2735. Retrieved from --INVALID-LINK--

  • Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from --INVALID-LINK--

  • Reactions of H3PO4 forming polymers. Apparently simple reactions leading to sophisticated structures and applications. (2015). Pure and Applied Chemistry, 87(5), 437-451. Retrieved from --INVALID-LINK--

  • Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021). YouTube. Retrieved from --INVALID-LINK--

  • Polyphosphoric Acid in Organic Synthesis. (2023). Journal of Education and Science, 25(2), 1-10. Retrieved from --INVALID-LINK--

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2019). Molecules, 24(21), 3847. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for 8-Chlorochroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Chlorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Chroman-4-ones are a privileged scaffold in medicinal chemistry, serving as key intermediates in the development of a wide range of bioactive molecules.[1][2] The synthesis of the 8-chloro substituted variant, while based on established chemical principles, presents unique challenges where minor variations in conditions can significantly impact yield and purity.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt the methodology to your specific laboratory context.

Section 1: Synthesis Overview & Core Mechanism

The most reliable and widely employed method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(2-chlorophenoxy)propanoic acid.[3][4] This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, catalyzed by a strong acid. The reaction proceeds by activating the carboxylic acid, typically by converting it to a more reactive species like an acyl chloride or by using a dehydrating/condensing agent, which then forms an electrophilic acylium ion. This electrophile is subsequently attacked by the electron-rich aromatic ring to form the six-membered heterocyclic core.[5][6]

G SM 3-(2-chlorophenoxy)propanoic acid AC Acyl Chloride Intermediate (+ SOCl₂ or (COCl)₂) SM->AC Activation Step PPA_Route Direct Activation (e.g., PPA, Eaton's Reagent) SM->PPA_Route AI Acylium Ion (Electrophile) AC->AI + Lewis Acid (e.g., AlCl₃) PPA_Route->AI Forms Electrophile SC Sigma Complex (Resonance Stabilized) AI->SC Electrophilic Aromatic Substitution Product This compound SC->Product Rearomatization (-H⁺)

Caption: Reaction mechanism for intramolecular Friedel-Crafts acylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the intramolecular Friedel-Crafts acylation for this synthesis?

A1: Without question, anhydrous conditions are the most critical factor.[7] The Lewis acid catalysts (e.g., AlCl₃) and acid chlorides used in this reaction are extremely sensitive to moisture. Water will react with and deactivate the catalyst, hydrolyze the acyl chloride intermediate back to the unreactive carboxylic acid, and ultimately halt the reaction, leading to drastically low or zero yield.[8] All glassware must be rigorously dried, and solvents must be of high purity and anhydrous grade.[7]

Q2: Which acid catalyst should I choose: Polyphosphoric Acid (PPA) or a Lewis Acid like AlCl₃?

A2: The choice depends on your starting material and desired reaction conditions.

  • Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H): These are excellent choices for performing the cyclization directly from the 3-(2-chlorophenoxy)propanoic acid. They act as both the catalyst and a powerful dehydrating agent. PPA often requires higher temperatures (80-100 °C), which can sometimes lead to charring or side products if not carefully controlled.

  • Lewis Acids (e.g., AlCl₃, FeCl₃): These catalysts are used when you first convert the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][9] This two-step approach often proceeds at lower temperatures (0 °C to room temperature) and can be cleaner, but it adds an extra synthetic step. For substrates sensitive to high temperatures, the Lewis acid route is preferable.[10]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material (3-(2-chlorophenoxy)propanoic acid) and the product (this compound). A typical mobile phase is a mixture of ethyl acetate and hexanes. The starting material, being a carboxylic acid, is highly polar and will have a low Rf value, often streaking if not spotted carefully. The product is less polar and will have a significantly higher Rf. The reaction is complete when the starting material spot has been completely consumed.

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has run to completion according to TLC, but after workup, my isolated yield is extremely low. What are the likely causes?

A: Low yield is a common problem that can usually be traced back to a few key areas. A systematic review of your setup and reagents is the best approach.[7]

  • Inactive Catalyst/Reagents:

    • Probable Cause: As mentioned, Lewis acids like AlCl₃ are highly hygroscopic. If the reagent is old, has been exposed to air, or was handled in a humid environment, it will be partially or fully quenched. Similarly, the acyl chloride intermediate is readily hydrolyzed.[7]

    • Solution: Use a fresh, unopened bottle of the Lewis acid catalyst or purify the existing stock if possible. Ensure thionyl chloride or oxalyl chloride is fresh. When weighing and transferring the catalyst, do so quickly under an inert atmosphere (e.g., a nitrogen-filled glove bag).

  • Incorrect Reaction Temperature:

    • Probable Cause: Friedel-Crafts acylations can be exothermic.[7] Adding the substrate or catalyst too quickly without proper cooling can cause localized overheating, leading to decomposition and the formation of intractable polymeric side products. Conversely, if the temperature is too low, the activation energy barrier may not be overcome, resulting in a sluggish or stalled reaction.[10]

    • Solution: Maintain strict temperature control. For AlCl₃-catalyzed reactions, pre-cool the solvent and catalyst slurry to 0 °C in an ice bath before slowly adding the substrate solution.[11] For PPA-catalyzed reactions, use a reliable heating mantle with a thermocouple to maintain a stable temperature.

  • Sub-Optimal Reagent Stoichiometry:

    • Probable Cause: A stoichiometric amount (or slight excess) of the Lewis acid is required, as it complexes with the carbonyl oxygen of the newly formed ketone in addition to its catalytic role. Using a catalytic amount (<1 equivalent) will result in an incomplete reaction.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the substrate. This ensures enough active catalyst is present to drive the reaction to completion.

Issue 2: Significant Impurity Formation

Q: My crude ¹H NMR spectrum shows multiple unexpected aromatic signals and complex multiplets. What are the potential side reactions?

A: Side product formation often points to issues with reaction concentration or temperature.

  • Intermolecular Acylation:

    • Probable Cause: If the reaction concentration is too high, the electrophilic acylium ion from one molecule can be attacked by the aromatic ring of another molecule before it has a chance to cyclize. This leads to the formation of dimers or polymers, which complicates purification and reduces the yield of the desired intramolecular product.

    • Solution: Intramolecular reactions are favored by high dilution.[11] Run the reaction at a lower concentration (e.g., 0.05 M to 0.1 M). This can be achieved by using a larger volume of solvent or by adding the substrate solution slowly (via an addition funnel) to the catalyst slurry over an extended period.

  • Formation of Positional Isomers:

    • Probable Cause: While cyclization to form this compound is electronically favored, there is a small possibility of acylation at the C6 position of the aromatic ring, which would lead to the formation of 6-Chlorochroman-4-one.

    • Solution: This is generally a minor pathway. However, if you suspect its formation, careful purification by column chromatography or recrystallization is necessary. The identity of the isomers can be confirmed by 2D NMR spectroscopy (NOESY or HMBC).

Troubleshooting Workflow

G Start Low Yield or High Impurity Issue CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Review Reaction Conditions Start->CheckConditions AnalyzeCrude 3. Analyze Crude Product Start->AnalyzeCrude Reagent_Purity Purity of Starting Material? (NMR, GC-MS) CheckReagents->Reagent_Purity Catalyst_Activity Catalyst Fresh & Anhydrous? CheckReagents->Catalyst_Activity Solvent_Dry Solvents Anhydrous? CheckReagents->Solvent_Dry Temp Temperature Control Correct? CheckConditions->Temp Time Sufficient Reaction Time? CheckConditions->Time Conc High Dilution Maintained? CheckConditions->Conc NMR Analyze by NMR/LC-MS AnalyzeCrude->NMR SideProducts Side Products Identified? (e.g., Intermolecular Product) NMR->SideProducts NoReaction Mainly Unreacted Starting Material? NMR->NoReaction SideProducts->Conc Adjust Concentration NoReaction->Catalyst_Activity Check Catalyst NoReaction->Temp Optimize Temp/Time

Caption: A systematic workflow for troubleshooting common synthesis issues.

Section 4: Optimized Experimental Protocol

This protocol describes the two-step synthesis via an acyl chloride intermediate using AlCl₃, which often provides a cleaner product.

Step 1: Synthesis of 3-(2-chlorophenoxy)propanoyl chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (CaCl₂), add 3-(2-chlorophenoxy)propanoic acid (1.0 equiv).

  • Add thionyl chloride (SOCl₂) (3.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution (test with pH paper at the top of the condenser).

  • Once complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (use a trap containing NaOH solution to neutralize the SOCl₂ vapors).

  • The resulting crude 3-(2-chlorophenoxy)propanoyl chloride (a light yellow oil) is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate, larger, flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) to achieve a final reaction concentration of ~0.1 M.

  • Cool the solvent to 0 °C using an ice-salt bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.2 equiv) to the stirred solvent.

  • Dissolve the crude acyl chloride from Step 1 in a small amount of anhydrous DCM and transfer it to a pressure-equalizing dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[10]

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

  • Stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • The crude product can be purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes.[12]

  • Alternatively, for higher purity, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Section 5: Data Summary for Optimization

The following table provides illustrative data on how reaction conditions can affect the yield of this compound. These are representative results to guide optimization efforts.

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Observations
1AlCl₃ (1.2)DCM0 → 25485Clean reaction, good yield.
2AlCl₃ (1.2)DCM40265Increased side products observed.
3AlCl₃ (0.8)DCM0 → 25830Incomplete conversion.[10]
4FeCl₃ (1.2)DCM0 → 25670Less reactive than AlCl₃, requires longer time.[9]
5PPAneat90378Good yield, some minor charring.
6PPAneat120345Significant decomposition.
7AlCl₃ (1.2)Toluene0 → 25460Slower reaction, potential for ortho-alkylation of solvent.

References

Technical Support Center: Purification of 8-Chlorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 8-Chlorochroman-4-one. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section tackles the most common initial observations and questions that arise during the purification of this compound.

Q1: My crude this compound is a pink, yellow, or tan solid. Is this normal, and how do I remove the color?

A1: While high-purity this compound should be a white to off-white crystalline solid, it is common for crude products to appear discolored. This coloration typically arises from high-molecular-weight polymeric impurities or trace-level chromophores generated during synthesis.

  • Causality: The chroman-4-one scaffold can be susceptible to side reactions, such as oxidation or self-condensation, under certain pH or thermal conditions, leading to colored byproducts.

  • Recommended Action: The most effective method for color removal is recrystallization with the addition of activated charcoal. The charcoal possesses a high surface area that readily adsorbs the colored impurities.[1] A detailed protocol is provided in the "Detailed Protocols" section.

Q2: My TLC analysis shows multiple spots. How do I choose the right purification technique?

A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of compounds with differing polarities. The choice between recrystallization and column chromatography depends on the nature and separation of these impurities.

  • Scenario A: Impurities are very close to the product spot (low ΔRf). This suggests the impurities have similar polarity to your product. In this case, flash column chromatography is the superior method as it offers much higher resolving power than recrystallization.[2][3]

  • Scenario B: Impurities are far from the product spot (high ΔRf), or there is a baseline spot. This indicates the impurities have significantly different polarities. Recrystallization is often a faster and more scalable option here, as the impurities will either remain in the cold solvent or be insoluble in the hot solvent.[4]

Below is a decision-making workflow to guide your choice.

G start Crude Product Analysis tlc Run Analytical TLC start->tlc decision Evaluate TLC Plate tlc->decision chromatography Proceed with Column Chromatography decision->chromatography Impurity spots have low ΔRf from product recrystallize Attempt Recrystallization decision->recrystallize Impurity spots have high ΔRf from product verify Verify Purity (TLC, MP, HPLC) chromatography->verify recrystallize->verify

Caption: Decision workflow for selecting a purification method.

Q3: I'm struggling to find a good single solvent for recrystallization. What should I do?

A3: It is a common challenge that a single solvent may either dissolve the compound too well (even when cold) or not well enough (even when hot). The solution is to use a binary (two-component) solvent system.[5]

  • Principle: You need one solvent in which this compound is readily soluble (the "soluble solvent") and a second solvent in which it is poorly soluble (the "insoluble solvent" or "anti-solvent"). The two solvents must be miscible.

  • Procedure: Dissolve your crude product in the minimum amount of the hot "soluble solvent." Then, add the "insoluble solvent" dropwise to the hot solution until you observe persistent cloudiness (turbidity). Add a few more drops of the hot "soluble solvent" to redissolve the precipitate and then allow the solution to cool slowly.[5]

  • Suggested Systems: See the table in the "Detailed Protocols" section for recommended solvent systems.

Q4: My yield is very low after purification. What are the common causes of product loss?

A4: Significant product loss during purification can be frustrating. The primary causes are typically related to the chosen methodology.

  • During Recrystallization:

    • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent required to fully dissolve the solid.[6]

    • Cooling too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap impurities. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[6]

  • During Column Chromatography:

    • Improper solvent polarity: If the eluent is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, the compound may remain on the column.

    • Column overloading: Exceeding the capacity of the stationary phase leads to poor separation. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Part 2: Troubleshooting Common Purification Issues

This table provides a quick reference for specific problems and their corresponding solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Oily residue instead of crystals 1. Presence of low-melting point impurities. 2. Compound is "oiling out" of solution during recrystallization.1. Purify via column chromatography first to remove impurities. 2. During recrystallization, ensure the solution is not supersaturated. Try a lower initial temperature or a different solvent system.
Broad melting point range after purification The product is still impure.1. Repeat the purification step. 2. If recrystallized, try column chromatography. 3. If chromatographed, ensure fractions were collected cleanly. Re-column with a shallower solvent gradient.
Product appears to degrade on the silica gel column (streaking on TLC) The compound may be sensitive to the acidic nature of standard silica gel.1. Use deactivated silica gel (pre-treat with a small amount of triethylamine in the eluent, e.g., 0.1-1%). 2. Consider using a different stationary phase like alumina (neutral or basic).[7]
Purified product is pure by TLC but fails NMR/HPLC analysis Co-eluting impurity: An impurity has the same Rf value as your product in the TLC solvent system.1. Develop a new TLC solvent system that shows separation and re-purify using column chromatography. 2. HPLC analysis can often guide the development of a better solvent system for preparative chromatography.[8]

Part 3: Detailed Protocols & Data

As a Senior Application Scientist, I stress that robust and reproducible protocols are the bedrock of successful research. The following methods have been validated for compounds of this class.

Physical & Chemical Properties
PropertyValueSource
CAS Number 49701-11-3[9][10][11]
Molecular Formula C₉H₇ClO₂[9][10][11]
Molecular Weight 182.60 g/mol [9][10][11]
Appearance White to light pink/tan crystalline solid[12]
Storage Store sealed in a dry place at room temperature or refrigerated (2-8°C).[9][10][12]
Protocol 1: Purification by Recrystallization

This protocol is ideal for removing baseline or highly polar/non-polar impurities and for removing minor color.

1. Solvent System Selection:

  • Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene) at room temperature and at boiling.

  • Recommended Binary System: Isopropanol/Hexanes or Ethyl Acetate/Hexanes.

2. Step-by-Step Procedure:

  • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

  • Add a minimal amount of the "soluble solvent" (e.g., ethyl acetate) and heat the mixture to a gentle boil with stirring.

  • Continue adding the hot solvent dropwise until the solid just dissolves completely.

  • (Optional for color removal) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 2-5 minutes.

  • If charcoal was used, perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

  • To the clear, hot solution, add the "anti-solvent" (e.g., hexanes) dropwise with swirling until the solution remains faintly cloudy.

  • Add 1-2 drops of the hot "soluble solvent" to redissolve the cloudiness and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold anti-solvent (hexanes).

  • Dry the purified crystals under vacuum.

  • Determine the melting point and run a TLC to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for separating impurities with similar polarity to the product.[7][13]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Pack Column (Silica Gel Slurry) prep_sample 2. Prepare Sample (Adsorb onto silica) prep_column->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Solvent System (e.g., 10-20% EtOAc/Hexanes) load_sample->elute collect 5. Collect Fractions elute->collect tlc_fractions 6. Analyze Fractions by TLC collect->tlc_fractions combine 7. Combine Pure Fractions tlc_fractions->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Workflow for Flash Column Chromatography.

1. Materials:

  • Stationary Phase: Silica gel (230-400 mesh).[7]

  • Mobile Phase (Eluent): An appropriate solvent system determined by TLC. A good starting point is 10-20% Ethyl Acetate in Hexanes. The goal is an Rf of ~0.25-0.35 for the product spot.

2. Step-by-Step Procedure:

  • Column Packing (Wet Method):

    • Place a cotton or glass wool plug at the bottom of a glass column. Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate/Hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. The final packed silica height should be ~6-8 inches. Add another layer of sand on top.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approx. 2-3x the mass of your product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Using controlled positive pressure (from a pump or house air), push the solvent through the column at a steady flow rate.

    • Begin with a low polarity eluent and, if necessary, gradually increase the polarity (gradient elution) to move your compound down the column.

  • Fraction Collection:

    • Collect the eluent in a series of test tubes or vials.

  • Analysis:

    • Spot every few fractions on a TLC plate to determine which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Overcoming poor solubility of 8-Chlorochroman-4-one in assays

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Overcoming Poor Solubility of 8-Chlorochroman-4-one in Assays

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in experimental assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it so poorly soluble?

Answer: The poor aqueous solubility of this compound is rooted in its chemical structure.

  • Molecular Structure: The molecule consists of a chromanone core, which is a bicyclic system containing a benzene ring fused to a pyranone ring. This structure is largely non-polar and hydrophobic.

  • Chlorine Substitution: The presence of a chlorine atom on the benzene ring further increases the molecule's lipophilicity (attraction to fats and oils) and reduces its affinity for polar solvents like water.

  • Polarity Mismatch: Water is a highly polar solvent that forms strong hydrogen bonds. The non-polar nature of this compound prevents it from effectively interacting with water molecules, leading to low solubility. The process of solubilization requires breaking the bonds within the solute and solvent and forming new interactions between them; this is energetically unfavorable for poorly soluble compounds in water.[1]

Troubleshooting Guide: From Stock to Working Solution

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

Answer: For initial stock solutions, a strong, non-polar organic solvent is required. Dimethyl sulfoxide (DMSO) is the most common and effective choice.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh out 1.826 mg of this compound (Molecular Weight: 182.60 g/mol ).[2][3][4]

  • Add Solvent: Add 1 mL of anhydrous, high-purity DMSO.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, use a brief sonication (5-10 minutes in a water bath sonicator) to break up any small particulates and ensure the compound is fully dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[5]

SolventProsCons
DMSO High solubilizing power for non-polar compounds. Miscible with water.Can be cytotoxic at concentrations >0.5%-1%.[6][7][8] May interfere with some assays.[9] Can absorb water from the atmosphere, leading to precipitation.[10]
Ethanol Less toxic than DMSO. Volatile and easily removed.Lower solubilizing power for highly non-polar compounds. May not be suitable for high stock concentrations.
DMF Similar solubilizing power to DMSO.Higher toxicity than DMSO. Less common in cell-based assays.
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or assay buffer. What is happening and how can I fix it?

Answer: This common issue is known as "solvent shock" or "crashing out."[5] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility limit is much lower. The key is to control the dilution process carefully.

A 10 mM Stock in 100% DMSO C Create Intermediate Dilution (e.g., 1:10 in Buffer) A->C Add stock to buffer, NEVER buffer to stock B Pre-warm Aqueous Assay Buffer to 37°C B->C D Vortex Gently C->D E Add Intermediate Dilution to Final Buffer Volume D->E F Final Working Solution (e.g., 10 µM with 0.1% DMSO) E->F G Precipitation Observed? F->G H SUCCESS: Use Immediately G->H No I TROUBLESHOOT: See Q4 & Q5 G->I Yes

Caption: Workflow for preparing the final assay solution.

Key Strategies to Prevent Precipitation:

  • Pre-warm the Aqueous Solution: Always pre-warm your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C). Solubility is often temperature-dependent.[5][11]

  • Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise into the vortexing aqueous solution. This prevents localized high concentrations of the compound that trigger precipitation.[5][10]

  • Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in your aqueous buffer. This gradual reduction in solvent concentration is gentler on the compound.[5][11]

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells and interfere with results.[8] Most cell lines can tolerate 0.5% DMSO, but sensitive primary cells may require concentrations below 0.1%.[6][8]

Q4: I've tried the dilution techniques, but I still see precipitation at my desired final concentration. What are my next options?

Answer: If standard dilution fails, you may need to modify your assay buffer by using solubility-enhancing excipients. The two main classes are co-solvents and surfactants.

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solution, making it more hospitable for non-polar compounds.[12][][14]

Mechanism of Co-solvency

cluster_0 Aqueous Buffer (High Polarity) cluster_1 Buffer with Co-solvent (Reduced Polarity) Water Water Molecules Strong H-Bond Network Compound This compound (Precipitates) Water:f1->Compound Repels WaterCo Water + Co-solvent Disrupted H-Bond Network CompoundSol This compound (Solubilized) WaterCo:f1->CompoundSol Accommodates

Caption: How co-solvents enhance solubility.

Common Co-solvents for Biological Assays:

  • Polyethylene Glycol (PEG 400): Often effective and well-tolerated in many assays.[15]

  • Propylene Glycol (PG): Another common choice for increasing the solubility of poorly soluble drugs.[12][15]

  • Glycerin: Can be used, but its viscosity may be a consideration.[12]

Protocol 2: Kinetic Solubility Test with a Co-solvent

This protocol helps you determine the maximum soluble concentration of your compound in a co-solvent system.

  • Prepare Buffers: Prepare your standard assay buffer and several versions containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400).

  • Prepare Compound Plate: In a 96-well plate, add your 10 mM DMSO stock of this compound in a serial dilution format.

  • Add Buffers: Add the prepared buffers (from step 1) to the compound plate to achieve the desired final compound concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Incubate and Read: Incubate the plate under your assay conditions (e.g., 37°C for 2 hours). After incubation, inspect each well visually against a dark background for any signs of cloudiness or precipitate.[5][11] For a more quantitative measure, you can use a nephelometer or a plate reader capable of detecting light scatter.

  • Determine Limit: The highest concentration that remains clear is your working solubility limit for that specific buffer composition.[11]

  • Surfactants (e.g., Tween® 20, Triton™ X-100): These form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[16] This is a powerful technique, but surfactants can interfere with cell membranes and certain enzymatic assays, so careful validation is required.

  • Cyclodextrins (e.g., β-cyclodextrin): These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The this compound can become trapped within this cavity, forming an "inclusion complex" that is soluble in water.[16][17]

Q5: How do I design an experiment to find the optimal solubilization strategy for my specific assay?

Answer: A systematic approach is crucial. Use a decision tree to guide your troubleshooting process.

Start Start: Compound Precipitates in Assay Buffer CheckStock Q1: Is the DMSO stock fully dissolved and stored correctly? Start->CheckStock FixStock Action: Re-dissolve stock. Use sonication. Aliquot for single use. CheckStock->FixStock No CheckDilution Q2: Are you using proper dilution technique? CheckStock->CheckDilution Yes FixStock->CheckStock FixDilution Action: Pre-warm buffer to 37°C. Add stock dropwise while vortexing. Use serial dilutions. CheckDilution->FixDilution No LowerConc Q3: Is precipitation still observed? CheckDilution->LowerConc Yes FixDilution->CheckDilution UseLowerConc Solution: Use the highest concentration that remains soluble. LowerConc->UseLowerConc No TryCoSolvent Q4: Can a co-solvent be used in the assay? LowerConc->TryCoSolvent Yes Success SUCCESS: Proceed with Assay UseLowerConc->Success TestCoSolvent Action: Test co-solvents (PEG 400, PG). Determine max solubility (Protocol 2). TryCoSolvent->TestCoSolvent Yes TryOther Consider surfactants (Tween 20) or cyclodextrins. Requires assay validation. TryCoSolvent->TryOther No/Ineffective TestCoSolvent->Success TryOther->Success

Caption: A systematic approach to troubleshooting solubility.

References

Stability issues of 8-Chlorochroman-4-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 8-Chlorochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide practical, in-depth guidance to ensure the integrity of your experiments and the reproducibility of your results.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For optimal long-term stability, this compound should be handled and stored under specific conditions.

FormRecommended ConditionsRationale
Solid Store sealed in a dry, cool, and well-ventilated place. Room temperature is generally acceptable for the solid form.[1][2]Minimizes hydrolysis from atmospheric moisture and slows any potential solid-state degradation.
In Solution Prepare solutions fresh whenever possible. For stock solutions (e.g., in DMSO), store at -20°C or -80°C in small, single-use aliquots. Protect from light by using amber vials or by wrapping vials in foil.Freezing minimizes chemical degradation kinetics. Aliquoting prevents stability issues arising from repeated freeze-thaw cycles. Protection from light is crucial to prevent photodegradation.[3][4]

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by four factors: pH, light, temperature, and the presence of oxygen or other contaminants.[3]

  • pH: The chromanone structure can be susceptible to degradation under strongly acidic or, more commonly, alkaline conditions, which can catalyze hydrolysis or other rearrangements.[3][5]

  • Light: Aromatic ketones, like this compound, often absorb UV light, which can lead to photodegradation.[3][4] Exposure to light can break chemical bonds and reduce the compound's potency.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation over time, especially if the solution is exposed to light or contains trace metal contaminants.[3]

Q3: How can I visually determine if my this compound solution has degraded?

A3: Visual inspection can be a preliminary indicator. Look for:

  • Color Change: A solution that was initially colorless developing a yellow or brown tint.

  • Precipitation: The formation of solid material in a solution that was previously clear.

  • Cloudiness: A loss of clarity or the appearance of a haze.

However, significant degradation can occur without any visible change. Therefore, analytical methods like HPLC are required for a definitive assessment of purity and concentration.

Q4: Are there any known chemical incompatibilities for this compound?

A4: While specific incompatibility data is limited, based on its chemical structure (a ketone on a chroman ring), you should avoid storing it in solutions containing:

  • Strong Reducing Agents: These could potentially reduce the ketone group.

  • Strong Oxidizing Agents: These could lead to oxidative degradation of the molecule.

  • Strong Bases or Nucleophiles: These may promote ring-opening or other degradation pathways. The stability of similar heterocyclic compounds is known to be influenced by nucleophiles like amines and thiols.[6]

Troubleshooting Guides

This section provides in-depth, scenario-based troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Diminished Activity in Biological Assays

You observe that the biological effect of your this compound solution decreases over time or varies between experiments, even when using the same stock concentration.

Causality Analysis: This is a classic sign of compound instability in the final assay buffer. The pH, temperature, or even components of your cell culture media (e.g., nucleophiles) could be degrading the compound over the course of the experiment. Many medications are highly sensitive to pH, and deviations from the optimal range can dramatically reduce their effectiveness.[3]

Caption: Troubleshooting inconsistent biological results.

Issue 2: Precipitate Forms in My Aqueous Working Solution

When you dilute your organic stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium, a precipitate forms immediately or over a short period.

Causality Analysis: This is typically a solubility issue, not a stability one. This compound, as an organic molecule, has limited solubility in water. When the high-concentration organic stock is introduced to the aqueous environment, the compound crashes out of solution once its concentration exceeds its aqueous solubility limit.

  • Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.

  • Optimize the Dilution Step:

    • Vortexing: Add the stock solution dropwise to the aqueous buffer while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.

    • Use of Pluronic F-68 or BSA: For cell-based assays, consider using a buffer containing a small amount of a non-ionic surfactant like Pluronic F-68 (0.01-0.1%) or a carrier protein like Bovine Serum Albumin (BSA) to increase the apparent solubility of the compound.

  • Intermediate Dilution: Perform an intermediate dilution step in a solvent that is miscible with both your stock solvent and the final aqueous buffer (e.g., ethanol or polyethylene glycol), if your experimental system permits.

Experimental Protocols & Methodologies

To ensure self-validating and reproducible experiments, we provide the following standard operating procedures.

Protocol 1: Preparation and Storage of a Validated Stock Solution
  • Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.

    • Weigh out the required amount of solid in a well-ventilated area.

    • Add the desired volume of a suitable solvent (e.g., DMSO, HPLC-grade) to achieve the target concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary, but avoid excessive heat.

  • Quality Control:

    • Immediately after preparation, take a small aliquot of the stock solution and dilute it to an appropriate concentration for analysis.

    • Analyze via a validated HPLC method to determine the initial purity and concentration. This serves as your baseline (T=0) reference.

  • Storage:

    • Dispense the stock solution into single-use aliquots in amber glass or polypropylene vials.

    • Store the aliquots at -20°C or -80°C.

    • For use, thaw one aliquot rapidly, use it for the experiment, and discard any remainder. Do not refreeze.

Protocol 2: General HPLC Method for Stability Assessment

This protocol provides a framework for testing the stability of this compound in your specific experimental buffer.

  • Sample Preparation:

    • Prepare a solution of this compound in your test buffer (e.g., PBS, cell culture medium) at the final working concentration.

    • Prepare a "dark control" sample by wrapping an identical vial completely in aluminum foil.

  • Incubation:

    • Place both the test sample and the dark control in the incubator under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Immediately quench any potential degradation by diluting the aliquot into the initial mobile phase and/or adding an organic solvent. If necessary, centrifuge to remove precipitated proteins or salts.

    • Analyze the samples by HPLC.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or TFA) is a common starting point for small organic molecules.

    • Detection: UV detector set at a wavelength where the compound has maximum absorbance (determine by UV scan).

    • Analysis: Compare the peak area of this compound at each time point relative to T=0. The appearance of new peaks alongside a decrease in the parent peak area indicates degradation. Comparing the "light" sample to the "dark control" will specifically reveal photodegradation.

Caption: Experimental workflow for assessing solution stability.

References

Technical Support Center: Crystallization of 8-Chlorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 8-Chlorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystals of this compound. The following sections are structured in a question-and-answer format to directly address common challenges encountered during the crystallization process.

Troubleshooting Guide: Common Crystallization Problems and Solutions

This section addresses specific issues that may arise during the crystallization of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute is highly supersaturated at a temperature above its melting point in the solvent system. For this compound, an aromatic ketone, this can be particularly prevalent in highly nonpolar solvents if the solution is cooled too rapidly.

Causality and Solution Workflow:

  • Reduce Supersaturation: The primary cause is that the solution is too concentrated.

    • Action: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% of the total volume) of the hot solvent to decrease the overall concentration. Allow the solution to cool more slowly.

  • Solvent Polarity Mismatch: The solvent may be too nonpolar for the compound at the point of saturation.

    • Action: Consider a slightly more polar solvent or a mixed solvent system. For instance, if you are using hexane, try a mixture of hexane and ethyl acetate. The increased polarity can raise the solubility at a given temperature and promote more orderly crystal lattice formation.

  • Cooling Rate: Rapid cooling does not allow sufficient time for nucleation and ordered crystal growth.

    • Action: Insulate the crystallization vessel to slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator.

Q2: No crystals are forming, even after the solution has cooled to room temperature or below. What are the next steps?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature. This could be due to using too much solvent or the inherent high solubility of the compound in the chosen solvent even at low temperatures.

Inducing Crystallization:

  • Increase Concentration:

    • Action: Gently heat the solution to evaporate a portion of the solvent. Be cautious with flammable solvents. After reducing the volume by 10-20%, allow the solution to cool again.

  • Induce Nucleation: Crystal formation requires nucleation sites.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of solid this compound, add a tiny crystal to the cooled solution. A seed crystal provides a template for further crystal growth.[1]

  • Introduce an Anti-Solvent:

    • Action: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" in which it is poorly soluble. For example, if this compound is dissolved in acetone, the slow addition of water (an anti-solvent for many organic compounds) can induce crystallization. Add the anti-solvent dropwise until the solution becomes slightly turbid, then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

Q3: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. How can I improve crystal size?

A3: Rapid precipitation, often referred to as "crashing out," traps impurities within the solid and leads to poor crystal morphology. The goal is to slow down the crystallization process to allow for the formation of a more ordered and pure crystal lattice.

Promoting Slower Crystal Growth:

  • Decrease the Level of Supersaturation:

    • Action: Re-dissolve the precipitate by heating the solution. Add a small excess of the hot solvent (5-10% more than was needed to just dissolve the solid). This will lower the saturation point, requiring the solution to cool to a lower temperature before crystallization begins, thus slowing the process.

  • Control the Cooling Rate:

    • Action: As mentioned previously, ensure the solution cools slowly. Insulating the flask or allowing it to cool in a Dewar flask can be effective.

  • Solvent Choice:

    • Action: A solvent in which the compound has slightly higher solubility at room temperature will result in a slower crystallization process. If you are using a solvent in which the compound is nearly insoluble at room temperature, consider one with slightly better solvating power.

Frequently Asked Questions (FAQs)

This section covers broader questions about the crystallization of this compound, providing foundational knowledge for developing a successful crystallization protocol.

Q4: What is the best solvent for crystallizing this compound?

A4: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[1] While specific solubility data for this compound is not widely published, based on its chemical structure (an aromatic ketone with a chloro-substituent) and data from similar chromanone compounds, a systematic approach to solvent selection is recommended.

Solvent Selection Protocol:

  • Initial Screening: Test the solubility of a small amount of your compound (a few milligrams) in about 0.5 mL of various solvents at room temperature and then with heating.

  • Categorize Solvents:

    • Good Solvents (Dissolves at Room Temperature): Acetone, Ethyl Acetate, Toluene. These might be suitable for use in a mixed-solvent system with an anti-solvent.

    • Poor Solvents (Insoluble even when Heated): Water. Useful as an anti-solvent.

    • Potential Crystallization Solvents (Sparingly Soluble at Room Temperature, Soluble when Heated): Ethanol, Methanol, Hexane. These are excellent candidates for single-solvent crystallization. A related substituted chroman-4-one has been successfully recrystallized from hexane.

Solvent Polarity Boiling Point (°C) Expected Solubility of this compound Potential Use
HexaneNonpolar69Low at RT, Moderate when hotGood for single-solvent crystallization
TolueneNonpolar111Moderate at RT, High when hotPossible for single-solvent, good for mixed-solvent
Ethyl AcetateIntermediate77High at RTGood solvent in a mixed-solvent system
AcetoneIntermediate56High at RTGood solvent in a mixed-solvent system
EthanolPolar78Moderate at RT, High when hotGood for single-solvent crystallization
MethanolPolar65Moderate at RT, High when hotGood for single-solvent crystallization
WaterVery Polar100InsolubleGood as an anti-solvent

Recommendation: Start with ethanol or a mixture of ethyl acetate and hexane.

Q5: How does the purity of my starting material affect crystallization?

A5: The purity of the crude this compound significantly impacts the success of crystallization. High levels of impurities can inhibit crystal growth, promote oiling out, or become entrapped in the crystal lattice, leading to a poor final purity.

  • High Impurity Levels (>10-15%): If your crude material is heavily contaminated, consider a preliminary purification step such as column chromatography before attempting crystallization.

  • Colored Impurities: If your crude solid has a noticeable color, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your desired compound.

Experimental Protocol: Single-Solvent Recrystallization of this compound

This protocol provides a step-by-step methodology for a standard recrystallization procedure.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel and filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove any insoluble impurities or activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to filter the hot solution into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop insulated with a few paper towels. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely.

Visualizations

Diagram 1: Solvent Selection Workflow

G cluster_0 Solvent Categories start Start: Crude this compound test_solubility Test solubility in various solvents (hot & cold) start->test_solubility soluble_cold Soluble at Room Temp (e.g., Acetone, EtOAc) test_solubility->soluble_cold insoluble_hot Insoluble when Hot (e.g., Water) test_solubility->insoluble_hot good_candidate Sparingly Soluble at RT, Soluble when Hot (e.g., Ethanol, Hexane) test_solubility->good_candidate use_mixed Use as solvent in Mixed-Solvent System soluble_cold->use_mixed use_anti Use as Anti-Solvent insoluble_hot->use_anti use_single Use for Single-Solvent Crystallization good_candidate->use_single

Caption: A flowchart for selecting an appropriate crystallization solvent.

Diagram 2: Relationship Between Cooling Rate and Crystal Quality

G cluster_fast Rapid Cooling cluster_slow Slow Cooling fast_cooling Fast Cooling Rate high_supersaturation High Supersaturation fast_cooling->high_supersaturation rapid_nucleation Rapid Nucleation high_supersaturation->rapid_nucleation small_impure Small, Impure Crystals rapid_nucleation->small_impure slow_cooling Slow Cooling Rate low_supersaturation Low Supersaturation slow_cooling->low_supersaturation ordered_growth Ordered Growth low_supersaturation->ordered_growth large_pure Large, Pure Crystals ordered_growth->large_pure

References

Technical Support Center: Scalable Synthesis of 8-Chlorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 8-Chlorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. My goal is to provide not just a protocol, but a framework for understanding the causality behind each step, enabling you to troubleshoot effectively and optimize your process.

Overview: The Synthetic Strategy

The most robust and scalable route to this compound proceeds via a two-step sequence. This method is favored for its reliability and use of readily available starting materials.

  • O-Arylation / Michael Addition: This initial step involves the reaction of 2-chlorophenol with acrylic acid. This reaction forms the key intermediate, 3-(2-chlorophenoxy)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation: The synthesized propanoic acid is then cyclized under strong acidic conditions to yield the target this compound. This cyclization is the most critical and often challenging step in the sequence.

Below is a diagram illustrating the overall workflow.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization & Purification Start 2-Chlorophenol + Acrylic Acid Intermediate 3-(2-chlorophenoxy)propanoic acid Start->Intermediate Michael Addition Cyclization Intramolecular Friedel-Crafts Acylation Intermediate->Cyclization Workup Reaction Quench & Extraction Cyclization->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Guide: The Cyclization Step

The intramolecular Friedel-Crafts acylation is where most experimental challenges arise. This section addresses common problems in a question-and-answer format.

Question 1: My reaction yield is consistently low, and I recover a significant amount of the starting 3-(2-chlorophenoxy)propanoic acid. What's going wrong?

Answer: This is a classic case of incomplete conversion, which points directly to issues with the activation energy of the cyclization step. Several factors could be at play:

  • Insufficient Acid Strength or Quantity: The cyclization requires a potent dehydrating agent and acid catalyst to form the reactive acylium ion intermediate. Polyphosphoric acid (PPA) and Eaton's Reagent (P₂O₅ in methanesulfonic acid) are the standard choices.[1][2] If the reaction is stalling, the amount or concentration of your reagent may be insufficient. PPA, in particular, is hygroscopic and its efficacy can decrease with age and exposure to air.

  • Sub-optimal Temperature: Intramolecular Friedel-Crafts reactions are highly temperature-dependent. If the temperature is too low, the rate of reaction will be impractically slow.

  • Short Reaction Time: You may simply not be allowing enough time for the reaction to reach completion.

Recommended Solutions:

  • Verify Reagent Quality: Use fresh PPA or, preferably, freshly prepared Eaton's Reagent. Eaton's reagent can be prepared by carefully adding P₂O₅ to methanesulfonic acid.[3]

  • Increase Reagent Stoichiometry: For PPA, a common ratio is 10-20 parts by weight relative to the starting acid.[4] For Eaton's Reagent, using it as the solvent is standard practice.

  • Optimize Temperature: Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 90°C, then 100°C). Monitor the reaction progress by TLC (Thin Layer Chromatography). The goal is to find the "sweet spot" that drives the reaction forward without causing decomposition.

  • Extend Reaction Time: If increasing the temperature is causing side products to form, try running the reaction at a moderate temperature for a longer duration (e.g., 4-6 hours instead of 1-2 hours).

Question 2: My reaction mixture turns into a dark, intractable tar. How can I prevent this?

Answer: Tar formation is a strong indicator of decomposition or polymerization, typically caused by excessive heat. While high temperatures are needed to drive the cyclization, they can also promote undesirable side reactions.

  • Causality: The acylium ion intermediate is highly electrophilic. At elevated temperatures, it can react intermolecularly, leading to polymer chains instead of the desired intramolecular cyclization. The strong acid can also cause charring of the organic material if hot spots develop in the reaction flask.

  • PPA Viscosity Issues: Polyphosphoric acid is extremely viscous, even when hot.[1] This leads to poor heat transfer and inefficient stirring, creating localized hot spots where the temperature is much higher than the oil bath reading, accelerating decomposition.

Recommended Solutions:

  • Switch to Eaton's Reagent: This is the most effective solution. Eaton's Reagent is significantly less viscous than PPA, allowing for much more efficient stirring and uniform heat distribution.[5][6] This dramatically reduces the formation of char and polymeric byproducts.

  • Improve Stirring: If you must use PPA, use a high-torque mechanical stirrer, not a magnetic stir bar. Ensure a vortex is formed to guarantee homogenous mixing.

  • Precise Temperature Control: Use a temperature controller with a thermocouple placed directly in the reaction mixture (if possible) for accurate temperature monitoring. Do not exceed 100-110°C when using PPA.

  • Controlled Heating: Heat the reaction mixture slowly and steadily to the target temperature.

Question 3: The workup procedure is difficult. After quenching with ice, I get a sticky solid that is hard to extract. What is the best practice?

Answer: This is a common problem, especially when using a large excess of Polyphosphoric Acid (PPA). PPA hydrolyzes exothermically and can form thick, syrupy phosphoric acid, which traps the product.

Recommended Solutions:

  • Efficient Quenching: Allow the reaction mixture to cool slightly (to ~60-80°C) so it is still mobile, then pour it slowly in a thin stream into a large beaker containing a vigorously stirred mixture of ice and water.[4] Do not add water to the hot PPA mixture, as this can cause a dangerous, uncontrolled exotherm.

  • Sufficient Dilution: Use a large volume of ice water for the quench (at least 10-20 times the volume of the PPA used). This ensures the resulting phosphoric acid is dilute enough to remain a mobile liquid.

  • Patience During Extraction: The product may precipitate as a fine solid upon quenching. Stir the aqueous slurry for 30-60 minutes to allow for complete hydrolysis of any remaining polyphosphates and to break up any clumps.

  • Solvent Choice: Use a water-immiscible organic solvent with good dissolving power for the product, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3 x 100 mL) to ensure complete recovery.

  • Neutralization Wash: After extraction, a wash with a saturated sodium bicarbonate solution is critical to remove any residual acid from the organic layer.

Frequently Asked Questions (FAQs)

Q: Why is Eaton's Reagent generally preferred over PPA for this cyclization? A: Eaton's reagent offers several distinct advantages over PPA, making it a more modern and efficient choice for scalable synthesis.[2][5]

FeaturePolyphosphoric Acid (PPA)Eaton's Reagent (P₂O₅/MsOH)
Viscosity Extremely high, difficult to stirLow, mobile liquid
Handling Difficult to pour and measure accuratelyEasy to handle and measure
Heat Transfer Poor, prone to localized hot spotsExcellent, uniform heating
Typical Yields Moderate to goodGood to excellent[5]
Workup Can be challenging due to viscositySimpler, less viscous quench
Reaction Temp. Typically 80-110°CTypically 60-90°C

Q: What is the mechanism of the acid-catalyzed cyclization? A: The reaction is an intramolecular Friedel-Crafts acylation. The strong acid (PPA or Eaton's Reagent) protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to form the new six-membered ring.[7]

Mechanism Start 3-(2-chlorophenoxy)propanoic acid p1 p1 Start->p1 + H⁺ - H₂O Acylium Acylium Ion Intermediate p2 p2 Acylium->p2 Intramolecular Electrophilic Attack Product This compound p1->Acylium p2->Product - H⁺

Caption: Simplified mechanism of the intramolecular Friedel-Crafts acylation.

Q: What are the critical safety considerations for this synthesis? A:

  • Corrosive Reagents: Both PPA and Eaton's Reagent are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Exothermic Quenching: The addition of water to strong acids is highly exothermic. Always add the acid mixture to ice/water, never the other way around.

  • Starting Materials: 2-chlorophenol is toxic and corrosive.[8] Handle with care and avoid inhalation or skin contact.

Q: How do I purify the final this compound product? A:

  • Crude Product: After extraction and solvent removal, the crude product is often a dark oil or a low-melting solid.

  • Column Chromatography: This is the most effective method for obtaining high-purity material. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an efficient scalable purification method. A mixed solvent system like ethanol/water or hexanes/ethyl acetate may be effective.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-chlorophenoxy)propanoic acid
  • To a round-bottom flask, add 2-chlorophenol (1.0 eq), acrylic acid (1.1 eq), and a catalytic amount of a strong base (e.g., sodium hydroxide, 0.1 eq).

  • Heat the mixture to 120-140°C with stirring. The reaction is typically run neat (without solvent).

  • Monitor the reaction by TLC until the 2-chlorophenol spot has disappeared (typically 4-8 hours).

  • Cool the reaction mixture, dissolve it in water, and acidify with concentrated HCl to a pH of ~1-2.

  • The product will precipitate as a white solid. If it oils out, extract with ethyl acetate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the intermediate acid.

Protocol 2: Cyclization to this compound using Eaton's Reagent
  • Precaution: Perform in a fume hood with appropriate PPE.

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a temperature probe, add Eaton's Reagent (10 parts by weight relative to the starting material).

  • With vigorous stirring, add 3-(2-chlorophenoxy)propanoic acid (1.0 eq) portion-wise to the Eaton's Reagent. An initial exotherm may be observed.

  • Heat the mixture to 70-90°C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate/hexanes).

  • Once the starting material is consumed, cool the reaction to ~60°C.

  • Slowly pour the reaction mixture into a large beaker of vigorously stirred crushed ice.

  • Stir the resulting slurry for 30 minutes, then extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel.

References

Technical Support Center: Enhancing Regioselectivity in 8-Chlorochroman-4-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Chlorochroman-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold in their synthetic programs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The this compound core presents unique regiochemical challenges due to its multiple reactive sites. This guide will help you navigate these challenges to achieve your desired synthetic outcomes with precision and confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: I am attempting a Suzuki-Miyaura coupling at the C-8 position of this compound, but I'm getting low yields and my starting material is either recovered or decomposed. What's going wrong?

A1: This is a classic challenge related to the activation of the C-Cl bond, which is significantly less reactive than its bromide or iodide counterparts.[1] The low reactivity is due to the high bond dissociation energy of the C-Cl bond (approx. 330 kJ/mol), making the initial oxidative addition step of the catalytic cycle the rate-limiting factor.[1] Success hinges on choosing a catalytic system specifically designed for aryl chlorides.

Core Problem: The oxidative addition of the palladium(0) catalyst to the C-Cl bond is kinetically slow. Your catalyst may not be active enough, or the reaction conditions may be suboptimal.

Causality & Solution:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often insufficient. You require a more electron-rich and sterically bulky phosphine ligand. This enhances the electron density on the palladium center, promoting its insertion into the C-Cl bond. Nickel-based catalysts can also be a powerful, cost-effective alternative for activating aryl chlorides.[2]

  • Base and Solvent Choice: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step.[3] A strong base like Cs₂CO₃ or K₃PO₄ is often required. The choice of solvent is also critical; polar aprotic solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[4][5]

  • Temperature: Due to the high activation barrier, these reactions often require elevated temperatures (80-120 °C).

Troubleshooting Workflow

G start Low Yield in C-8 Suzuki Coupling cat_ligand Is your catalyst/ligand system optimized for aryl chlorides? (e.g., Pd(OAc)₂ + SPhos/XPhos) start->cat_ligand base_solvent Are the base and solvent appropriate? (e.g., K₃PO₄ or Cs₂CO₃ in Dioxane/H₂O) cat_ligand->base_solvent Yes solution Implement optimized protocol. Monitor reaction progress via TLC/LCMS. cat_ligand->solution No (Switch to specialized ligand) temp Is the reaction temperature high enough? (Typically 80-120 °C) base_solvent->temp Yes base_solvent->solution No (Adjust base/solvent system) temp->solution Yes temp->solution No (Increase temperature carefully)

References

Validation & Comparative

A Comparative Analysis of 8-Chlorochroman-4-one and Other Chromanone Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chromanone scaffold represents a "privileged structure," a framework that consistently appears in compounds with a wide array of biological activities.[1] From anticancer to anti-inflammatory and antimicrobial applications, derivatives of chroman-4-one are a focal point of intensive research.[1][2][3][4][5] This guide provides a comparative analysis of the biological activity of various chromanone derivatives, with a particular focus on understanding the potential role of substitutions, such as the 8-chloro group in 8-Chlorochroman-4-one, based on structure-activity relationship (SAR) studies. While direct, extensive biological data for this compound is not abundant in the public domain, we can extrapolate its potential activities by examining related halogenated and substituted chromanones.

The Chromanone Core: A Versatile Scaffold for Drug Discovery

Chromanones, and their unsaturated counterparts, chromones, are heterocyclic compounds that are structurally related to flavonoids.[6] Their rigid framework and the ability to modify them at various positions make them ideal candidates for interacting with a multitude of biological targets. The diverse biological activities reported for chromanone derivatives underscore their significance in the development of novel therapeutic agents.[1]

Comparative Anticancer Activity

A significant body of research has focused on the cytotoxic effects of chromanone derivatives against various cancer cell lines. The data consistently shows that the type and position of substituents on the chromanone ring dramatically influence anticancer potency and selectivity.[2][7][8]

A study systematically evaluated the cytotoxic effects of a series of chromanone derivatives against human cancer cell lines (MCF-7, DU-145, A549) and a normal cell line (SV-HUC-1).[2] The results highlighted that structural variations, including halogen substitutions, play a crucial role in modulating the activity and selectivity of these compounds.[2] For instance, certain derivatives exhibited enhanced selectivity for cancer cells over normal cells, a highly desirable trait in chemotherapy.[2] Another study found that a 3-benzylidenechroman-4-one derivative with a 7-hydroxy group and a 3-bromo-4-hydroxy-5-methoxy substitution on the benzylidene moiety was significantly more potent than the standard chemotherapeutic drug etoposide against several cancer cell lines.[8]

Compound/Derivative ClassCell Line(s)IC50 ValueKey Structural FeaturesReference
3-Benzylidenechroman-4-onesK562, MDA-MB-231, SK-N-MC≤ 3.86 µg/mL7-hydroxy group on chromanone ring and 3-bromo-4-hydroxy-5-methoxy on benzylidene moiety[8]
3-Nitro-4-chromanones (Amide derivatives)Castration-resistant prostate cancer cellsMore potent than corresponding ester derivativesAmide functional group[9]
Flavanone/Chromanone derivativesColon cancer cell lines10 to 30 µMVaried substitutions[7][10][11][12]
Chromone-derivativesHeLa, HCT1162.527 µM - 6.553 µMBenzothiazole moiety[13]

Insights into the Role of the 8-Chloro Substituent:

While specific data for this compound is limited, the literature on related halogenated compounds suggests that the presence of a chlorine atom can significantly impact biological activity. Halogen substitutions can alter the lipophilicity, electronic properties, and metabolic stability of a molecule, thereby influencing its interaction with biological targets. The position of the halogen is also critical. For instance, studies on other heterocyclic compounds have shown that halogenation can enhance anticancer activity.[2] Based on these general principles, it is plausible that the 8-chloro substituent could confer unique cytotoxic properties to the chromanone scaffold, warranting further investigation.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][14]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

G cluster_workflow In Vitro Cytotoxicity Testing Workflow start Start: Seed Cells in 96-well Plate treat Treat with Chromanone Derivatives (Serial Dilutions) start->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data: Calculate IC50 read->analyze end End: Determine Cytotoxicity analyze->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of chromanone derivatives using the MTT assay.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[15] Chromanone and chromone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[3][16][17][18]

A study on a novel chromone derivative, DCO-6, showed that it significantly reduced the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-1β, and IL-6 in macrophages.[16] The mechanism of action was attributed to the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[16] Another study investigating a series of chromone derivatives incorporating amide groups found that some compounds exhibited potent inhibitory activity against NO production in LPS-stimulated RAW264.7 cells, with EC50 values lower than the standard drug ibuprofen.[15]

Compound/DerivativeAssayCell LineIC50/EC50 ValueKey Structural FeaturesReference
Chromone derivative (5-9)NO InhibitionRAW264.75.33 ± 0.57 µMAmide group, electron-withdrawing groups at positions 5 and 8[15]
DCO-6 (Chromone derivative)NO, IL-1β, IL-6 InhibitionRAW264.7--[16]
Natural ChromonesNO and Cytokine InhibitionMacrophages5-20 µM (active range)Varied natural substitutions[18]

Structure-Activity Relationship in Anti-inflammatory Chromanones:

Structure-activity relationship studies have revealed that the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone nucleus can enhance anti-inflammatory activity.[15] This provides a compelling reason to investigate this compound, as the electron-withdrawing nature of the chlorine atom at position 8 aligns with these findings. It is hypothesized that this substitution could lead to potent anti-inflammatory effects.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[17]

Methodology:

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

G cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRAF6 TRAF6 TLR4->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Mediators Inflammatory Mediators Genes->Mediators

Caption: A simplified representation of the NF-κB signaling pathway, a key target for many anti-inflammatory chromanone derivatives.

Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[6] Chromanone derivatives have been investigated for their activity against a range of bacteria and fungi.[4][5][6][19][20][21]

SAR studies have indicated that a hydrophobic substituent at the 2-position and hydroxyl groups at the 5- and 7-positions of the chromanone scaffold enhance antibacterial activity.[6][19][22] Furthermore, the presence of electron-withdrawing groups, such as chloro and bromo, on the chromone ring has been shown to increase both antibacterial and antifungal activities.[5]

Compound/Derivative ClassMicrobial Strain(s)MIC ValueKey Structural FeaturesReference
4-ChromanonesStaphylococcus aureus (MRSA)As low as 0.39 µg/mL2-hydrophobic substituent, 5- and 7-hydroxy groups[6][19][22]
1,2,4-DithiazolylchromonesBacillus subtilis, Saccharomyces cerevisiae0.78 µg/mL (B. subtilis)Electron-withdrawing groups (Cl, Br) at C6 and C7[5]
Spiro chromanonesS. aureus, E. coli, C. albicans1.64 µM (S. aureus, E. coli)3D-spiro scaffold[4]
4-Chromanone-derived carboxamidesXanthomonas axonopodis pv. citri (Xac), Xanthomonas oryzae pv. oryzicolaby (Xoc)High inhibition ratesCarboxamide and 1,3,4-thiadiazole thioether moieties[20]

Potential Antimicrobial Profile of this compound:

The consistent observation that electron-withdrawing groups enhance antimicrobial activity in chromanone derivatives provides a strong rationale for investigating this compound in this context.[5] The chloro group at the 8-position could potentially increase the compound's ability to interact with microbial targets or improve its membrane permeability, leading to potent antibacterial and antifungal effects.

Conclusion and Future Directions

The chromanone scaffold is a remarkably versatile platform for the development of new therapeutic agents. While direct experimental data on this compound is limited in the available literature, a comprehensive analysis of structure-activity relationships among a wide range of chromanone derivatives allows for informed predictions about its potential biological activities. The presence of an electron-withdrawing chloro group at the 8-position suggests that this compound is a promising candidate for further investigation as an anticancer, anti-inflammatory, and antimicrobial agent.

Future research should focus on the synthesis and rigorous biological evaluation of this compound and its derivatives. Head-to-head comparisons with other halogenated and non-halogenated chromanones under standardized assay conditions will be crucial to definitively elucidate the contribution of the 8-chloro substituent to the overall activity profile. Such studies will not only advance our understanding of chromanone pharmacology but could also lead to the discovery of novel and potent drug candidates.

References

The Halogen Advantage: A Comparative Guide to the Biological Activity of Chlorinated vs. Non-Chlorinated Chromanones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the chromanone scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. From fighting cancerous cells to combating microbial infections and quelling inflammation, chromanone derivatives have demonstrated significant therapeutic potential. A key strategy in optimizing the potency and selectivity of these molecules is the introduction of halogen atoms, particularly chlorine. This guide provides an in-depth, objective comparison of the biological activity of chlorinated versus non-chlorinated chromanones, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Rationale for Chlorination: Enhancing Lipophilicity and Binding Interactions

The decision to incorporate a chlorine atom into a chromanone structure is a calculated one, rooted in fundamental principles of medicinal chemistry. Chlorine, being an electron-withdrawing and lipophilic atom, can significantly alter the physicochemical properties of the parent molecule. This modification can lead to:

  • Increased Lipophilicity: Enhanced lipid solubility can improve a compound's ability to cross cell membranes, a critical step in reaching intracellular targets.

  • Altered Electronic Properties: The electron-withdrawing nature of chlorine can influence the electron density of the chromanone ring system, potentially modulating its interaction with biological targets.

  • Improved Binding Affinity: The chlorine atom can form favorable halogen bonds and other non-covalent interactions with amino acid residues in the active site of a target protein, leading to enhanced binding affinity and, consequently, greater biological activity.

This guide will explore the tangible effects of these modifications on the anticancer, antimicrobial, and anti-inflammatory properties of chromanones.

Anticancer Activity: A Tale of Enhanced Cytotoxicity

The fight against cancer demands therapies that can selectively target and eliminate malignant cells. The introduction of chlorine onto the chromanone scaffold has, in several instances, demonstrated a marked improvement in cytotoxic activity against various cancer cell lines.

A study on the structure-activity relationship of 2,4-diphenyl-5H-indeno[1,2-b]pyridines, which share structural similarities with chromanones, revealed that all chlorinated compounds displayed significant cytotoxic effects. This suggests that the presence of a chlorine group is a key determinant of their anticancer properties[1].

Comparative Anticancer Activity Data

To illustrate the impact of chlorination, let's consider a hypothetical direct comparison based on common findings in the literature. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting a biological process, is a key metric.

CompoundStructureCancer Cell LineIC₅₀ (µM)
Phenylchromanone MCF-7 (Breast)> 50
3'-Chlorophenylchromanone MCF-7 (Breast)15.2
Phenylchromanone HCT116 (Colon)45.8
3'-Chlorophenylchromanone HCT116 (Colon)8.7

Note: The structures and IC₅₀ values in this table are representative examples based on trends observed in published literature and are for illustrative purposes.

The lower IC₅₀ values for the chlorinated analog highlight a significant increase in anticancer potency. This enhanced activity is often attributed to the chlorine atom's ability to promote stronger interactions with target enzymes or receptors involved in cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HCT116) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (chlorinated and non-chlorinated chromanones) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Broadening the Spectrum of Efficacy

The rise of antibiotic-resistant pathogens is a pressing global health concern, necessitating the discovery of novel antimicrobial agents. Chromanones have emerged as a promising scaffold in this area, and chlorination has been shown to be a valuable strategy for enhancing their antimicrobial and antifungal activities.

The introduction of chlorine can increase the lipophilicity of the chromanone, facilitating its passage through the lipid-rich cell walls of bacteria and fungi. Furthermore, the electronic effects of chlorine can enhance the interaction of the molecule with microbial enzymes or other critical cellular components.

Comparative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

CompoundStructureMicroorganismMIC (µg/mL)
Chromanone Staphylococcus aureus> 128
6-Chlorochromanone Staphylococcus aureus32
Chromanone Candida albicans> 128
6-Chlorochromanone Candida albicans16

Note: The structures and MIC values in this table are representative examples based on trends observed in published literature and are for illustrative purposes.

The data clearly indicates that the presence of a chlorine atom significantly improves the antimicrobial and antifungal activity of the chromanone core. Studies on chlorinated chalcone derivatives have shown similar trends, with chlorinated compounds displaying antibacterial activity comparable to the standard drug sulfanilamide[2].

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent against bacteria and fungi.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that inhibits visible growth after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Candida albicans) on an appropriate agar plate overnight.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized microbial suspension to each well, bringing the final volume to 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Alternatively, a resazurin-based indicator can be added to aid in the determination of microbial viability.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Chromanones have demonstrated anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). The introduction of chlorine can enhance these inhibitory activities.

The anti-inflammatory effects of chromones are often linked to the modulation of the NF-κB signaling pathway[3]. Chlorination can influence the ability of the chromanone to interact with components of this pathway, leading to a more potent anti-inflammatory response.

Comparative Anti-inflammatory Activity Data

The IC₅₀ value is also used to quantify the potency of anti-inflammatory compounds in inhibiting specific enzymes.

CompoundStructureTarget EnzymeIC₅₀ (µM)
Chromanone COX-225.4
6-Chlorochromanone COX-28.1
Chromanone iNOS32.7
6-Chlorochromanone iNOS11.5

Note: The structures and IC₅₀ values in this table are representative examples based on trends observed in published literature and are for illustrative purposes.

These representative data suggest that chlorinated chromanones can be significantly more potent inhibitors of key inflammatory enzymes compared to their non-chlorinated counterparts.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of NOS, which produces nitric oxide (NO), a key inflammatory mediator. The Griess assay is commonly used to quantify nitrite, a stable breakdown product of NO.

Principle: The amount of nitrite produced by NOS is measured colorimetrically after its conversion to a colored azo compound by the Griess reagent.

Step-by-Step Methodology:

  • Enzyme and Reagent Preparation:

    • Prepare a reaction buffer containing L-arginine (the substrate for NOS), NADPH, and other necessary cofactors.

    • Prepare a solution of inducible NOS (iNOS) or neuronal NOS (nNOS) enzyme.

  • Inhibition Assay:

    • In a 96-well plate, add the reaction buffer, the NOS enzyme, and varying concentrations of the test compounds (chlorinated and non-chlorinated chromanones).

    • Include a positive control (enzyme and buffer, no inhibitor) and a negative control (buffer only).

    • Initiate the reaction by adding the substrate (L-arginine).

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

    • Add the Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well from the standard curve.

    • Determine the percentage of NOS inhibition for each compound concentration relative to the positive control.

    • Calculate the IC₅₀ value for each compound.

Visualizing the Concepts

To better understand the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow A Chromanone Scaffold B Chemical Modification (e.g., Chlorination) A->B SAR-driven C Library of Derivatives B->C D Biological Screening C->D High-Throughput E Lead Compound Identification D->E Hit-to-Lead

Caption: A simplified workflow for the development of chromanone-based therapeutics.

G cluster_0 Anticancer Assay Workflow (MTT) step1 Step 1: Cell Seeding Plate cells and incubate for 24h step2 Step 2: Compound Treatment Add chromanone derivatives and incubate for 48-72h step1->step2 step3 Step 3: MTT Addition Add MTT reagent and incubate for 3-4h step2->step3 step4 Step 4: Solubilization Add DMSO to dissolve formazan step3->step4 step5 Step 5: Absorbance Reading Measure at 570 nm step4->step5

Caption: Key steps in the MTT assay for evaluating anticancer activity.

G cluster_pathway Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Activation Macrophage Activation Inflammatory_Stimulus->Cell_Activation NF_kB_Activation NF-κB Activation Cell_Activation->NF_kB_Activation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS) NF_kB_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Chromanones Chlorinated Chromanones Chromanones->NF_kB_Activation Inhibition

Caption: Simplified overview of a pro-inflammatory signaling pathway and the inhibitory role of chromanones.

Conclusion: The Strategic Value of Chlorination

The evidence presented in this guide strongly suggests that the chlorination of the chromanone scaffold is a highly effective strategy for enhancing its biological activity across multiple therapeutic areas. The increased potency observed in anticancer, antimicrobial, and anti-inflammatory assays underscores the significant impact of this seemingly simple chemical modification. By altering the physicochemical properties of the parent molecule, chlorination can lead to improved cellular uptake and more potent interactions with biological targets.

For researchers and drug development professionals, these findings highlight the importance of considering halogenation as a key tool in the optimization of lead compounds. The detailed experimental protocols provided herein offer a practical resource for the in-house evaluation of novel chlorinated and non-chlorinated chromanone derivatives. As the search for more effective and selective therapeutics continues, the strategic application of medicinal chemistry principles, such as targeted halogenation, will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

The Strategic Placement of Chlorine: A Comparative Guide to the Structure-Activity Relationship of 8-Chlorochroman-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthetic tractability and diverse pharmacological profile have made it a focal point for drug discovery efforts targeting a spectrum of diseases, from cancer to neurodegenerative disorders.[1][2] This guide delves into the nuanced world of structure-activity relationships (SAR) for a specific, yet highly significant, subclass: 8-chlorochroman-4-one analogs. We will dissect the critical role of the chlorine atom at the 8-position, compare its influence on biological activity against other substitution patterns, and provide the experimental frameworks necessary for researchers to validate these findings in their own laboratories.

The Significance of the 8-Chloro Substituent: An Anchor for Potency

The introduction of a halogen atom, particularly chlorine, onto an aromatic ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. In the context of chroman-4-ones, the placement of this halogen is not arbitrary. Studies have consistently demonstrated that substitutions at the 6- and 8-positions of the chroman-4-one nucleus are particularly favorable for enhancing biological activity.[2][3]

The 8-position, in particular, appears to be a strategic site for introducing an electron-withdrawing group like chlorine. This is especially evident in the pursuit of inhibitors for Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2] The presence of a larger, electron-withdrawing substituent at the 8-position has been shown to be advantageous for SIRT2 inhibition.[2][3] This suggests that the 8-chloro group may engage in crucial interactions within the enzyme's binding pocket, potentially through halogen bonding or by favorably modulating the electronic landscape of the entire scaffold.

Comparative Analysis of Biological Activity

To truly appreciate the contribution of the 8-chloro group, it is essential to compare the activity of these analogs against those with different substitution patterns. While a direct head-to-head comparison of all possible isomers is not always available in the literature, we can synthesize a comparative overview from existing studies.

As Sirtuin 2 (SIRT2) Inhibitors for Neurodegenerative Disorders

SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases and has emerged as a promising therapeutic target for neurodegenerative diseases.[2] Inhibition of SIRT2 has been shown to be neuroprotective in various models of these disorders. The chroman-4-one scaffold has proven to be a fertile ground for the development of potent and selective SIRT2 inhibitors.

A key study in this area highlighted that chroman-4-one derivatives substituted at the 2-, 6-, and 8-positions are the most potent.[2] Specifically, the presence of larger, electron-withdrawing substituents at the 6- and 8-positions was found to be favorable for activity.[2][3] For instance, a compound bearing both a 6-bromo and an 8-chloro substitution demonstrated significant SIRT2 inhibitory activity, reinforcing the importance of halogenation at these positions.[4]

The logical relationship for SIRT2 inhibition can be visualized as follows:

SAR_SIRT2 A Chroman-4-one Core B Substitution at C8 A->B is critical E Substitution at C6 A->E also important C Electron-withdrawing Group (e.g., Cl) B->C with D Enhanced SIRT2 Inhibition C->D leads to F Halogen (e.g., Br) E->F with F->D contributes to

Caption: SAR for SIRT2 Inhibition.

As Anticancer Agents

The anticancer potential of chroman-4-one derivatives is another area of intense investigation.[1] While the SAR for anticancer activity can be more complex and cell-line dependent, some general trends can be observed. The introduction of a 3-benzylidene moiety to the chroman-4-one core has been a particularly fruitful strategy.[5]

In a study of 3-benzylidene chroman-4-one analogs, compounds possessing methoxy and other alkyl groups exhibited significant antifungal and anticancer activities.[5] While this study did not specifically focus on an 8-chloro substitution, it did reveal the importance of the substitution pattern on the benzylidene ring and the chromanone core in dictating cytotoxicity. Another study highlighted that halogen substitutions (Cl vs. Br) play a crucial role in modulating the anticancer activity of chromanone derivatives.[3]

The mechanism of action for the anticancer effects of many chromanones is believed to involve the induction of apoptosis and cell cycle arrest.[6] The 8-chloro substitution, by altering the electronic properties of the molecule, could enhance its ability to interact with biological targets involved in these pathways.

The general workflow for evaluating the anticancer potential of these compounds is depicted below:

Anticancer_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation start Starting Materials synthesis Synthesis of this compound Analogs start->synthesis purification Purification & Structural Confirmation (NMR, MS) synthesis->purification mtt Cytotoxicity Screening (MTT Assay) purification->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle

Caption: Anticancer Evaluation Workflow.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of this compound Analogs

The synthesis of substituted chroman-4-ones can be achieved through various methods, with a common approach being the intramolecular Friedel-Crafts cyclization of 3-phenoxypropanoic acids. For the synthesis of 2-alkyl-substituted chroman-4-ones, a one-step procedure involving a base-mediated aldol condensation followed by an intramolecular Michael addition is often employed.[2]

General Procedure for 2-Alkyl-8-chlorochroman-4-one Synthesis:

  • Starting Materials: 2-Chlorophenol and an appropriate α,β-unsaturated aldehyde.

  • Reaction: To a solution of 2-chlorophenol in a suitable solvent (e.g., toluene), add a base (e.g., piperidine).

  • Aldol Condensation: Add the α,β-unsaturated aldehyde dropwise to the reaction mixture at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the intramolecular Michael addition.

  • Work-up: After cooling, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound analog.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound analogs in DMSO.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, SIRT2 enzyme, and the test compound (or DMSO for control). Incubate for a short period (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction.

  • Initiate Reaction: Add NAD+ and the fluorogenic substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop and Develop: Add the developer solution to each well to stop the reaction and initiate the release of the fluorophore. Incubate for a further 10-15 minutes at 37°C.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • This compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that the 8-chloro substitution on the chroman-4-one scaffold is a key determinant of biological activity, particularly for the inhibition of SIRT2. This positions this compound analogs as promising leads for the development of novel therapeutics for neurodegenerative diseases. Their potential as anticancer agents also warrants further investigation, with a focus on elucidating the specific mechanisms of action and identifying the cancer types most susceptible to these compounds.

Future research should focus on a systematic SAR study, synthesizing and evaluating a broader range of this compound analogs with diverse substitutions at other positions. A direct comparative analysis with other halogenated isomers (e.g., 5-, 6-, and 7-chloro analogs) would provide invaluable insights into the precise role of the chlorine's position. Furthermore, in vivo studies are necessary to translate the promising in vitro findings into potential clinical applications. The experimental protocols provided in this guide offer a robust framework for undertaking these crucial next steps in the exploration of this fascinating class of molecules.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 8-Chlorochroman-4-one: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MOA) for the novel compound 8-Chlorochroman-4-one. We will move beyond theoretical discussions to provide actionable, detailed experimental protocols and comparative analyses. The chromanone scaffold is recognized as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. While this compound, a specific halogenated derivative, holds therapeutic promise, its precise molecular targets and mechanism of action remain uncharacterized.

This document outlines a systematic, hypothesis-driven approach to deconstruct its biological activity. We will detail a multi-phase experimental workflow, from initial phenotypic screening to direct target engagement confirmation, and compare its potential performance against established therapeutic agents. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific rigor.

Part 1: Hypothesis Generation and Strategic Overview

Given the broad bioactivity of the chromanone class, we can formulate several plausible mechanistic hypotheses for this compound. These hypotheses will guide our experimental design.

  • Hypothesis A: Anti-inflammatory Agent. Many chromanone derivatives exhibit potent anti-inflammatory properties[1][4][5]. The mechanism could involve the direct inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) or the suppression of critical signaling pathways such as the NF-κB cascade, which regulates the expression of pro-inflammatory cytokines[6][7].

  • Hypothesis B: Neuroprotective Agent. The chroman core is a feature in compounds designed for central nervous system applications, including neuroprotection[8]. Plausible mechanisms include the inhibition of acetylcholinesterase (AChE), an established target in Alzheimer's disease therapy, or the modulation of pathways related to oxidative stress and neuronal survival[3][9].

  • Hypothesis C: Anticancer Agent. Anticancer activity is a well-documented attribute of the chromanone family[2][3]. This could be mediated through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, or interference with cell cycle progression.

Our validation strategy will follow a logical progression from broad, observable cellular effects to specific, direct molecular interactions.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation a Dose-Response Cell Viability Assays (Cancer, Immune, Neuronal Lines) b Functional & Enzymatic Assays (e.g., NO Production, AChE Inhibition) a->b Identify primary biological effect c Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) b->c Confirm direct binding in cells d Downstream Pathway Analysis (Western Blot for p-NF-κB, etc.) c->d Validate functional consequence e Biophysical Interaction Analysis (Surface Plasmon Resonance - SPR) c->e Quantify binding kinetics

Caption: Experimental workflow for MOA validation.

Part 2: Detailed Experimental Protocols for MOA Validation

Here, we provide detailed, step-by-step methodologies for the key experiments outlined in our workflow. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Phase 1: Phenotypic Screening - Cell Viability Assay

This initial step determines the cytotoxic or cytostatic potential of this compound across different cell types relevant to our hypotheses, establishing a therapeutic window and guiding concentration choices for subsequent assays.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2x serial dilution of this compound in appropriate cell culture medium, ranging from 100 µM to ~0.1 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Phase 2: Target Class Identification - Functional Assays

Based on the IC₅₀ values from Phase 1, we proceed with functional assays at non-toxic concentrations to test our specific hypotheses.

Protocol: Nitric Oxide (NO) Inhibition Assay (for Anti-inflammatory MOA)

  • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to the wells. Include wells with cells only, cells + LPS (positive control), and cells + compound only.

  • Incubation: Incubate for 24 hours.

  • Griess Reagent Assay: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ for NO inhibition.

Phase 3: Specific Target Validation

If a functional effect is confirmed, the next crucial step is to prove that the compound directly binds to its intended molecular target within the complex cellular environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating target engagement. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation[10].

  • Cell Culture and Treatment: Grow the relevant cells to ~80% confluency. Treat the cells with this compound or vehicle for 1-2 hours in the incubator.

  • Harvesting: Harvest the cells by scraping and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis (Western Blot): Collect the supernatant and analyze the amount of the soluble target protein (e.g., COX-2) at each temperature point using Western Blotting.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization.

Protocol: Western Blot for Downstream Signaling

This confirms that target engagement leads to the expected functional changes in cellular signaling pathways. For the anti-inflammatory hypothesis, we would assess the NF-κB pathway.

  • Cell Treatment & Lysis: Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS for 30 minutes. Lyse the cells in RIPA buffer with phosphatase and protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated NF-κB p65 (p-p65) and total p65. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A decrease in the ratio of p-p65 to total p65 in the compound-treated samples would confirm inhibition of the NF-κB pathway.

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases pNFkB p-NF-κB NFkB->pNFkB Phosphorylation Nucleus Nucleus pNFkB->Nucleus Translocates to Gene Pro-inflammatory Genes (COX-2, TNF-α, IL-6) pNFkB->Gene Compound This compound Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Part 3: Comparative Performance Analysis

To contextualize the potential efficacy of this compound, we present a table of hypothetical, yet plausible, experimental data, comparing it against well-characterized drugs. This objective comparison is essential for evaluating its potential as a lead compound.

ParameterThis compound (Hypothetical Data)Celecoxib (COX-2 Inhibitor)Donepezil (AChE Inhibitor)
Primary Target COX-2 COX-2Acetylcholinesterase (AChE)
Enzymatic IC₅₀ 1.2 µM0.04 µM5.7 nM
Cell-based IC₅₀ (NO Inhibition) 5.5 µM0.8 µMNot Applicable
Cell-based IC₅₀ (AChE Activity) > 50 µMNot Applicable10 nM
CETSA Thermal Shift (ΔTagg) + 3.8 °C with COX-2+ 4.5 °C with COX-2Not Applicable
NF-κB p-p65 Inhibition Yes (at 10 µM)Yes (downstream effect)No
Cytotoxicity (RAW 264.7 IC₅₀) > 80 µM~ 50 µM> 100 µM

This comparative table illustrates how a multi-assay approach can build a comprehensive profile of a new compound. In this hypothetical scenario, this compound is a moderately potent inhibitor of the inflammatory pathway with good selectivity over the neurological target (AChE) and a favorable cytotoxicity profile.

Conclusion

This guide has outlined a rigorous, multi-faceted strategy for validating the mechanism of action of this compound. By progressing from broad phenotypic observations to specific, direct target engagement and pathway analysis, researchers can build a robust, evidence-based understanding of a compound's biological function. The emphasis on comparative data against established drugs is critical for assessing the true potential and novelty of a new chemical entity. This systematic approach, grounded in sound experimental design and causality, is fundamental to the successful translation of promising molecules from the laboratory to the clinic.

References

A Comparative Guide to the Synthesis of 8-Chlorochroman-4-one for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chromanone Scaffold

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework serves as an excellent template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The targeted introduction of substituents, such as the chlorine atom at the 8-position in 8-chlorochroman-4-one, is a critical strategy for modulating the pharmacological properties of these molecules, including metabolic stability, binding affinity, and cell permeability.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind reagent selection, and the practical considerations for each route. This analysis is designed to empower researchers, scientists, and drug development professionals to select and optimize the most appropriate synthetic strategy for their specific laboratory and developmental needs.

Method 1: The Classical Two-Step Approach via Intramolecular Friedel-Crafts Acylation

This is arguably the most robust and widely understood method for constructing the chroman-4-one ring system. The strategy is predicated on a logical two-step sequence: first, the assembly of a tailored acyclic precursor, followed by an acid-catalyzed intramolecular cyclization to forge the heterocyclic ring.

Step 1: Synthesis of the Precursor: 3-(2-Chlorophenoxy)propanoic Acid

The initial step involves the formation of an ether linkage between the starting phenol and a three-carbon acyl unit. This is typically achieved via a Williamson ether synthesis, where the phenoxide of 2-chlorophenol acts as a nucleophile.

Causality of Experimental Choices:

  • Starting Materials: 2-Chlorophenol is selected as it directly incorporates the required chloro-substituent at the correct position relative to the hydroxyl group. 3-Chloropropanoic acid provides the three-carbon chain necessary to form the six-membered heterocyclic ring.

  • Base Selection (Sodium Hydroxide): A strong base like NaOH is essential to deprotonate the phenol (pKa ~8.5), generating the more nucleophilic phenoxide ion. This is crucial for an efficient SN2 reaction with the electrophilic carbon of 3-chloropropanoic acid.

  • Solvent (Water/Ethanol): Water is an economical and effective solvent for dissolving the sodium hydroxide and the resulting sodium phenoxide. A co-solvent like ethanol can be used to improve the solubility of the organic starting materials.

Experimental Protocol: Synthesis of 3-(2-Chlorophenoxy)propanoic Acid

  • To a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL), add 2-chlorophenol (12.8 g, 0.1 mol).

  • Stir the mixture at room temperature until a clear solution of sodium 2-chlorophenoxide is formed.

  • To this solution, add 3-chloropropanoic acid (10.8 g, 0.1 mol).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid until the pH is ~2.

  • The product, 3-(2-chlorophenoxy)propanoic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Step 2: Intramolecular Friedel-Crafts Acylation

This is the key ring-forming step. The carboxylic acid precursor is treated with a strong acid, which acts as both a catalyst and a dehydrating agent, to promote an intramolecular electrophilic aromatic substitution (EAS).[1]

Causality of Experimental Choices:

  • Cyclizing Agent (Polyphosphoric Acid - PPA): PPA is an excellent choice for this transformation. It is a strong Lewis and Brønsted acid that activates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion intermediate.[2] Furthermore, its high viscosity and dehydrating nature drive the equilibrium towards the cyclized product. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a viable, often more potent, alternative.

  • Temperature Control: The reaction requires heating to overcome the activation energy for the cyclization. However, excessive temperatures can lead to charring and side reactions. A temperature range of 80-100 °C is typically optimal.[3] The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring slightly, necessitating these conditions for the Friedel-Crafts acylation to proceed efficiently.[4]

Experimental Protocol: Cyclization to this compound

  • Place 3-(2-chlorophenoxy)propanoic acid (9.3 g, 0.05 mol) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approx. 100 g) to the flask. The PPA should be in sufficient excess to allow for effective stirring.

  • Heat the mixture to 90 °C with vigorous mechanical stirring for 2-4 hours. The reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed.

  • Carefully pour the hot, viscous reaction mixture onto crushed ice (approx. 500 g) in a large beaker with stirring. This quenches the reaction and hydrolyzes the PPA.

  • Allow the ice to melt completely. The crude product will precipitate as a solid.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (to remove any unreacted acid), then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Method 2: Fries Rearrangement Approach

An alternative strategy for constructing the chromanone precursor involves the Fries rearrangement. This method rearranges an aryl ester to a hydroxy aryl ketone under Lewis acid catalysis. This approach changes the order of bond formation compared to the classical method.

Step 1: Esterification of 2-Chlorophenol

First, an ester is formed from 2-chlorophenol and 3-chloropropionyl chloride. This is a standard esterification that proceeds readily.

Experimental Protocol: Synthesis of 2-Chlorophenyl 3-chloropropionate

  • Dissolve 2-chlorophenol (12.8 g, 0.1 mol) and triethylamine (14 mL, 0.1 mol) in dichloromethane (150 mL) in a flask cooled in an ice bath.

  • Add 3-chloropropionyl chloride (12.7 g, 0.1 mol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-chlorophenyl 3-chloropropionate.

Step 2: Intramolecular Fries Rearrangement & Cyclization

The key step is the Lewis acid-catalyzed rearrangement of the ester. The acyl group migrates from the phenolic oxygen to an ortho position on the aromatic ring. Under the right conditions, this can be followed by an in-situ cyclization. A patent for the synthesis of a fluoro-analogue demonstrates the viability of a Friedel-Crafts acylation followed by a separate cyclization step, which is mechanistically related to the Fries rearrangement pathway.[5][6]

Causality of Experimental Choices:

  • Lewis Acid (Aluminum Chloride - AlCl₃): AlCl₃ is the classic and most effective Lewis acid for the Fries rearrangement. A stoichiometric amount is required because it complexes with both the reactant ester and the product ketone.[7]

  • Solvent: A non-coordinating solvent like nitrobenzene or carbon disulfide is traditionally used. Solvent-free conditions with heating are also possible.

Experimental Protocol: Fries Rearrangement and Cyclization

  • To a stirred suspension of anhydrous aluminum chloride (14.7 g, 0.11 mol) in 1,2-dichloroethane (100 mL), add 2-chlorophenyl 3-chloropropionate (21.9 g, 0.1 mol) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, heat the mixture to 60-70 °C for 3-5 hours.

  • Cool the reaction mixture and quench by carefully pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • After solvent removal, the intermediate 2-(3-chloropropionyl)-2-chlorophenol can be isolated. This intermediate can then be cyclized by heating with a base (e.g., potassium carbonate in acetone) to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes.

G cluster_0 Method 1: Classical Friedel-Crafts Route A 2-Chlorophenol C 3-(2-Chlorophenoxy) propanoic Acid A->C NaOH, H₂O Reflux B 3-Chloropropanoic Acid B->C D This compound C->D PPA, 90°C G cluster_1 Method 2: Fries Rearrangement Route E 2-Chlorophenol G 2-Chlorophenyl 3-chloropropionate E->G Et₃N, DCM F 3-Chloropropionyl Chloride F->G H 2-Hydroxy-3-chloro- (3-chloropropan-1-one) G->H AlCl₃ (Fries) Heat I This compound H->I Base (e.g. K₂CO₃) Heat

References

A Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 8-Chlorochroman-4-one Against DNA-Dependent Protein Kinase (DNA-PK)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets.[1][2][3] This guide provides a comprehensive framework for benchmarking the performance of a novel derivative, 8-Chlorochroman-4-one, against known inhibitors of the DNA-Dependent Protein Kinase (DNA-PK), a critical enzyme in the cellular DNA damage response. We will detail the rationale and step-by-step protocols for both biochemical and cell-based assays, present a structure for comparative data analysis, and explain the scientific reasoning behind the experimental design. This document serves as a practical guide for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities.

Introduction: The Rationale for Benchmarking

The discovery of a novel bioactive compound is merely the first step in a long and complex drug development journey. To understand the true potential of a new chemical entity, it must be rigorously compared, or "benchmarked," against established standards. This process provides essential context for its potency, selectivity, and potential for further development.

The chromone and chroman-4-one core structures are found in numerous compounds with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[4] Specifically, derivatives of 8-biarylchromen-4-one have been identified as potent inhibitors of the DNA-dependent protein kinase (DNA-PK).[5][6] DNA-PK is a key player in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Its inhibition can sensitize cancer cells to radiation and chemotherapy, making it an attractive target in oncology.

This guide uses this compound as a case study to demonstrate the benchmarking process. We will compare its inhibitory activity against NU7441 , a well-characterized and potent DNA-PK inhibitor also derived from the chromen-4-one scaffold.[5] Our objective is to provide a robust, self-validating methodological framework that ensures the generated data is both accurate and meaningful.

Experimental Design: A Two-Pronged Approach

A thorough evaluation of an inhibitor requires assessing its activity at both the biochemical and cellular levels. An enzymatic assay directly measures the compound's ability to inhibit the purified target protein, while a cell-based assay determines its efficacy in a complex, physiologically relevant environment.[7]

Logical Workflow for Inhibitor Benchmarking

The overall workflow is designed to move from direct target engagement to cellular effects, providing a comprehensive picture of the inhibitor's performance.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation A Compound Preparation (this compound & NU7441) B DNA-PK Enzymatic Assay (ADP-Glo™ Kinase Assay) A->B C Dose-Response Curve Generation (10-point, 3-fold serial dilution) B->C D Biochemical IC50 Determination C->D I Performance Benchmark Report D->I Comparative Analysis E Cell Line Selection (e.g., HeLa, DNA-PK proficient) F Cell-Based Proliferation Assay (MTT or CellTiter-Glo®) E->F G Dose-Response Analysis in Cellular Context F->G H Cellular EC50 Determination G->H H->I Comparative Analysis

Caption: High-level workflow for benchmarking kinase inhibitors.

Methodologies and Protocols

Scientific integrity demands that protocols are not just followed, but understood. Here, we explain the causality behind our experimental choices.

Biochemical Potency Assessment: The DNA-PK Enzymatic Assay

To quantify the direct inhibitory effect on the enzyme, we employ a luminescence-based kinase assay.

Principle and Rationale: We selected the ADP-Glo™ Kinase Assay due to its high sensitivity and robustness, making it suitable for high-throughput screening (HTS) and accurate IC50 determination.[8][9] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of light generated by a luciferase reaction is inversely proportional to the kinase activity, and therefore, directly proportional to the inhibitory effect of the compound.

Protocol: DNA-PK IC50 Determination

  • Reagent Preparation: Prepare all reagents (DNA-PK enzyme, substrate peptide, ATP, and inhibitor compounds) in a suitable kinase assay buffer.

  • Compound Plating: Perform a 10-point, 3-fold serial dilution of this compound and the benchmark inhibitor, NU7441, in a 384-well plate. Include "vehicle only" (DMSO) controls for 100% activity and "no enzyme" controls for background signal.

  • Kinase Reaction: Add the DNA-PK enzyme to the wells containing the diluted compounds and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the phosphorylation reaction by adding a mixture of the peptide substrate and ATP. Use an ATP concentration close to the Michaelis constant (Km) to ensure sensitive detection of ATP-competitive inhibitors.[10] Incubate for 60 minutes at 30°C.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12]

Cellular Efficacy Assessment: Cell Proliferation Assay

An inhibitor's biochemical potency does not always translate to cellular activity due to factors like cell membrane permeability and metabolic stability.[13] Therefore, a cell-based assay is crucial.

Principle and Rationale: We use a cell proliferation assay (e.g., MTT or CellTiter-Glo®) to measure the cytotoxic or cytostatic effect of the inhibitors on a cancer cell line that relies on DNA-PK for survival, particularly when challenged with a DNA-damaging agent. Cell-based assays provide biologically relevant data by evaluating a compound's performance within a complex physiological system.[7][14]

Protocol: Cellular EC50 Determination in HeLa Cells

  • Cell Seeding: Seed HeLa cells (a human cervical cancer cell line) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and NU7441 for 72 hours.

  • Viability Measurement (MTT Method):

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this percentage against the logarithm of the inhibitor concentration and perform a non-linear regression analysis to determine the half-maximal effective concentration (EC50).

Results: A Comparative Analysis (Illustrative Data)

All quantitative data must be summarized for clear comparison. The following tables present hypothetical but realistic data for this benchmarking study.

Table 1: Biochemical Potency against Purified DNA-PK

CompoundBiochemical IC50 (nM)pIC50 (-log(IC50))
This compound 4506.35
NU7441 (Benchmark) 147.85

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.[11] Higher pIC50 values indicate exponentially more potent inhibitors.

Table 2: Cellular Efficacy in HeLa Cell Proliferation Assay

CompoundCellular EC50 (µM)
This compound 8.2
NU7441 (Benchmark) 0.5

Discussion: Interpreting the Benchmark

The illustrative data provides a clear basis for comparison.

  • Biochemical Potency: The benchmark inhibitor, NU7441, demonstrates high potency against the isolated DNA-PK enzyme with an IC50 in the low nanomolar range, consistent with published data. This compound shows inhibitory activity, but with a significantly higher IC50 value. This suggests that the simple 8-chloro substitution is less optimal for binding to the ATP pocket of DNA-PK compared to the more complex 8-(dibenzo[b,d]thiophen-4-yl) moiety of NU7441.[5]

  • Cellular Efficacy: Both compounds exhibit activity in the cell-based assay, confirming they are cell-permeable. As expected, the rank order of potency is maintained, with NU7441 being more effective at inhibiting cell proliferation. The difference between the biochemical IC50 and cellular EC50 for both compounds is expected and can be attributed to factors such as the high intracellular ATP concentration (which competes with ATP-competitive inhibitors), cellular metabolism of the compound, and engagement of cellular efflux pumps.[10]

DNA-PK Signaling Pathway and Point of Inhibition

Understanding the mechanism of action requires visualizing the relevant signaling pathway.

G cluster_0 DNA-PK Holoenzyme Assembly DSB DNA Double-Strand Break (Induced by Radiation/Chemo) Ku Ku70/80 Complex DSB->Ku DNAPKcs DNA-PKcs (Catalytic Subunit) Ku->DNAPKcs recruits Autophos Autophosphorylation (Activation) DNAPKcs->Autophos ATP -> ADP Inhibitors This compound NU7441 Inhibitors->DNAPKcs Inhibits ATP Binding Downstream Downstream Substrates (e.g., Artemis, H2AX) Autophos->Downstream phosphorylates NHEJ Non-Homologous End Joining (DNA Repair) Downstream->NHEJ Survival Cell Survival & Proliferation NHEJ->Survival

Caption: Inhibition of the DNA-PK signaling pathway.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to benchmarking a novel inhibitor, this compound, against the established DNA-PK inhibitor NU7441. Our illustrative results indicate that while this compound possesses activity, it is significantly less potent than the highly optimized benchmark compound.

This finding is not a failure but a critical data point that directs future research. The this compound scaffold serves as a viable starting point for further medicinal chemistry efforts. Future work should focus on synthetic modifications, guided by structure-activity relationship (SAR) studies, to improve binding affinity for the DNA-PK active site. This foundational benchmark provides the essential quantitative baseline against which all future derivatives can be measured.

References

A Comparative Guide to the In Vivo Efficacy of 8-Chlorochroman-4-one Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the chroman-4-one scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active compounds. Among these, derivatives featuring a chlorine atom at the 8-position of the chroman ring are gaining attention for their potential therapeutic applications. This guide provides an in-depth, objective comparison of the in vivo efficacy of 8-chlorochroman-4-one derivatives, drawing upon available preclinical data to inform future research and development efforts. While direct in vivo studies on a wide range of this compound derivatives are still emerging, this guide synthesizes existing knowledge on structurally related compounds to provide a comprehensive overview and predictive insights.

The Rationale for Investigating this compound Derivatives

The substitution pattern on the chroman-4-one core is a critical determinant of its biological activity. The introduction of a halogen, such as chlorine, at the 8-position can significantly influence the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, enhance the compound's interaction with biological targets and improve its pharmacokinetic profile, making it a more viable drug candidate.

Notably, in vitro studies have provided a strong impetus for the investigation of 8-substituted chroman-4-ones. Research on sirtuin 2 (SIRT2) inhibitors, a class of enzymes implicated in neurodegenerative diseases and cancer, has shown that electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold are favorable for inhibitory activity.[1][2] For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent and selective SIRT2 inhibitor with an IC50 value in the low micromolar range.[2] This finding suggests that an 8-chloro substituent could similarly enhance the biological activity of chroman-4-one derivatives, warranting their evaluation in in vivo models.

Comparative In Vivo Efficacy: Insights from Structurally Related Chroman-4-ones

Direct and extensive in vivo comparative efficacy data for a series of this compound derivatives is currently limited in the public domain. However, by examining the in vivo performance of other substituted chroman-4-one and chromen-4-one derivatives, we can extrapolate potential therapeutic avenues and establish a framework for future comparative studies.

Anti-Cancer Activity

The chroman-4-one scaffold has demonstrated significant promise in preclinical cancer models. A recent in vivo study investigated the anti-tumor efficacy of a newly synthesized chromen-4-one derivative in a rat model of hepatocellular carcinoma (HCC) induced by diethylnitrosamine (DEN).[3] This study provides a valuable blueprint for assessing the anti-cancer potential of this compound derivatives.

Table 1: In Vivo Anti-Tumor Efficacy of a Chromen-4-one Derivative in a Rat HCC Model [3]

ParameterControl (HCC)Chromene-4-one Derivative Treated
Tumor Markers
TNF-αSignificantly ElevatedDownregulated
VEGFSignificantly ElevatedDownregulated
Apoptosis Markers
p53AlteredModulated towards normal
Cytochrome CAlteredModulated towards normal
Bax/Bcl2 ratioDecreasedIncreased (restored balance)
Metastasis Marker
MMP-9Significantly ElevatedDownregulated

This study highlights the potential of chroman-4-one derivatives to exert anti-tumor effects through multiple mechanisms, including the downregulation of pro-inflammatory and angiogenic factors, and the induction of apoptosis.[3] It is plausible that an 8-chloro substituent could enhance these effects by improving target engagement or cellular uptake.

Experimental Protocols: A Guide for In Vivo Evaluation

To facilitate the standardized evaluation and comparison of novel this compound derivatives, this section provides detailed, step-by-step methodologies for key in vivo experiments, based on established protocols for related compounds.

Protocol 1: In Vivo Anti-Tumor Efficacy in a Xenograft Mouse Model

This protocol is designed to assess the ability of a test compound to inhibit the growth of human cancer cells implanted in immunodeficient mice.

Methodology:

  • Cell Culture: Maintain the desired human cancer cell line (e.g., a human colon cancer cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Utilize athymic nude mice (6-8 weeks old). Allow a one-week acclimatization period.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the right flank of each mouse.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

  • Drug Administration:

    • Control Group: Administer the vehicle (e.g., sterile saline or a solution of DMSO and polyethylene glycol) via the desired route (e.g., intraperitoneal injection or oral gavage).

    • Treatment Group(s): Administer the this compound derivative at various predetermined doses.

    • Positive Control Group: Administer a standard-of-care chemotherapy agent (e.g., paclitaxel or cisplatin).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or after a set treatment period.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the different groups. Calculate the percentage of tumor growth inhibition.

Diagram 1: Experimental Workflow for In Vivo Anti-Tumor Efficacy Testing

G cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis cell_culture Cancer Cell Culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation Inject cells animal_model Athymic Nude Mice animal_model->tumor_implantation randomization Randomization into Groups tumor_implantation->randomization Palpable tumors treatment Drug Administration (Vehicle, Test Compound, Positive Control) randomization->treatment measurement Tumor Measurement treatment->measurement Repeated measures endpoint Endpoint & Euthanasia measurement->endpoint Predefined endpoint data_analysis Tumor Growth Inhibition Analysis endpoint->data_analysis

Caption: Workflow for assessing in vivo anti-tumor efficacy.

Protocol 2: In Vivo Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This widely used model assesses the acute anti-inflammatory effects of a compound.

Methodology:

  • Animal Model: Utilize male Wistar rats or Swiss albino mice (weighing 150-200 g).

  • Compound Administration:

    • Control Group: Administer the vehicle orally.

    • Treatment Group(s): Administer the this compound derivative orally at various doses.

    • Positive Control Group: Administer a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Diagram 2: Signaling Pathway of Carrageenan-Induced Inflammation

G Carrageenan Carrageenan Injection MastCells Mast Cell Degranulation Carrageenan->MastCells Bradykinin Bradykinin Release Carrageenan->Bradykinin NO Nitric Oxide Production (iNOS) Carrageenan->NO Histamine Histamine Release MastCells->Histamine Serotonin Serotonin Release MastCells->Serotonin Inflammation Inflammation (Edema, Pain) Histamine->Inflammation Serotonin->Inflammation Prostaglandins Prostaglandin Synthesis (COX-2) Bradykinin->Prostaglandins Bradykinin->Inflammation Prostaglandins->Inflammation NO->Inflammation

Caption: Key mediators in carrageenan-induced inflammation.

Future Directions and Conclusion

The available evidence, primarily from in vitro studies and in vivo evaluations of structurally related compounds, strongly suggests that this compound derivatives represent a promising class of molecules for therapeutic development, particularly in the areas of oncology and inflammatory diseases. The favorable electronic properties conferred by the 8-chloro substitution warrant a systematic in vivo investigation of this subclass.

Future research should focus on:

  • Synthesis and Screening: The synthesis of a focused library of this compound derivatives with diverse substitutions at other positions to establish clear structure-activity relationships in vivo.

  • Comparative In Vivo Studies: Direct, head-to-head comparisons of this compound derivatives with their non-chlorinated counterparts and other halogenated isomers to definitively establish the contribution of the 8-chloro substituent to in vivo efficacy.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to identify lead candidates with favorable drug-like properties.

References

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] The strategic placement of substituents on this framework is a key determinant of pharmacological activity. This guide provides a detailed, head-to-head comparison of 8-Chlorochroman-4-one with its key structural isomers and analogs, including 6-Chlorochroman-4-one and 6-Fluorochroman-4-one. We will dissect the impact of halogen placement on physicochemical properties, synthetic accessibility, and biological activity. This document serves as a technical resource for researchers, offering field-proven insights and validated experimental protocols to guide compound selection and future derivatization efforts in drug discovery programs.

Introduction: The Significance of the Chroman-4-one Scaffold

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone system, are prevalent motifs in both natural products and synthetic pharmaceuticals.[1][3] Their derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The versatility of the chroman-4-one core allows it to serve as a foundational building block for more complex molecules.[5] The introduction of a halogen atom, such as chlorine, significantly modulates the molecule's electronic and lipophilic character, profoundly influencing its interaction with biological targets. This guide focuses on understanding the nuanced differences imparted by the position and nature of these halogen substituents.

Comparative Physicochemical and Synthetic Overview

The location of the halogen atom on the aromatic ring directly influences the molecule's physical properties and, consequently, its synthetic accessibility.

Physicochemical Properties

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is intimately linked to its physicochemical characteristics. The table below summarizes key computed and experimental properties for this compound and its selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)XLogP3
This compound C₉H₇ClO₂182.60N/A2.3
6-Chlorochroman-4-one C₉H₇ClO₂182.61[6]99 - 102[6]2.3
6-Fluorochroman-4-one C₉H₇FO₂166.15N/A1.8

Expert Interpretation: The isomeric chloro-derivatives possess identical molecular weights, but differences in crystal lattice packing, driven by the chlorine's position, result in distinct melting points. The substitution of chlorine with fluorine in the 6-position predictably lowers the molecular weight and the calculated lipophilicity (XLogP3). This seemingly minor change can have significant implications for cell permeability and target engagement.

Synthetic Strategies and Considerations

The synthesis of these halogenated chroman-4-ones typically proceeds via an intramolecular Friedel-Crafts-type cyclization of a corresponding 3-(halophenoxy)propanoic acid. The choice of acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) and reaction conditions are critical for achieving high yields.

Causality Behind Synthetic Choices:

  • Precursor Availability: The synthesis begins with the respective halophenol, whose commercial availability and cost can be a deciding factor.

  • Electronic Effects: The electron-withdrawing nature of the halogen deactivates the aromatic ring. The position of the halogen influences the regioselectivity and rate of the cyclization reaction. An 8-chloro (ortho to the ether linkage) substituent may exert different steric and electronic effects compared to a 6-chloro (para) substituent, potentially requiring optimization of reaction conditions.

  • Purification: Halogenated isomers can sometimes be challenging to separate chromatographically. Therefore, a highly regioselective synthesis is paramount to avoid purification difficulties downstream.

Biological Activity and Structure-Activity Relationships (SAR)

The chroman-4-one scaffold has been identified as a potent inhibitor of various enzymes, with anticancer activity being a prominent area of investigation.[7] Halogenation patterns are crucial in defining both potency and selectivity.

Anticancer and Enzyme Inhibition Profiles

Studies have shown that chroman-4-one derivatives can exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancer cells.[7] Furthermore, specific substitution patterns have led to the development of selective inhibitors for enzymes like Sirtuin 2 (SIRT2), which is implicated in aging-related diseases.[8][9]

Structure-Activity Relationship Insights:

  • Electron-Withdrawing Groups: Research on SIRT2 inhibitors revealed that large, electron-withdrawing groups in the 6- and 8-positions are crucial for high potency.[8][9] This suggests that both 6-Chloro- and this compound are promising starting points for inhibitor design.

  • Positional Impact: The precise positioning of the halogen can influence interactions with specific amino acid residues within a target's binding pocket. For example, a chlorine atom at the 8-position may form a critical halogen bond that is not possible for an isomer with the chlorine at the 6-position, leading to differences in inhibitory activity. One study on chromanone derivatives highlighted that structural variations, such as halogen substitutions, played a crucial role in modulating cytotoxic activity.[7]

  • Target Selectivity: While data directly comparing the anticancer activity of these specific isomers is sparse in the public domain, it is a well-established principle that such positional isomerism can drastically alter target selectivity, affecting both efficacy and off-target toxicity.

Potential Mechanism of Action: PI3K/Akt Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[10][11] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11][12] Chromone-based structures have been investigated as inhibitors of this pathway.[13][14] It is plausible that halogenated chroman-4-ones exert their anticancer effects by modulating key kinases within this pathway, such as PI3K or Akt.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the putative point of inhibition by chroman-4-one derivatives.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor Chroman-4-one Derivative Inhibitor->PI3K Inhibits GF Growth Factor GF->RTK Binds

Caption: The PI3K/Akt signaling pathway, a key regulator of cell proliferation and survival often dysregulated in cancer.

Standardized Experimental Protocols for Comparative Evaluation

To ensure trustworthy and reproducible comparisons between this compound and its analogs, standardized, self-validating protocols are essential.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details a colorimetric assay to measure the metabolic activity of cells as an indicator of viability, allowing for the determination of a compound's half-maximal inhibitory concentration (IC₅₀).[15]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test Compounds (this compound, etc.), dissolved in DMSO to 10 mM stocks

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Perform a serial dilution of the 10 mM compound stocks in complete medium to achieve final desired concentrations (e.g., 100 µM to 0.1 µM). Include a "vehicle control" (medium with DMSO, 0.1% final concentration) and a "no cell" blank control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be optimized based on the cell line's doubling time.[16]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Expert Note: During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals. Incubate overnight.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol: Purity and Stability Analysis by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of chroman-4-one derivatives and monitoring their stability over time.[17][18] High-performance liquid chromatography (HPLC) is a cornerstone analytical technique for this purpose.[19][20]

Instrumentation & Materials:

  • HPLC system with UV/Vis or Photodiode Array (PDA) detector[17]

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Test Compounds (1 mg/mL in Acetonitrile)

Step-by-Step Methodology:

  • System Preparation: Equilibrate the HPLC system and column with a starting mixture of Mobile Phase A and B (e.g., 95:5) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the sample solution.

  • Chromatographic Separation: Run a linear gradient elution. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

    • Expert Note: This gradient should be optimized for the specific analogs being tested to ensure baseline separation of the main peak from any impurities.

  • Detection: Monitor the eluent at a wavelength where the chroman-4-one scaffold has strong absorbance (typically around 254 nm and 280 nm). A PDA detector is highly recommended to assess peak purity by comparing spectra across a single peak.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percentage method: (Area_main_peak / Total_area_all_peaks) * 100.

    • For stability studies, inject samples at defined time points (e.g., 0, 24, 48 hours) under specific conditions (e.g., in solution at room temperature) and monitor for the appearance of degradation peaks and a decrease in the main peak's area percentage.

The following diagram illustrates a generalized workflow for the characterization and screening of novel chroman-4-one derivatives.

Screening_Workflow cluster_synthesis Chemical Synthesis cluster_qc Quality Control cluster_bio Biological Evaluation Syn Synthesize Analogs (e.g., 8-Chloro, 6-Chloro, 6-Fluoro) Purify Purification (Chromatography) Syn->Purify Purity Purity Check (HPLC) Purify->Purity Structure Structural Verification (NMR, MS) Purity->Structure Screen Primary Screen (e.g., MTT Assay) Structure->Screen IC50 IC50 Determination Screen->IC50 Mechanism Mechanism of Action (e.g., Kinase Assays) IC50->Mechanism Data Data Analysis & SAR IC50->Data Mechanism->Data

Caption: A generalized workflow for the synthesis, quality control, and biological evaluation of chroman-4-one analogs.

Conclusion and Future Perspectives

This guide provides a comparative framework for understanding this compound in the context of its structural analogs. The choice between an 8-chloro, 6-chloro, or 6-fluoro substitution is not trivial and has profound consequences for the compound's physicochemical properties, synthetic route, and ultimate biological activity. While electron-withdrawing groups at either the 6- or 8-position appear beneficial for certain enzyme inhibitory activities, the optimal placement is target-dependent and must be determined empirically.

Future research should focus on the direct, side-by-side biological evaluation of these isomers against a panel of cancer cell lines and relevant kinases, such as PI3K. Such studies will be invaluable in building a more detailed structure-activity relationship map, enabling the rational design of next-generation chroman-4-one-based therapeutics with enhanced potency and selectivity. The protocols provided herein offer a validated starting point for researchers to undertake these critical investigations.

References

Navigating the Synthesis of 8-Chlorochroman-4-one: A Guide to Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of biologically active compounds.[1][2] Among its derivatives, 8-Chlorochroman-4-one serves as a key intermediate in the synthesis of various therapeutic agents. However, as with many multi-step organic syntheses, the reproducibility of experimental results for this compound can be a significant hurdle, impacting project timelines and the reliability of downstream applications. This guide provides an in-depth analysis of the factors influencing the reproducibility of this compound synthesis, offers a comparative look at alternative scaffolds, and presents detailed experimental protocols to aid researchers in achieving consistent and reliable outcomes.

The Synthetic Landscape: Understanding the Variables

The synthesis of this compound and its analogs is most commonly achieved through two principal routes: intramolecular Friedel-Crafts acylation and microwave-assisted one-pot synthesis. The choice of method can significantly impact yield, purity, and, consequently, reproducibility.

Intramolecular Friedel-Crafts Acylation: The Classical Approach

This long-standing method involves the cyclization of a substituted phenoxypropionic acid, in this case, 3-(2-chlorophenoxy)propanoic acid, in the presence of a strong acid catalyst.[3]

Mechanism of Intramolecular Friedel-Crafts Acylation

sub 3-(2-chlorophenoxy)propanoic acid int1 Acylium Ion Intermediate sub->int1 Activation product This compound int1->product Intramolecular Electrophilic Aromatic Substitution

Caption: Intramolecular Friedel-Crafts Acylation of 3-(2-chlorophenoxy)propanoic acid.

While theoretically straightforward, this reaction is notoriously sensitive to several factors that can compromise its reproducibility:

  • Catalyst Choice and Stoichiometry: Polyphosphoric acid (PPA) is a common choice, acting as both catalyst and solvent. However, its viscosity and the exothermic nature of the reaction can lead to localized overheating and charring, resulting in inconsistent yields and difficult purification. Lewis acids like aluminum chloride can also be used, but their hygroscopic nature demands strictly anhydrous conditions to prevent catalyst deactivation and side reactions.[4]

  • Reaction Temperature and Time: Precise temperature control is critical. Insufficient heat can lead to incomplete reaction, while excessive temperatures can promote the formation of polymeric side products and decomposition, significantly reducing the yield and purity of the desired product.

  • Substrate Purity: Impurities in the starting 3-(2-chlorophenoxy)propanoic acid can interfere with the cyclization, leading to a complex mixture of products.

Potential Side Products: The primary challenges in this synthesis are the formation of regioisomers (if the aromatic ring has other possible acylation sites) and polymerization.[5] Dealkylation of the ether linkage is also a possibility under harsh acidic conditions.

Microwave-Assisted One-Pot Synthesis: A Modern Alternative

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient production of chroman-4-one derivatives.[6] This method typically involves the condensation of a 2'-hydroxyacetophenone with an aldehyde in the presence of a base, followed by an intramolecular oxa-Michael addition.[1]

Microwave-Assisted Synthesis Workflow

start 2'-Hydroxy- acetophenone + Aldehyde microwave Microwave Irradiation (160-170 °C, 1h) start->microwave reagents Base (e.g., DIPA) Ethanol reagents->microwave product Substituted Chroman-4-one microwave->product

Caption: General workflow for microwave-assisted synthesis of chroman-4-ones.

This approach offers several advantages in terms of reproducibility:

  • Precise Temperature Control: Microwave reactors allow for rapid and uniform heating, minimizing the formation of thermal decomposition products.

  • Reduced Reaction Times: Reaction times are often reduced from hours to minutes, decreasing the likelihood of side reactions.[6]

  • Improved Yields: In many cases, microwave-assisted synthesis provides higher and more consistent yields compared to conventional heating.[1]

However, the reproducibility is still dependent on factors such as the specific substitution pattern of the starting materials, with reported yields for various substituted chroman-4-ones ranging from as low as 17% to as high as 88%.[1]

Comparative Analysis: Performance and Alternatives

To provide a clearer picture of the synthetic landscape, the following table compares the two primary methods for synthesizing chroman-4-ones.

FeatureIntramolecular Friedel-Crafts AcylationMicrowave-Assisted One-Pot Synthesis
Typical Yield Variable, often moderate (40-70%)Generally higher and more consistent (17-88%)[1]
Reaction Time Several hoursMinutes to 1 hour[1][6]
Reproducibility Moderate to low; sensitive to conditionsHigh
Key Challenges Catalyst handling, temperature control, side productsInitial optimization of microwave parameters
Scalability Can be challenging due to heat transferGenerally good for lab-scale; may require specialized equipment for large scale
Alternatives to this compound

In drug discovery, the exploration of structurally related analogs is crucial for optimizing biological activity and physicochemical properties. Bioisosteric replacement is a key strategy in this process.[7][8][9]

Alternative ScaffoldRationale for ComparisonKey Synthetic Considerations
6-Chlorochroman-4-one Regioisomer with potentially different biological activity and synthetic accessibility.Synthesis follows similar routes to the 8-chloro isomer, but starting from 4-chloro-2-hydroxyacetophenone.
Thiochroman-4-one The sulfur analog of chroman-4-one, offering different electronic and lipophilic properties. Often synthesized via cyclization of 3-(phenylthio)propanoic acids.[5][10]
Fluorinated Chroman-4-ones Fluorine substitution can significantly alter metabolic stability, binding affinity, and pKa.[7] Synthesis can be achieved using fluorinated phenols or acetophenones.

Experimental Protocols

To ensure the highest degree of reproducibility, detailed and validated protocols are essential.

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(2-chlorophenoxy)propanoic acid

Materials:

  • 3-(2-chlorophenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (10 eq by weight to the starting acid).

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly add 3-(2-chlorophenoxy)propanoic acid (1 eq) in portions to the hot PPA. The addition should be controlled to maintain the reaction temperature below 100 °C.

  • After the addition is complete, continue stirring at 90-95 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Chroman-4-one

This protocol is adapted from a reported procedure for the synthesis of various substituted chroman-4-ones and can be optimized for this compound by using the appropriate starting materials.[1]

Materials:

  • 2-Chloro-6-hydroxyacetophenone

  • Paraformaldehyde

  • Diisopropylamine (DIPA)

  • Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a sealed microwave vial, combine 2-chloro-6-hydroxyacetophenone (1 eq), paraformaldehyde (1.2 eq), and diisopropylamine (1.2 eq) in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 160-170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Characterization and Quality Control: Ensuring Purity

The definitive confirmation of the synthesis of this compound and the assessment of its purity are crucial for the reliability of subsequent experiments. A combination of analytical techniques is recommended.

Analytical TechniquePurposeExpected Observations for this compound
¹H NMR Structural confirmation and identification of major impurities.Aromatic protons in the range of 7.0-7.8 ppm, and two methylene triplets around 4.6 and 2.8 ppm.
¹³C NMR Confirmation of the carbon skeleton.Carbonyl carbon signal around 190 ppm.
Mass Spectrometry Determination of molecular weight and confirmation of elemental composition.Molecular ion peak corresponding to the exact mass of C₉H₇ClO₂.
HPLC Assessment of purity and quantification of impurities.[11]A single major peak with a purity of >95% is typically desired.

Analytical Workflow for Quality Control

synthesis Crude Product from Synthesis purification Column Chromatography synthesis->purification nmr_ms ¹H NMR, ¹³C NMR, MS (Structural Confirmation) purification->nmr_ms hplc HPLC (Purity Assessment) nmr_ms->hplc final_product Pure this compound (>95% Purity) hplc->final_product Meets Purity Criteria

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Chlorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the integrity of our work extends beyond the reaction flask. It encompasses a rigorous commitment to safety and environmental stewardship. 8-Chlorochroman-4-one, a valuable heterocyclic building block, requires meticulous handling not only during its use but, critically, through its entire lifecycle to final disposal. This guide provides a direct, procedural framework for the safe and compliant disposal of this compound, grounded in regulatory standards and best laboratory practices. Our objective is to ensure that these protocols become a self-validating system within your laboratory's Chemical Hygiene Plan (CHP), safeguarding both personnel and the environment.

Part 1: Hazard Identification and Immediate Safety Protocols

Before any disposal procedure is initiated, a complete understanding of the compound's hazards is essential. This dictates the necessary controls to mitigate risk. This compound is a halogenated organic compound with a specific hazard profile that must be respected.

Table 1: Hazard Profile of this compound

Hazard Class GHS Hazard Statement GHS Precautionary Statement Source
Acute Toxicity, Oral H302: Harmful if swallowed P264, P270, P301+P312+P330 [1]
Skin Corrosion/Irritation H315: Causes skin irritation P280, P302+P352 [1][2][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation P280, P305+P351+P338 [1][2][3]

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | P261, P271, P304+P340+P312 |[3] |

Required Personal Protective Equipment (PPE)

The hazards identified above mandate specific barriers to prevent exposure. Adherence to these PPE requirements is the first line of defense.

  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles are mandatory. A face shield should be used in addition to goggles when there is a significant risk of splashing.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber) that are appropriate for halogenated organic compounds. Inspect gloves for any signs of degradation or puncture before each use.

  • Body Protection: A flame-retardant lab coat must be worn and fully fastened. Ensure it is laundered professionally and not taken home.

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of vapors.[4][5]

Engineering Controls: The Non-Negotiable Standard

The primary engineering control for handling this compound is a properly functioning chemical fume hood. This is not merely a recommendation but a core requirement of OSHA's Laboratory Standard (29 CFR 1910.1450) to minimize chemical exposure.[5][6] The fume hood captures vapors at the source, preventing them from entering the laboratory workspace and the user's breathing zone.

Part 2: The Core Disposal Workflow: From Benchtop to Final Disposition

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] As a chlorinated organic compound, it is classified as a hazardous waste and must never be disposed of down the sanitary sewer or in regular trash.[9][10][11]

Step 1: Waste Characterization

The first step in compliant disposal is accurate waste determination.[7][8] this compound falls into the category of Halogenated Organic Waste . This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[12][13] Mixing halogenated and non-halogenated waste streams is a common and costly mistake, as the entire mixture must then be treated as the more expensive halogenated waste.[9]

Step 2: Segregation at the Source

Proper segregation is the cornerstone of a safe and cost-effective waste management program.

  • Designate a specific waste container solely for Halogenated Organic Liquids .[12][14]

  • This includes pure this compound, reaction mixtures containing it, and solvents used for rinsing contaminated glassware.

  • Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or solid waste.[9][12]

Step 3: Containerization and Labeling

The integrity and labeling of the waste container are critical for safety and regulatory compliance.

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[11] The container must be in good condition, free from cracks or leaks, and its cap must seal tightly to prevent vapor release.[7][14]

  • Labeling: The container must be labeled clearly and indelibly before the first drop of waste is added.[14] The label must include:

    • The words "HAZARDOUS WASTE" [9]

    • The full chemical name: "this compound" and any other components in the waste stream. Do not use abbreviations.[14]

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage area.[7][15]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Container Management: The waste container must be kept closed at all times except when actively adding waste.[7][9][14] This is one of the most common EPA violations and is crucial for preventing spills and vapor exposure.

  • Storage: Store the container in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.[11]

Step 5: Arranging for Final Disposal

When the waste container is full or has been accumulating for the maximum allowed time per your institution's policy, it must be transferred for final disposal.

  • Contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste coordinator.

  • They will arrange for the waste to be picked up and transported by a licensed hazardous waste disposal company.[8][16]

  • This ensures the waste is managed from "cradle to grave" in compliance with federal and state regulations.[7]

Part 3: Emergency Response and Decontamination

Pre-planning for emergencies is essential. All personnel handling this compound must be familiar with these procedures and the location of safety equipment.

Spill Response Protocol

The response to a spill depends on its scale and the immediate hazards present.[17][18]

Table 2: Emergency Spill Response Quick Guide

Spill Type Immediate Actions Cleanup Procedure
Minor Spill (Small quantity, contained, no immediate respiratory hazard) 1. Alert personnel in the immediate area.[17][18]2. Ensure the area is well-ventilated (fume hood on).3. Don the appropriate PPE (See Part 1.1). 1. Confine the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[11][19]2. Work from the outside in to absorb the spilled material.3. Carefully collect the contaminated absorbent using non-sparking tools.4. Place the collected material into a sealable, compatible container.5. Label the container as "Hazardous Waste" with the contents listed and dispose of it according to the procedures in Part 2.[19][20]6. Decontaminate the spill surface with a mild detergent and water, collecting the rinsate as hazardous waste.

| Major Spill (Large quantity, risk of exposure, fire, or spread) | 1. EVACUATE the area immediately.[17][18]2. Alert others and activate the fire alarm if necessary to ensure building evacuation.[17]3. If safe to do so, close the laboratory door to contain vapors.4. Call emergency services (911) and your institution's EHS department.[17][18][21]5. Report the chemical identity, location, and approximate quantity of the spill. | Do NOT attempt to clean up a major spill yourself. Await the arrival of trained emergency responders. |

Personnel Decontamination

Immediate action is critical in the event of personal exposure.

  • Eye Contact: Immediately proceed to the nearest emergency eyewash station. Hold eyelids open and flush with a gentle, continuous stream of water for at least 15 minutes. Seek immediate medical attention.[20][21]

  • Skin Contact: Move to the nearest safety shower. Remove all contaminated clothing while under the shower. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[20][21]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.[11]

Equipment Decontamination

Glassware and equipment contaminated with this compound must be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the equipment with a minimal amount of a suitable organic solvent (e.g., acetone). Crucially, this rinsate is now considered halogenated hazardous waste and must be collected in your designated halogenated waste container.[11]

  • Washing: Wash the equipment with laboratory detergent and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper handling and disposal of waste containing this compound.

G This compound: Disposal Decision Workflow cluster_0 This compound: Disposal Decision Workflow cluster_1 This compound: Disposal Decision Workflow cluster_2 This compound: Disposal Decision Workflow start Waste Generated (Pure, Mixture, or Rinsate) is_spill Is this an emergency spill? start->is_spill spill_protocol Follow Emergency Spill Protocol (See Table 2) is_spill->spill_protocol Yes collect_waste Collect in Designated Halogenated Waste Container is_spill->collect_waste No spill_protocol->collect_waste Spill debris collected check_container Container Status Check collect_waste->check_container is_labeled Is container properly labeled? ('Hazardous Waste', full name, hazards) check_container->is_labeled label_now LABEL IMMEDIATELY is_labeled->label_now No is_closed Is container kept closed? is_labeled->is_closed Yes label_now->is_labeled Corrected close_now CLOSE CONTAINER is_closed->close_now No in_saa Store in designated SAA with secondary containment is_closed->in_saa Yes close_now->is_closed Corrected is_full Is container full? in_saa->is_full continue_accumulating Continue Accumulating Safely is_full->continue_accumulating No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes final_disposal Final Disposal via Licensed Facility contact_ehs->final_disposal

Caption: Decision workflow for handling and disposing of this compound waste.

By integrating these procedures into your daily laboratory operations, you build a robust system of safety and compliance. This not only protects you and your colleagues but also upholds the scientific community's responsibility to our shared environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 8-Chlorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Handling 8-Chlorochroman-4-one in a research and development setting demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our focus is on empowering you, the researcher, with the knowledge to not only follow safety procedures but to understand the causality behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of effective PPE selection. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that dictate our protective strategy.[1][2]

According to supplier safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed. [3]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

These classifications mean that exposure via ingestion, skin contact, or eye contact can lead to significant adverse health effects. Our primary goal is to create an impermeable barrier between the chemical and the researcher.[4]

GHS Hazard StatementHazard DescriptionImplication for PPE Selection
H302 Harmful if swallowedRequires practices and PPE that prevent hand-to-mouth contamination (e.g., mandatory glove removal and hand washing before leaving the lab).[5]
H315 Causes skin irritationMandates the use of chemical-resistant gloves and protective clothing (lab coat) to prevent direct skin contact.[6]
H319 Causes serious eye irritationNecessitates the use of protective eyewear, such as safety goggles, to shield against splashes or airborne particles.[7]

The Core PPE Ensemble: Your First Line of Defense

For routine laboratory operations involving small quantities of this compound under controlled conditions (e.g., in a fume hood), the following core PPE ensemble is mandatory.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection against splashes.[8]

    • Face Shield: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles to protect the entire face.[4]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are a standard choice for incidental contact. Always check the manufacturer's glove compatibility chart for breakthrough time and permeation rate for chlorinated compounds. For prolonged contact or immersion, heavier-duty gloves may be necessary.

    • Double Gloving: Consider wearing two pairs of gloves ("double gloving"). This practice provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[9]

  • Body Protection:

    • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a snap or button front is required. It should be kept clean and replaced if significant contamination occurs.[4]

    • Chemical-Resistant Apron: For procedures with a high splash potential, wear a chemical-resistant apron over the lab coat.[10]

  • Footwear:

    • Closed-toe shoes made of a non-porous material are mandatory in the laboratory at all times.

Operational Protocols: A Step-by-Step Guide

Adherence to strict procedural steps for donning, doffing, and disposing of PPE is critical to prevent cross-contamination.

Protocol 1: Donning PPE
  • Footwear and Clothing: Ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.

  • Inner Gloves (Optional): If double gloving, don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned or snapped.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

Protocol 2: Doffing PPE (The Contamination-Avoidance Procedure)

The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (bare hands).

  • Outer Gloves: If double-gloved, remove the outer pair first. Grasp the outside of one glove at the cuff with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide a finger from the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap or earpieces. Avoid touching the front surface.

  • Lab Coat: Unbutton or unsnap the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[11]

Protocol 3: Disposal of Contaminated PPE
  • All disposable PPE used while handling this compound (gloves, bench paper, etc.) must be considered hazardous waste.

  • Place contaminated items in a designated, labeled hazardous waste container immediately after doffing.[7]

  • Do not dispose of contaminated PPE in regular trash receptacles. Follow all institutional and local regulations for hazardous waste disposal.[12]

Storage and Emergency Plans

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][13]

  • Spills: In the event of a spill, evacuate the immediate area. Alert your supervisor and follow your institution's chemical spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

    • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow cluster_start Phase 1: Assessment cluster_selection Phase 2: PPE Selection cluster_end Phase 3: Operation Start Begin Task: Handling this compound AssessTask Assess Task Scale & Type (e.g., Weighing solid vs. Solution transfer) Start->AssessTask AssessExposure Determine Potential Exposure (e.g., Dust/Aerosol vs. Splash) AssessTask->AssessExposure CorePPE Core PPE Required: - Goggles - Lab Coat - Nitrile Gloves AssessExposure->CorePPE Low Risk (e.g., mg scale, in fume hood) EnhancedPPE Enhanced PPE Required: - Core PPE + - Face Shield - Double Gloves - Chemical Apron AssessExposure->EnhancedPPE High Risk (e.g., large volume, splash potential) Proceed Proceed with Task (Follow Donning/Doffing Protocols) CorePPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chlorochroman-4-one
Reactant of Route 2
Reactant of Route 2
8-Chlorochroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.